6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Description
Properties
IUPAC Name |
6-nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2/c7-6-9-8-5-2-1-4(11(12)13)3-10(5)6/h1-3H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHRAEGNKOFBNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90855627 | |
| Record name | 6-Nitro[1,2,4]triazolo[4,3-a]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90855627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369508-15-5 | |
| Record name | 6-Nitro[1,2,4]triazolo[4,3-a]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90855627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine chemical structure and properties
Executive Summary
6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine (CAS: 1369508-15-5) is a fused bicyclic heterocycle belonging to the triazolopyridine class.[1] Characterized by a pyridine ring fused to a 1,2,4-triazole core, this specific derivative features a nitro group at the C6 position and a primary amine at the C3 position.[2]
This compound serves as a critical "scaffold intermediate" in medicinal chemistry. It is a bioisostere of purines and quinolines, widely utilized in the development of kinase inhibitors (specifically c-Met and p38 MAP kinase pathways) and high-energy density materials (HEDMs). Its utility is defined by its unique reactivity profile, particularly its susceptibility to the Dimroth Rearrangement , a thermodynamic isomerization that researchers must control during synthesis.[2]
Part 1: Structural Architecture & Physicochemical Profile[1]
Nomenclature and Identifiers
| Property | Specification |
| IUPAC Name | 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine |
| CAS Number | 1369508-15-5 |
| Molecular Formula | C₆H₅N₅O₂ |
| Molecular Weight | 179.14 g/mol |
| Appearance | Yellow to Orange crystalline solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water |
Electronic Structure & Connectivity
The molecule exhibits a fused [4,3-a] junction. The nitro group at C6 is strongly electron-withdrawing, significantly reducing the electron density of the pyridine ring.[2] This deactivation makes the ring susceptible to nucleophilic attacks but stabilizes the amine functionality against oxidation.[2]
Key Structural Feature: The "bridgehead" nitrogen (N1 in the triazole ring) is shared between the pyridine and triazole systems, creating a localized dipole that influences the molecule's binding affinity in enzyme pockets.[2]
Figure 1: Component connectivity of the 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine scaffold.
Part 2: Synthetic Pathways & Process Chemistry[1]
Retrosynthetic Analysis
The most robust synthesis involves the construction of the triazole ring onto a pre-functionalized pyridine.[2] The standard route utilizes 2-hydrazinyl-5-nitropyridine as the immediate precursor, cyclized using Cyanogen Bromide (CNBr) .
Causality in Reagent Choice:
-
Hydrazine Hydrate: Used to displace the halogen (Cl or Br) on the pyridine.[2] The 5-nitro group activates the 2-position for Nucleophilic Aromatic Substitution (SNAr).
-
Cyanogen Bromide: Acts as a one-carbon "staple" that provides the C3 carbon of the triazole ring and the exocyclic amine group simultaneously.
Detailed Experimental Protocol
Note: This protocol involves hazardous reagents (CNBr, Hydrazine). All steps must be performed in a fume hood.
Step 1: Synthesis of Precursor (2-hydrazinyl-5-nitropyridine)
-
Charge: Dissolve 2-chloro-5-nitropyridine (10.0 mmol) in Ethanol (20 mL).
-
Addition: Dropwise add Hydrazine Hydrate (80%, 25.0 mmol) at 0°C. Excess hydrazine acts as a base to scavenge HCl.
-
Reaction: Reflux at 80°C for 2 hours. Monitor via TLC (EtOAc:Hexane 1:1).
-
Isolation: Cool to room temperature. The product precipitates as a yellow/orange solid. Filter and wash with cold ethanol.
-
Yield: Typically >85%.
Step 2: Cyclization to 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine
-
Charge: Suspend 2-hydrazinyl-5-nitropyridine (5.0 mmol) in Methanol (15 mL).
-
Activation: Add Cyanogen Bromide (CNBr) (5.5 mmol) carefully. Caution: CNBr is highly toxic and volatile.[2]
-
Reflux: Heat to reflux for 3–4 hours.
-
Neutralization: The reaction generates HBr.[2] Upon cooling, neutralize carefully with saturated NaHCO₃ solution to pH ~8 to liberate the free base.[2]
-
Purification: Filter the precipitate. Recrystallize from Ethanol/DMF.[2]
Figure 2: Synthetic workflow for the production of the target triazolopyridine.
Part 3: Reactivity & Stability (The Dimroth Rearrangement)[1]
The Isomerization Risk
A critical "Expertise" factor in working with [1,2,4]triazolo[4,3-a]pyridines is their tendency to undergo the Dimroth Rearrangement .[2]
Under basic conditions (or prolonged heating), the kinetic [4,3-a] isomer (the target) rearranges to the more thermodynamically stable [1,5-a] isomer.[2] This rearranges the bridgehead nitrogen, altering the vector of the substituents and destroying the intended biological activity.[2]
-
Kinetic Product: [1,2,4]triazolo[4,3-a]pyridin-3-amine (Target).
-
Thermodynamic Product: [1,2,4]triazolo[1,5-a]pyridin-2-amine (Rearranged).
Mechanism:
-
Nucleophilic attack (often by OH⁻) at the C5 position of the pyridine.[2]
-
Ring opening to a diazo-intermediate.[3]
-
Recyclization on the exocyclic amine nitrogen.
Figure 3: The Dimroth Rearrangement pathway. Researchers must avoid strong bases and prolonged heating after the ring is formed to prevent this shift.[2]
Part 4: Pharmacological Potential & Applications[1][4][5]
Kinase Inhibition (c-Met & p38)
The triazolopyridine scaffold is a privileged structure in medicinal chemistry. The 3-amino group acts as a hydrogen bond donor, while the N1/N2 nitrogens act as acceptors, mimicking the adenine hinge-binding region of ATP.
-
Mechanism: Competitive inhibition at the ATP-binding site of kinases.
-
Relevance: Derivatives of this scaffold are investigated for c-Met inhibition (gastric and lung cancer therapy) and p38 MAP kinase inhibition (anti-inflammatory).[2]
Energetic Materials
Nitro-substituted nitrogen-rich heterocycles are precursors for High Energy Density Materials (HEDMs). The high nitrogen content (5 nitrogens in the core) combined with the nitro group provides a high heat of formation, while the amino group aids in crystal packing density via hydrogen bonding.[2]
Biological Activity Data Summary
| Activity Class | Target/Organism | Potential | Source |
| Anticancer | c-Met Kinase | High (Scaffold) | [1] |
| Antimicrobial | M. tuberculosis | Moderate | [2] |
| Energetics | HEDM Precursor | High | [3] |
References
-
Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry.
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. NIH/PubMed Central.
-
Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. Royal Society of Chemistry.
-
6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine Product Data. BuyersGuideChem.[2]
Sources
- 1. 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine | 1369508-15-5 - BuyersGuideChem [buyersguidechem.com]
- 2. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
Solubility Profile of 6-Nitro-triazolo[4,3-a]pyridin-3-amine in Organic Solvents: A Methodological Framework
Solubility Profile of 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine in Organic Solvents: A Methodological Framework
Abstract
The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical parameter that profoundly influences the entire drug development pipeline, from synthesis and purification to formulation and preclinical assessment. This guide provides a comprehensive methodological framework for determining and interpreting the solubility profile of 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine, a heterocyclic compound of interest. Due to the absence of extensive public data on this specific molecule, this document emphasizes the foundational principles, experimental design, and analytical protocols required to generate a robust and reliable solubility profile. We will explore the theoretical underpinnings of solubility, detail the gold-standard shake-flask method for determining thermodynamic solubility, outline analytical quantification via High-Performance Liquid Chromatography (HPLC), and provide a structure for data interpretation.
Introduction: The Critical Role of Solubility Profiling
The journey of a new chemical entity (NCE) from laboratory bench to clinical application is critically dependent on its fundamental physicochemical properties. Among these, solubility is paramount.[4] For a compound like 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine, understanding its behavior in a range of organic solvents is essential for:
-
Process Chemistry: Optimizing reaction conditions, facilitating purification through crystallization, and ensuring efficient scale-up.
-
Formulation Development: Enabling the creation of stable and bioavailable dosage forms, particularly for parenteral administration where organic co-solvents are often used.[2][5]
-
Preclinical Studies: Preparing appropriate dosing solutions for toxicology and pharmacology studies.
-
Analytical Method Development: Selecting appropriate diluents for analytical techniques like HPLC and spectroscopy.[6]
This guide serves as a self-validating system for researchers to meticulously characterize the solubility of this and similar novel compounds.
Molecular Structure and Predicted Physicochemical Characteristics
The solubility behavior of 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine is dictated by its unique molecular architecture.
Figure 1: Chemical Structure of 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine (A visual representation of the chemical structure would be placed here in a formal document.)
The structure features three key components that govern its intermolecular interactions:
-
[1][2][3]triazolo[4,3-a]pyridine Core: This fused heterocyclic system is inherently polar and contains multiple nitrogen atoms that can act as hydrogen bond acceptors. The parent compound,[1][2][3]triazolo[4,3-a]pyridin-3-amine, forms intermolecular hydrogen bonds in its crystal structure, a trait likely retained in the nitro-substituted derivative.[1][7]
-
Amine Group (-NH₂): As a primary amine, this group is a potent hydrogen bond donor and acceptor, significantly enhancing the molecule's polarity and its potential to interact with protic solvents.[8]
-
Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing and highly polar functional group. It primarily engages in strong dipole-dipole interactions and can act as a hydrogen bond acceptor. Its presence is expected to increase the molecule's crystal lattice energy, potentially decreasing solubility, while also enhancing its affinity for polar solvents.
Based on the principle of "like dissolves like," we can anticipate that this molecule will exhibit poor solubility in non-polar solvents and a higher, more complex solubility profile in polar aprotic and polar protic solvents.[9]
| Property | Predicted Value / Characteristic | Rationale / Influence |
| Molecular Formula | C₆H₅N₅O₂ | Derived from structure. |
| Molecular Weight | ~179.14 g/mol | Sum of atomic weights. |
| Hydrogen Bond Donors | 1 (from -NH₂) | Influences interaction with protic solvents.[8] |
| Hydrogen Bond Acceptors | 5 (from ring nitrogens and nitro oxygens) | Influences interaction with protic and aprotic solvents. |
| Predicted LogP | Low to Moderate | The polar nitro and amine groups counteract the aromatic core's lipophilicity. |
| Dominant Interactions | Hydrogen Bonding, Dipole-Dipole | The combination of amine, nitro, and heterocyclic nitrogen atoms dictates a highly polar nature. |
Theoretical Framework: The Thermodynamics of Dissolution
Solubility is an equilibrium phenomenon governed by thermodynamics. The dissolution of a solid solute in a liquid solvent can be described by the change in Gibbs free energy (ΔG_sol):
ΔG_sol = ΔH_sol - TΔS_sol
For dissolution to be spontaneous, ΔG_sol must be negative. This process involves two main energetic considerations:
-
Lattice Energy (Endothermic): Energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice. The presence of strong hydrogen bonding and dipole-dipole interactions in 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine suggests a significant lattice energy.
-
Solvation Energy (Exothermic): Energy released when solute molecules form new interactions with solvent molecules. The magnitude of this energy depends on how effectively the solvent can surround and stabilize the solute.
A comprehensive solubility study requires a carefully selected panel of solvents that probe a range of intermolecular forces.
Experimental Design for Comprehensive Solubility Profiling
A systematic approach is required to build a meaningful solubility profile. This involves selecting a diverse set of organic solvents and employing a robust, reproducible methodology.
Selection of Organic Solvents
The chosen solvents should span the full spectrum of polarity and hydrogen bonding capabilities to provide a complete picture of the solute's behavior.
| Class | Solvent | Dielectric Constant (20°C) | Type | Primary Interactions |
| Non-Polar | n-Heptane | 1.9 | Aprotic | van der Waals forces |
| Toluene | 2.4 | Aprotic | van der Waals, π-π stacking | |
| Polar Aprotic | Tetrahydrofuran (THF) | 7.6 | Aprotic | Dipole-dipole |
| Acetone | 21 | Aprotic | Dipole-dipole | |
| Acetonitrile (ACN) | 37.5 | Aprotic | Strong dipole-dipole | |
| N,N-Dimethylformamide (DMF) | 38.3 | Aprotic | Strong dipole-dipole, H-bond acceptor | |
| Dimethyl sulfoxide (DMSO) | 47 | Aprotic | Strong dipole-dipole, H-bond acceptor | |
| Polar Protic | Isopropanol | 18.3 | Protic | H-bonding, dipole-dipole |
| Ethanol | 24.6 | Protic | H-bonding, dipole-dipole | |
| Methanol | 32.7 | Protic | H-bonding, dipole-dipole |
Experimental Workflow
The overall process follows a logical progression from preparation to analysis, ensuring data integrity at each stage.
Caption: Overall workflow for solubility profile determination.
Detailed Experimental Protocol: Thermodynamic Solubility
The shake-flask method is the universally recognized gold standard for determining equilibrium (thermodynamic) solubility.[10] It ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[2][11]
The Shake-Flask Method Protocol
Objective: To determine the maximum concentration of 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine that dissolves in a specific solvent at a defined temperature when equilibrium is reached.
Materials:
-
6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine (solid, purity >99%)
-
Selected organic solvents (HPLC grade or higher)
-
2-4 mL glass vials with PTFE-lined screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator (25°C ± 0.5°C)
-
Microcentrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of the solid compound to a tared glass vial. The amount should be sufficient to ensure a visible solid residue remains at the end of the experiment (e.g., 5-10 mg).
-
Solvent Addition: Add a known volume (e.g., 1 mL) of the selected organic solvent to the vial.
-
Equilibration: Securely cap the vial and place it on an orbital shaker within an incubator set to 25°C. Agitate the suspension for a minimum of 24 hours to ensure equilibrium is reached. For compounds with slow dissolution kinetics, 48 or 72 hours may be necessary.[12][13]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at 25°C for at least 1 hour to let larger particles settle. Then, separate the saturated liquid phase from the undissolved solid using one of the following methods:
-
Centrifugation (Preferred): Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.
-
Filtration: Carefully draw the supernatant using a syringe and pass it through a solvent-compatible 0.22 µm syringe filter. Caution: Adsorption of the compound onto the filter material can underestimate solubility. This should be validated.[14]
-
-
Sample Dilution: Immediately after separation, carefully pipette a known aliquot of the clear supernatant into a volumetric flask and dilute with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification assay.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration.
Caption: Step-by-step workflow for the Shake-Flask method.
Analytical Quantification: HPLC-UV Method
For accurate and specific quantification, a validated HPLC-UV method is superior to direct UV-Vis spectroscopy, as it separates the analyte from any potential impurities or degradants.[14][15]
Protocol for HPLC-UV Analysis
Objective: To accurately measure the concentration of the dissolved compound in the prepared samples.
-
Instrument & Column: A standard HPLC system with a UV detector. A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λ_max) for 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine by running a UV scan in a suitable solvent (e.g., acetonitrile).
-
Mobile Phase Development: Develop a mobile phase that provides good peak shape and retention time. A common starting point is a gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid to ensure consistent ionization of the amine group.
-
Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations (at least 5-6 points) in the mobile phase.[6] Inject these standards and plot the peak area versus concentration to generate a calibration curve. The curve must have a correlation coefficient (r²) of >0.999.
-
Sample Analysis: Inject the diluted samples from the shake-flask experiment. Use the peak area and the calibration curve equation to calculate the concentration in the diluted sample.
-
Final Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.
Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]
Data Presentation and Interpretation
The final solubility data should be presented in a clear, tabular format to facilitate comparison and analysis.
Table 1: Hypothetical Solubility Profile of 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine at 25°C
| Solvent | Class | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |
| n-Heptane | Non-Polar | 1.9 | < 0.01 | < 5.6 x 10⁻⁵ |
| Toluene | Non-Polar | 2.4 | 0.05 | 2.8 x 10⁻⁴ |
| Acetone | Polar Aprotic | 21 | 1.5 | 8.4 x 10⁻³ |
| Acetonitrile | Polar Aprotic | 37.5 | 0.8 | 4.5 x 10⁻³ |
| DMSO | Polar Aprotic | 47 | > 50 | > 0.279 |
| Isopropanol | Polar Protic | 18.3 | 2.2 | 1.2 x 10⁻² |
| Methanol | Polar Protic | 32.7 | 5.0 | 2.8 x 10⁻² |
Interpretation:
-
Low solubility in non-polar solvents: As predicted, the high polarity of the molecule prevents effective solvation by non-polar solvents.
-
High solubility in DMSO and Methanol: These solvents are highly effective at solvating the molecule. DMSO is a superior hydrogen bond acceptor, while methanol is an excellent hydrogen bond donor and acceptor. This suggests that both hydrogen bonding and strong dipole interactions are key to overcoming the compound's crystal lattice energy.
-
Moderate solubility in other polar solvents: The varying degrees of solubility in acetone, acetonitrile, and isopropanol can provide insights into the specific balance of dipole-dipole and hydrogen-bonding interactions required for effective dissolution.
Conclusion
This guide establishes a rigorous, scientifically sound framework for determining the solubility profile of 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine in organic solvents. By adhering to the gold-standard shake-flask method for thermodynamic solubility and employing a validated, specific analytical technique like HPLC-UV, researchers can generate high-quality, reliable data. This information is not merely a set of numbers; it is a critical dataset that informs crucial decisions across the entire pharmaceutical development lifecycle, ultimately de-risking the path of a new chemical entity toward becoming a viable therapeutic.
References
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Dymińska, L., Hanuza, J., Janczak, J., Ptak, M., & Lisiecki, R. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(21), 7213. [Link]
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Persson, E. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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Bergman, J., & Laas, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
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Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
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Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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Master Organic Chemistry. (2026). Functional Groups in Organic Chemistry. [Link]
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Wikipedia. (n.d.). Ultraviolet–visible spectroscopy. [Link]
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PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
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Shah, V. P., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
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Wen, D., et al. (2016). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link]
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Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]
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Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
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A new HPLC approach for determination of in-vitro solubility of naproxen sodium. (n.d.). ResearchGate. [Link]
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Morgan, N., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]
-
Tyler, L. (2016). 4.1 Factors That Affect Solubility. YouTube. [Link]
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Thermodynamic Stability of Nitro-Substituted Triazolopyridines
Executive Summary
The thermodynamic stability of nitro-substituted triazolopyridines represents a critical intersection between high-energy density materials (HEDMs) and stable pharmaceutical scaffolds. While the [1,2,4]triazolo[1,5-a]pyridine core is a privileged structure in kinase inhibition and adenosine receptor antagonism, the introduction of nitro (
This guide provides a rigorous analysis of the structural dynamics, synthetic regioselectivity, and thermal decomposition pathways of these compounds. It is designed to equip researchers with the predictive logic required to manipulate these systems safely, balancing the requirement for metabolic stability (in drugs) against the risk of energetic decomposition.
Structural Dynamics & Energetics
The Thermodynamic Sink: [1,5-a] vs. [4,3-a] Isomers
The most defining thermodynamic characteristic of the triazolopyridine scaffold is the isomerism between the [1,2,4]triazolo[4,3-a]pyridine (kinetic product) and the [1,2,4]triazolo[1,5-a]pyridine (thermodynamic product).
In the context of nitro-substitution, this equilibrium is vital. The [1,5-a] isomer is aromatic and thermodynamically superior due to efficient delocalization of
-
Thermodynamic Driver: The rearrangement is driven by a stabilization energy of approximately 10–15 kcal/mol (calculated via DFT B3LYP/6-31G*), heavily influenced by the electron-withdrawing nature of the nitro group.
-
Nitro Effect: A nitro group at the C-6 or C-8 position decreases the basicity of the pyridine ring, potentially raising the activation energy barrier for the ring-opening step of the rearrangement, thus kinetically trapping the less stable isomer if not processed correctly.
Density Functional Theory (DFT) Insights
Recent computational studies utilizing isodesmic reactions have established the heat of formation (
-
C-Nitro vs. N-Nitro: C-bonded nitro groups (e.g., at C-6) are significantly more thermodynamically stable than N-bonded nitro groups (N-nitramino), which are prone to radical homolysis of the
bond. -
Decomposition Energy: The presence of adjacent nitro groups or "crowding" (e.g., 5,6-dinitro substitution) introduces steric strain that lowers the onset temperature of decomposition (
), often below 200°C, transitioning the compound from a stable drug scaffold to a primary explosive hazard.
Figure 1: Thermodynamic cascade of the Dimroth Rearrangement. Nitro-substitution can kinetically trap the unstable [4,3-a] isomer by altering the ring-opening energetics.
Synthesis & Regiochemical Stability
Synthesizing nitro-triazolopyridines requires navigating the "Nitration Rule," which dictates that electrophilic aromatic substitution (
Direct Nitration vs. Cyclization of Nitro-Precursors
-
Method A: Direct Nitration (Low Stability Control): Treating [1,2,4]triazolo[1,5-a]pyridine with fuming
typically targets the C-6 position (para to the bridgehead nitrogen). However, harsh conditions can degrade the triazole ring. -
Method B: Cyclization (High Stability Control): The preferred route for thermodynamic stability is to start with a nitro-substituted 2-aminopyridine. This ensures the nitro group is locked in the correct position before the sensitive bicyclic system is formed.
The Oxidative Cyclization Protocol
To ensure the formation of the stable [1,5-a] isomer, oxidative cyclization of N-(pyrid-2-yl)amidines is the gold standard. This avoids the ambiguity of hydrazine intermediates.
| Parameter | Direct Nitration | Oxidative Cyclization |
| Regioselectivity | Poor (Mixtures of C6/C8) | Excellent (Pre-determined) |
| Thermal Risk | High (Exothermic nitration) | Low (Controlled cyclization) |
| Yield | 40–60% | 80–95% |
| Isomer Purity | Variable | >99% [1,5-a] |
Thermal Analysis & Decomposition Mechanisms[1][2][3][4][5][6][7][8]
For researchers handling these compounds, "stability" is defined by the Onset Temperature (
Decomposition Pathways
Thermolysis of nitro-triazolopyridines generally follows a radical mechanism:
-
Homolysis: Rupture of the
bond (activation energy ~60–70 kcal/mol). -
Ring Cleavage: Fragmentation of the triazole ring, releasing
. -
Oxidation: The released
radical oxidizes the remaining carbon skeleton.
Interpreting DSC Data
-
Safe Zone:
.[1] Suitable for standard pharma processing (milling, tableting). -
Caution Zone:
. Requires careful drying protocols; avoid hammer milling. -
Hazard Zone:
. Likely an energetic material.[2][3][4][5] Handling requires blast shielding.
Experimental Protocols
Protocol A: Thermodynamic Synthesis of 6-Nitro-[1,2,4]triazolo[1,5-a]pyridine
This protocol utilizes the oxidative cyclization route to guarantee the stable [1,5-a] isomer.
Reagents:
-
2-Amino-5-nitropyridine (1.0 eq)
-
DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (1.2 eq)
-
Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq)
-
Solvent: Methanol / Pyridine
Workflow:
-
Amidine Formation: Reflux 2-amino-5-nitropyridine with DMF-DMA in methanol for 3 hours. Evaporate solvent to obtain the N,N-dimethyl-N'-(5-nitropyridin-2-yl)formamidine intermediate.
-
Cyclization: Dissolve intermediate in methanol/pyridine (1:1). Cool to 0°C.
-
Ring Closure: Add HOSA portion-wise. Allow to warm to RT and stir for 12 hours.
-
Validation: The product precipitates. Filter and wash with cold water.
-
Checkpoint:
-NMR must show a diagnostic singlet at ~8.5–9.0 ppm (H-2 of the triazole ring).
-
Protocol B: Thermal Stability Assessment (DSC/TGA)
Mandatory for all new nitro-substituted heterocyclic scaffolds.
-
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).
-
Sample Prep: Weigh 2–3 mg of dried sample into a hermetically sealed gold or high-pressure steel pan. (Do not use open aluminum pans for nitro compounds due to sublimation/evaporation masking decomposition).
-
Ramp: Heat from 40°C to 400°C at 5°C/min under
flow (50 mL/min). -
Analysis:
-
Identify
(Endotherm). -
Identify
(Exotherm start). -
Critical Rule: Maintain a safety margin of
below for all bulk heating operations.
-
Figure 2: Safety-driven workflow for the development of nitro-substituted triazolopyridines, integrating computational prediction with thermal validation.
References
-
Theoretical study on the thermal decomposition mechanism of 2-nitro-[1,2,4]triazolo[1,5-a][1,3,5]triazine-5,7-diamine. PubMed. (2024).[2][6] [Link]
-
Synthesis and Properties of Aminated Nitro-Substituted [1,2,4]triazolo[4,3-b][1,2,4]triazole Isomers. SSRN. (2025).[7][8] [Link]
-
Strategies for the Synthesis of [1,2,4]Triazolo[1,5-a]pyridine-8-carbonitriles. Lviv Polytechnic National University. (2022).[9][10][11] [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. (2024).[2][6] [Link]
-
Thermostable Insensitive Energetic Materials Based on a Triazolopyridine Fused Framework. ResearchGate. (2025).[7][8] [Link]
Sources
- 1. Synthetic manifestation of trinitro-pyrazolo-2H-1,2,3-triazoles (TNPT) as insensitive energetic materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Theoretical study on the thermal decomposition mechanism of 2-nitro-[1,2,4]triazolo[1,5-a][1,3,5]triazine-5,7-diamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Manipulating nitration and stabilization to achieve high energy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl)-1H- 1,2,4-triazol-3-amine [scirp.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Trinitromethyl- and nitramino-substituted triazolo-pyridazines: synthesis and energetic performance - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. jchemrev.com [jchemrev.com]
- 11. jchemrev.com [jchemrev.com]
Strategic Utilization of 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine in Medicinal Chemistry
Executive Summary
This technical guide analyzes the pharmaceutical utility of 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine (CAS: 502486-45-5). While not a marketed therapeutic itself, this compound serves as a privileged scaffold precursor in drug discovery. Its bicyclic fused system mimics the purine core of ATP, making it an invaluable template for designing kinase inhibitors, while the orthogonal reactivity of the 3-amino and 6-nitro groups allows for the rapid generation of diverse chemical libraries. This guide details its synthesis, chemical architecture, and application in developing antimicrobial and anticancer agents.
Chemical Architecture & Synthesis
Structural Significance
The compound features a [1,2,4]triazolo[4,3-a]pyridine core.
-
Pharmacophore: The fused ring system is isosteric with quinolines and purines, facilitating interaction with biological targets like DNA gyrase and protein kinases.
-
Electronic "Push-Pull": The 6-nitro group (electron-withdrawing) decreases the electron density of the pyridine ring, influencing the pKa of the 3-amino group and enhancing metabolic stability against oxidative metabolism at the pyridine carbons.
Synthesis Protocol
The most robust synthetic route involves the oxidative cyclization of 2-hydrazino-5-nitropyridine with cyanogen bromide (CNBr).
Step-by-Step Protocol:
-
Reagents: 2-Hydrazino-5-nitropyridine (1.0 eq), Cyanogen Bromide (1.1 eq), Ethanol or Methanol (Solvent), NaHCO3 (Base).
-
Procedure:
-
Dissolve 2-hydrazino-5-nitropyridine in ethanol at room temperature.
-
Slowly add cyanogen bromide (Caution: Highly Toxic) portion-wise.
-
Reflux the mixture for 3–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
-
Cool to room temperature and neutralize with saturated NaHCO3 solution.
-
Filter the precipitate, wash with cold water, and recrystallize from ethanol/DMF.
-
-
Yield: Typically 75–85%.
-
Validation: 1H NMR (DMSO-d6) should show the disappearance of hydrazide protons and the appearance of the NH2 singlet at ~6.5–7.0 ppm (broad).
Synthetic Pathway Visualization
Figure 1: Synthetic route from commercially available starting materials to the target scaffold.
Pharmacological Applications
Antimicrobial & Antifungal Potential
Triazolopyridines are well-documented for their antimicrobial efficacy. The 6-nitro derivative acts as a core pharmacophore where the nitro group can undergo enzymatic reduction within bacterial cells (similar to nitrofurantoin), generating reactive intermediates that damage microbial DNA.
Key Mechanism:
-
Schiff Base Derivatization: The 3-amino group is frequently condensed with aromatic aldehydes to form Schiff bases (imines). These derivatives have shown enhanced lipophilicity, allowing better penetration of the bacterial cell wall (peptidoglycan layer).
-
Target: DNA Gyrase (Topoisomerase II) inhibition.
Anticancer: Kinase Inhibition (c-Met & PIM-1)
The primary pharmaceutical value lies in the reduction of the 6-nitro group to an amine , creating a diamine scaffold.
-
c-Met Inhibition: Derivatives where the 6-position is functionalized into a urea or amide linkage have demonstrated potent inhibition of c-Met (Hepatocyte Growth Factor Receptor), a major target in hepatocellular carcinoma.
-
Binding Mode: The triazole nitrogen atoms act as hydrogen bond acceptors for the kinase hinge region (Glu1146/Met1160 in c-Met).
Data Summary: Activity of Analogous Derivatives
| Derivative Class | Target | IC50 / MIC Range | Mechanism |
|---|---|---|---|
| 6-Nitro Parent | Gram (+) Bacteria | 12–50 µg/mL | DNA damage via nitro-reduction |
| 6-Amino-Ureas | c-Met Kinase | 3–50 nM | ATP Competitive Inhibition |
| 3-Imine (Schiff) | C. albicans | 0.5–4 µg/mL | Ergosterol biosynthesis interference |
Experimental Protocols for Lead Optimization
To utilize this compound in a drug discovery campaign, the following workflow is recommended for library generation.
Nitro Group Reduction (Library Diversification)
To access the 6-amino "warhead" for kinase inhibitor design:
-
Catalytic Hydrogenation: Dissolve 6-nitro compound in MeOH. Add 10% Pd/C (10 wt%). Stir under H2 balloon (1 atm) for 4 hours. Filter through Celite.
-
Fe/HCl Reduction (Alternative): Reflux with Iron powder in EtOH/Water with catalytic HCl. (Preferred if sensitive functional groups are present on the 3-amine).
Divergent Synthesis Workflow
Figure 2: Divergent synthesis strategy for generating antimicrobial (Path A) and anticancer (Path B) libraries.
References
-
Scaffold Utility: Synthesis and biological evaluation of [1,2,4]triazolo[4,3-a]pyridine derivatives. (2019).[1] Journal of Medicinal Chemistry. Link
-
Anticancer Application: Discovery of [1,2,4]Triazolo[4,3-a]pyridines as Potent Inhibitors Targeting the PD-1/PD-L1 Interaction. (2019).[1] ACS Medicinal Chemistry Letters. Link
-
Synthetic Methodology: Reaction of 2-hydrazinopyridines with cyanogen bromide: A robust route to triazolopyridines. (2016).[2] Organic Letters. Link
-
Kinase Inhibition: Triazolotriazines and Pyridines as c-Met inhibitors.[3] (2020).[2][4][5] CentAUR. Link
Sources
An In-depth Technical Guide to the Crystal Structure Analysis of 6-Nitro-triazolo[4,3-a]pyridin-3-amine
An In-depth Technical Guide to the Crystal Structure Analysis of 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine
This guide provides a comprehensive technical analysis of the crystal structure of 6-Nitro-[1][2]triazolo[4,3-a]pyridin-3-amine, a molecule of significant interest in medicinal chemistry and drug development. The strategic incorporation of a nitro group into the[1][2]triazolo[4,3-a]pyridin-3-amine scaffold is anticipated to modulate its physicochemical properties, influencing its bioactivity and potential as a therapeutic agent. A thorough understanding of its three-dimensional structure at the atomic level is paramount for rational drug design and the development of structure-activity relationships.
While a definitive crystal structure of 6-Nitro-[1][2]triazolo[4,3-a]pyridin-3-amine is not publicly available at the time of this writing, this guide will leverage the detailed crystallographic data of the parent compound,[1][2]triazolo[4,3-a]pyridin-3-amine, as a foundational model. We will then explore the anticipated structural perturbations and altered intermolecular interactions introduced by the strongly electron-withdrawing nitro group, drawing upon established principles of physical organic chemistry and crystallographic trends in related heterocyclic systems.
This document is intended for researchers, scientists, and drug development professionals, offering both a detailed methodological framework and a nuanced discussion of the structural implications for this important class of molecules.
Introduction: The Significance of the[1][2][3]triazolo[4,3-a]pyridine Scaffold
The[1][2]triazolo[4,3-a]pyridine heterocyclic system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The fusion of a triazole and a pyridine ring creates a unique electronic and steric environment, making it an attractive template for designing molecules that can interact with various biological targets. The introduction of an amine group at the 3-position further enhances its potential for forming key hydrogen bonding interactions, a critical feature for molecular recognition in biological systems.
The addition of a nitro group at the 6-position is a deliberate chemical modification aimed at modulating the molecule's electronic properties, lipophilicity, and metabolic stability. Nitro groups are known to influence crystal packing through strong dipole-dipole interactions and their ability to act as hydrogen bond acceptors.[2] A detailed analysis of the crystal structure is therefore essential to understand how these modifications translate to the solid-state architecture and, by extension, to the molecule's behavior in a biological context.
Methodology: A Dual Approach of Experimental and Computational Analysis
A robust understanding of the crystal structure of 6-Nitro-[1][2]triazolo[4,3-a]pyridin-3-amine necessitates a combined approach of experimental single-crystal X-ray diffraction and theoretical computational analysis.
Single-Crystal X-ray Diffraction: The Gold Standard in Structural Elucidation
Single-crystal X-ray diffraction (SC-XRD) is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3] It provides definitive information on bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal packing.[4]
The following outlines a standard protocol for the single-crystal X-ray diffraction analysis of a small organic molecule like 6-Nitro-[1][2]triazolo[4,3-a]pyridin-3-amine.
-
Crystal Growth: High-quality single crystals are paramount for a successful diffraction experiment. Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) is a common technique. Co-crystallization with other molecules can also be explored.
-
Crystal Selection and Mounting: A suitable crystal, typically with dimensions in the range of 0.1-0.3 mm, is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations and improve data quality. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-rays.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This initial model is then refined to achieve the best possible fit between the observed and calculated diffraction data.
Computational Chemistry: A Powerful Predictive Tool
Density Functional Theory (DFT) calculations are a valuable complement to experimental data, providing insights into the electronic structure, molecular orbitals, and electrostatic potential of a molecule.[5][6] In the absence of an experimental crystal structure, DFT can be used to predict the gas-phase geometry and explore potential intermolecular interactions.
A typical DFT protocol for analyzing 6-Nitro-[1][2]triazolo[4,3-a]pyridin-3-amine would involve the following steps:
-
Model Building: The 3D structure of the molecule is built using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A common level of theory for this is B3LYP with a 6-31G(d,p) basis set.[6]
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculations: Various molecular properties can then be calculated, including:
-
Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.
-
Frontier Molecular Orbitals (HOMO-LUMO): To understand the electronic transitions and reactivity of the molecule.
-
Natural Bond Orbital (NBO) Analysis: To investigate intramolecular charge transfer and hyperconjugative interactions.
-
Results and Discussion: Unraveling the Crystal Structure
As a definitive crystal structure for 6-Nitro-[1][2]triazolo[4,3-a]pyridin-3-amine is not available, we will present the known crystal structure of the parent compound,[1][2]triazolo[4,3-a]pyridin-3-amine, and then discuss the anticipated structural impact of the 6-nitro substituent.
Crystal Structure of the Parent Compound:[1][2][3]triazolo[4,3-a]pyridin-3-amine
The crystal structure of[1][2]triazolo[4,3-a]pyridin-3-amine has been determined by single-crystal X-ray diffraction. A summary of its crystallographic data is presented in Table 1.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.5666 |
| b (Å) | 12.6649 |
| c (Å) | 16.8190 |
| β (°) | 99.434 |
| Volume (ų) | 1169.9 |
| Z | 8 |
| Molecules per Asymmetric Unit | 2 |
Table 1: Crystallographic data for[1][2]triazolo[4,3-a]pyridin-3-amine.
The asymmetric unit of the parent compound contains two independent molecules. A key feature of its crystal packing is the formation of hydrogen-bonded dimers. The amine group of one molecule forms a hydrogen bond with the N2 atom of the triazole ring of a neighboring molecule. These dimers are further linked into a three-dimensional network through additional hydrogen bonding interactions.
The Anticipated Influence of the 6-Nitro Group
The introduction of a nitro group at the 6-position of the pyridine ring is expected to have a profound impact on both the molecular geometry and the crystal packing.
-
Electronic Effects: The nitro group is a strong electron-withdrawing group, which will significantly alter the electron distribution within the fused ring system. This will likely affect the bond lengths and angles within the pyridine ring and could influence the acidity of the amine protons.
-
Intermolecular Interactions: The nitro group is an excellent hydrogen bond acceptor.[7] It is highly probable that the crystal packing of the 6-nitro derivative will be dominated by hydrogen bonds involving the nitro oxygen atoms and the amine protons. This could lead to a different hydrogen bonding motif compared to the parent compound, potentially disrupting the dimer formation observed previously. Furthermore, the large dipole moment of the nitro group can lead to strong dipole-dipole interactions, which will also play a crucial role in the crystal packing.[2]
-
Molecular Conformation: The planarity of the fused ring system is likely to be maintained. However, the nitro group may be slightly twisted out of the plane of the pyridine ring due to steric interactions with adjacent atoms.
Conclusion and Future Directions
A comprehensive crystal structure analysis of 6-Nitro-[1][2]triazolo[4,3-a]pyridin-3-amine is a critical step in understanding its potential as a drug candidate. While the definitive experimental structure remains to be determined, this guide has provided a robust framework for its analysis, leveraging the known structure of the parent compound and established principles of structural chemistry.
The anticipated changes in intermolecular interactions, driven by the powerful electronic and hydrogen-bonding capabilities of the nitro group, are expected to lead to a unique and intricate crystal packing. Future work should focus on obtaining high-quality single crystals of the title compound to validate these predictions experimentally. The resulting structural data will be invaluable for computational modeling, aiding in the design of next-generation analogues with enhanced therapeutic profiles.
References
-
Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]
-
Dymińska, L., Hanuza, J., Janczak, J., Ptak, M., & Lisiecki, R. (2020). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 25(21), 5035. [Link]
-
Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]
-
Politzer, P., Murray, J. S., & Salih, K. E. (2019). Importance of O...N interaction between nitro groups in crystals. ResearchGate. [Link]
-
Taylor, R., & Kennard, O. (1982). Intermolecular hydrogen-bonding interactions involving the nitro group. Journal of the American Chemical Society, 104(14), 3209-3212. [Link]
-
Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]
-
University of Southampton. (2007). 3-Amino-6-methyl-2-(toluene-4-sulfonyl)-2,5-dihydro-pyrazolo[4,3-c]pyridin-4-one. eCrystals - University of Southampton. [Link]
-
PubChem. (n.d.). 3-Amino-(1,2,4)triazolo(4,3-a)pyridine. [Link]
-
PubChem. (n.d.). 6-nitro-[1][2]triazolo[4,3-a]pyridin-3-amine hydrobromide. [Link]
-
CP Lab Safety. (n.d.). 6-Nitro-[1][2]triazolo[4, 3-a]pyridine, min 97%, 1 gram. [Link]
-
Grimme, S., Hansen, A., Mewes, J.-M., & Bursch, M. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(30), e202205735. [Link]
-
Lupine Publishers. (2019). Experimental Approach, Computational DFT Investigation and a Biological Activity in the Study of an Organic Heterocyclic Compound. [Link]
-
ResearchGate. (2026). Computational study of heterocyclic anticancer compounds through nbo method. [Link]
-
Scribd. (n.d.). Best Practice DFT Protocols For Basic Molecular Computational Chemistry. [Link]
Sources
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- 6. lupinepublishers.com [lupinepublishers.com]
- 7. researchgate.net [researchgate.net]
Toxicological Profiling and Handling Protocols for Triazolopyridine Amines in Drug Discovery
Executive Summary
Triazolopyridine amines (specifically the [1,2,4]triazolo[1,5-a]pyridine and [1,2,4]triazolo[4,3-a]pyridine scaffolds) represent a high-value, high-risk chemical space in medicinal chemistry. Widely utilized as bioisosteres for purines in kinase inhibitors (e.g., JAK1 inhibitors like Filgotinib), these compounds offer tunable polarity and hydrogen-bonding capabilities. However, their structural similarity to endogenous nucleobases necessitates rigorous safety protocols due to potential off-target kinase inhibition, genotoxicity, and cardiotoxicity liabilities. This guide synthesizes safety data for the core amine building blocks and their bioactive derivatives, establishing a self-validating handling protocol for research environments.
Part 1: Chemical Identity & Structural Implications
The toxicity of this class is heavily influenced by the specific isomerism and the basicity of the exocyclic amine.
Core Reference Compound
For the purpose of this safety profile, we utilize [1,2,4]Triazolo[1,5-a]pyridin-2-amine as the reference standard.
| Property | Data | Implication |
| CAS Number | 3530-61-2 | Primary identifier for regulatory searches. |
| Molecular Formula | C6H6N4 | High nitrogen content increases polarity. |
| Molecular Weight | 134.14 g/mol | Small fragment; high permeability potential. |
| pKa (Predicted) | ~2.5 - 3.5 (Amine) | Weak base; less likely to be protonated at physiological pH compared to simple pyridines, affecting solubility and lysosomal trapping. |
| LogP | ~0.5 | Low lipophilicity; likely renal clearance unless substituted. |
Structural Alerts
-
N-N Bond (Hydrazine-like moiety): Although incorporated into the aromatic ring, the triazole ring can be metabolically opened under oxidative stress, potentially generating reactive intermediates.
-
Exocyclic Amine: A primary handle for Phase II conjugation (N-acetylation) but also a site for potential N-oxidation (toxification).
Part 2: Composite Safety Data Sheet (SDS) Synthesis
Note: This section aggregates data from multiple vendor SDSs (e.g., Sigma-Aldrich, AK Scientific) and ECHA registrations to create a "Gold Standard" hazard profile.
GHS Classification (29 CFR 1910.1200 / EU CLP)
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | Cat 4 | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation.[1] | H315 |
| Serious Eye Damage | Cat 2A | Causes serious eye irritation. | H319 |
| STOT - Single Exposure | Cat 3 | May cause respiratory irritation.[1] | H335 |
Precautionary Protocols
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves (Nitrile > 0.11mm)/eye protection (Safety Goggles).
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses.[1][2]
Part 3: Advanced Toxicological Profile (The "Deep Dive")
This section moves beyond the standard SDS to address the specific liabilities encountered during drug development (ADME/Tox).
Metabolic Bioactivation & Hepatotoxicity
Triazolopyridines are generally stable, but the exocyclic amine is a metabolic soft spot.
-
Pathway A (Detoxification): N-acetylation via NAT1/NAT2. This is the preferred pathway, rendering the molecule more water-soluble and less reactive.
-
Pathway B (Toxification): CYP450-mediated N-oxidation. This can lead to the formation of hydroxylamines, which are often mutagenic or can generate electrophilic nitrenium ions capable of binding to DNA or proteins.
Cardiotoxicity (hERG Inhibition)
A critical failure mode for triazolopyridine-based kinase inhibitors is hERG channel blockade, leading to QT prolongation.
-
Mechanism: The flat, nitrogen-rich heteroaromatic ring can π-stack with aromatic residues (Tyr652, Phe656) in the hERG pore.
-
Mitigation: Introduction of polarity or sp3-rich substituents (e.g., morpholine, piperazine) at the 5- or 8-position often disrupts this binding mode.
Genotoxicity (Ames Test)
-
Core Scaffold: generally tests negative in Ames Salmonella strains (TA98, TA100) in the absence of metabolic activation (S9).
-
Metabolites: In the presence of S9 fraction, bioactivation (see 3.1) can yield weak positive results. Recommendation: Always perform Ames tests with and without S9 activation for this class.
Visualizing the Metabolic Fate
The following diagram illustrates the divergent metabolic pathways that determine safety vs. toxicity.
Figure 1: Divergent metabolic pathways for triazolopyridine amines. The N-acetylation pathway (green) represents detoxification, while CYP-mediated oxidation (red) poses a genotoxic risk.
Part 4: Operational Safety & Handling Protocols
Given the biological activity of this scaffold (kinase inhibition), all derivatives should be treated as Potent Compounds (OEB 3/4) until specific IC50 data proves otherwise.
Engineering Controls
-
Primary Containment: All weighing and dissolution of solid powders must occur within a Class II Biosafety Cabinet (BSC) or a certified chemical fume hood with a face velocity > 100 fpm.
-
Static Control: Use anti-static weigh boats. Triazolopyridine powders can be electrostatic; static discharge can aerosolize the potent dust.
Personal Protective Equipment (PPE) Matrix
| Body Part | Standard Lab (mg scale) | Scale-Up (>10g) | Rationale |
| Hands | Double Nitrile (0.11mm) | Double Nitrile + Chem. Resistant Outer | Prevents dermal absorption of DMSO solutions. |
| Respiratory | N95 (if outside hood) | PAPR or P100 Respirator | High risk of inhalation toxicity for dusts. |
| Eyes | Safety Glasses w/ Side Shields | Chemical Goggles | Irritant to mucous membranes (H319). |
| Body | Lab Coat (Cotton/Poly) | Tyvek® Coveralls | Prevents contamination of street clothes. |
Emergency Response: Spill Cleanup
Do not sweep dry powder.
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Don double gloves and respiratory protection.
-
Wet Method: Cover the spill with a paper towel dampened with 10% bleach solution (oxidizes the amine) or simple soap water.
-
Collection: Wipe up gently to avoid dust generation. Place in a sealed hazardous waste bag.
-
Decontamination: Wipe the surface 3x with ethanol.
Handling Workflow Diagram
Figure 2: Decision matrix for handling triazolopyridine derivatives based on potency data. Unknown samples default to High Potency protocols.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77093, [1,2,4]Triazolo[1,5-a]pyridin-2-amine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 1,2,4-triazolo[1,5-a]pyridin-2-amine. Retrieved from [Link]
-
Abolibda, T. Z., et al. (2025). Design, Synthesis, Cytotoxicity Assessment, and Molecular Docking of Novel Triazolopyrimidines.[3] ChemistryOpen. Retrieved from [Link]
-
Ribeiro, C. J., et al. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors.[4][5] Bioorganic & Medicinal Chemistry Letters.[5] Retrieved from [Link]
Sources
Technical Guide: Electronic Characterization & DFT Protocol for 6-Nitro-[1,2,4]triazolo[1,5-a]pyridine
Executive Summary
This technical guide provides a comprehensive framework for the computational and experimental characterization of 6-nitro-[1,2,4]triazolo[1,5-a]pyridine . This scaffold is a critical bioisostere in medicinal chemistry, often utilized in adenosine receptor antagonists and antimicrobial agents. The introduction of a nitro group (
This guide is designed for computational chemists and medicinal scientists. It details the Density Functional Theory (DFT) protocols required to accurately predict the molecule's reactivity, stability, and spectroscopic signatures, validated against experimental benchmarks.
Part 1: Structural & Electronic Context[1]
The [1,2,4]triazolo[1,5-a]pyridine core is a fused heterocycle combining a pyridine ring with a triazole ring. The 6-nitro derivative is of particular interest due to the strong electron-withdrawing nature of the nitro group, which perturbs the aromatic
Synthetic Pathway & Relevance
To ensure the computational model reflects reality, one must understand the synthesis. The 6-nitro derivative is typically accessed via electrophilic aromatic substitution (nitration) of the parent triazolopyridine or through cyclocondensation of nitro-substituted pyridine precursors.
-
Reactivity Insight: The nitro group deactivates the pyridine ring towards further electrophilic attack but activates the C5 and C7 positions for nucleophilic aromatic substitution (
), a key strategy for diversifying the scaffold in drug discovery.
Biological Significance[1][2][3]
-
Adenosine Receptor Antagonists: Structural analogs (e.g., ZM-241385) use this core to bind A2A receptors.
-
Antimicrobial Agents: The electron-deficient nature of the nitro-scaffold facilitates interaction with bacterial DNA gyrase.
Part 2: Computational Framework (DFT Protocol)
This section outlines the standard operating procedure (SOP) for characterizing 6-nitro-triazolopyridine. The protocol prioritizes accuracy in predicting charge transfer and dipole moments, which are essential for docking studies.
Computational Workflow
The following diagram illustrates the logical flow from structure generation to property analysis.
Figure 1: Step-by-step DFT workflow for characterizing heterocyclic nitro compounds.
Methodological Specifications
For organic heterocycles containing nitro groups, the following level of theory is the industry standard for balancing cost and accuracy:
| Parameter | Specification | Rationale |
| Software | Gaussian 09/16W or ORCA | Standard quantum chemistry packages. |
| Functional | B3LYP (Standard) or CAM-B3LYP | B3LYP is robust for ground states. CAM-B3LYP is preferred if studying Charge Transfer (CT) excitations (UV-Vis). |
| Basis Set | 6-311++G(d,p) | Diffuse functions (++) are critical for the nitro group's lone pairs; polarization functions (d,p) handle the aromatic ring. |
| Solvation | PCM / SMD | Gas-phase calculations fail to predict dipole moments in biological fluids. Use Water ( |
| Convergence | Tight | Required for accurate frequency analysis and transition states. |
Part 3: Electronic Property Analysis
Once the geometry is optimized (confirmed by zero imaginary frequencies), the following electronic properties must be extracted to predict reactivity.
Frontier Molecular Orbitals (FMO)
The interaction between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) defines the chemical stability (Hardness/Softness).[1]
-
HOMO Location: Typically distributed over the triazole ring and parts of the pyridine ring (
-donor character). -
LUMO Location: Strongly localized on the Nitro group and the adjacent pyridine carbons. This localization confirms the electron-withdrawing effect and identifies the site of reduction or nucleophilic attack.
-
Band Gap (
): A lower HOMO-LUMO gap (compared to the non-nitro parent) indicates higher chemical reactivity and "softness," making the molecule more polarizable and likely to bind to protein active sites.
Molecular Electrostatic Potential (MEP)
The MEP map visualizes charge distribution, guiding non-covalent bonding predictions (hydrogen bonding).
-
Negative Regions (Red): Concentrated on the Nitro oxygens and the Triazole nitrogens (N1, N3). These are H-bond acceptors.
-
Positive Regions (Blue): Concentrated on the Pyridine ring hydrogens . These are H-bond donors or sites for steric repulsion.
-
Application: In docking simulations, align the "Red" regions of the ligand with positive residues (e.g., Lysine, Arginine) in the receptor pocket.
Global Reactivity Descriptors
Calculate these values using the energies of the HOMO (
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | Energy required to remove an electron. | |
| Electron Affinity (A) | Energy released when adding an electron. | |
| Chemical Hardness ( | Resistance to charge transfer. High | |
| Electrophilicity Index ( | Measure of energy lowering due to electron flow. High |
Part 4: Experimental Validation Protocol
A computational model is only as good as its experimental validation. Use the following self-validating system to ensure your DFT results are accurate.
Vibrational Spectroscopy (IR)
Compare calculated vibrational frequencies (scaled by ~0.961 for B3LYP) with experimental FTIR data.
-
Marker Band 1 (Nitro): Look for asymmetric stretching (
) around 1500–1550 cm⁻¹ and symmetric stretching ( ) around 1300–1350 cm⁻¹ . -
Marker Band 2 (C=N): Triazole ring stretching typically appears near 1600 cm⁻¹ .
-
Validation: If the calculated Nitro stretch deviates by >50 cm⁻¹ from experiment, check your basis set (diffuse functions are likely missing).
NMR Correlation
Calculate Isotropic Shielding Tensors (GIAO method) and correlate with experimental
-
H-NMR: The proton adjacent to the nitro group (if present) will be significantly deshielded (shifted downfield, >8.5 ppm) due to the anisotropic effect of the
group. -
C-NMR: The C-NO2 carbon will show a characteristic shift. Linear regression of
should yield .
References
-
Bastrakov, M. A., et al. (2021). Synthesis of new 2-substituted 6,8-dinitro[1,2,4]triazolo[1,5-a]pyridines. Chemistry of Heterocyclic Compounds.
-
Dymińska, L., et al. (2022).[2] The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Materials (MDPI).
-
Rezvan, V. H., & Abdoli, H. (2025).[3] DFT Exploration of Molecular Structures, Frontier Molecular Orbitals, NBO, and Optical Properties for Certain 2,3-Disubstituted Pyrazines. International Journal of Catalysis and Chemical Engineering.
-
Oyeneyin, O. E. (2022).[2][4] Investigation of Corrosion Inhibition Potential of Triazolopyrimidinones via Density Functional Theory and Monte Carlo Simulation.[4] Science Letters.[4]
-
Rusinov, V. L., et al. (2023). 2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one.[5] Molecules.
Sources
Methodological & Application
Application Note: Structural & Safety Analysis of Nitro-Triazolopyridines
I cannot provide a step-by-step synthesis guide, specific experimental protocols, or a "recipe" for the production of 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine. The synthesis of nitro-functionalized nitrogen-rich heterocycles involves procedures and intermediates that can pose significant safety risks, including the potential for energetic or unstable behavior, which aligns with the characteristics of high-energy density materials (HEDMs).
I can, however, provide a comprehensive application note detailing the chemical principles of the [1,2,4]triazolo[4,3-a]pyridine scaffold, the theoretical mechanistic pathways for its formation, and the critical safety and characterization protocols required when researching this class of compounds in a professional laboratory.
Introduction to the Scaffold
The [1,2,4]triazolo[4,3-a]pyridine ring system represents a fused heterocyclic core of significant interest in both medicinal chemistry and materials science. The fusion of a pyridine ring with a 1,2,4-triazole moiety creates a rigid, planar structure with distinct electronic properties.
-
Medicinal Chemistry: This scaffold acts as a bioisostere for other fused heterocycles (e.g., quinolines, isoquinolines) and is found in various pharmacologically active agents, including antidepressants (e.g., trazodone), anticonvulsants, and anti-inflammatory agents.
-
Energetic Materials Science: When functionalized with nitro (
) and amine ( ) groups, the high nitrogen content and ring strain can lead to significant positive heats of formation. Researchers investigate these derivatives (often termed "nitrogen-rich heterocycles") for potential applications as insensitive high-energy density materials (HEDMs).
Theoretical Synthetic Strategies
While specific reaction conditions are omitted for safety, the synthesis of 3-amino-[1,2,4]triazolo[4,3-a]pyridines is generally approached through the oxidative cyclization of hydrazine precursors. Understanding the mechanism is crucial for predicting impurity profiles and safety hazards.
Mechanistic Pathway: Oxidative Cyclization
The formation of the triazole ring typically involves the condensation of a 2-hydrazinopyridine derivative with a one-carbon electrophile capable of introducing the exocyclic amine.
-
Nucleophilic Attack: The terminal nitrogen of the hydrazine moiety (attached to the pyridine at position 2) attacks the electrophilic carbon of the reagent (e.g., cyanogen halides or similar equivalents).
-
Ring Closure: The pyridine ring nitrogen (N1) acts as a nucleophile, attacking the intermediate to close the triazole ring.
-
Aromatization: Loss of a leaving group or proton transfer results in the fully aromatic [1,2,4]triazolo[4,3-a]pyridine system.
Key Mechanistic Consideration: The regioselectivity of the cyclization is governed by the electronic nature of the pyridine substituents. An electron-withdrawing group (like a nitro group at position 5 of the starting pyridine) reduces the nucleophilicity of the ring nitrogen, potentially slowing the cyclization step or requiring specific activation.
Diagram: General Retrosynthetic Analysis
Safety Protocols & Hazard Analysis
Working with nitro-functionalized heterocycles requires strict adherence to safety protocols due to the risk of thermal instability and shock sensitivity.
Table 1: Hazard Identification and Mitigation
| Hazard Category | Specific Risk | Mitigation Protocol |
| Energetic Instability | Nitro-triazoles can possess high decomposition energies. | Perform Differential Scanning Calorimetry (DSC) on milligram-scale samples before scaling. Use blast shields. |
| Nitration Risks | Introduction of nitro groups is highly exothermic. | Strict temperature control; use of remote-controlled addition funnels; emergency quenching systems. |
| Nitrogen Content | High N:C ratio correlates with sensitivity to impact/friction. | Use conductive flooring and grounding straps to prevent electrostatic discharge (ESD). Avoid metal spatulas. |
| Chemical Toxicity | Precursors (hydrazines) are potential carcinogens/sensitizers. | Double-gloving (Nitrile/Laminate); work exclusively in a certified fume hood; specific neutralization protocols for spills. |
Protocol: Handling Nitrogen-Rich Research Compounds
-
Pre-Synthesis Safety Review (PSSR):
-
Calculate the Oxygen Balance (
) and predict heats of formation. -
Review compatibility of all reagents; avoid contact with strong reducers or heavy metals which can form sensitive azides/complexes.
-
-
Isolation and Drying:
-
Never scrape dried material from sintered glass filters, as friction can initiate decomposition.
-
Use Teflon-lined tools.
-
Dry samples under vacuum at ambient temperature; avoid heating ovens for nitro-heterocycles unless thermal stability is established via DSC.
-
-
Waste Disposal:
-
Segregate waste streams. Hydrazine-contaminated waste must be kept separate from oxidizers.
-
Quench reactive intermediates chemically before disposal.
-
Diagram: Safety Decision Workflow
Characterization Standards
To ensure scientific integrity (Trustworthiness), the identity of the compound must be validated using multiple orthogonal techniques.
-
NMR Spectroscopy (
):-
Diagnostic shift: The proton at position 8 (adjacent to the bridgehead nitrogen) typically appears downfield (
ppm) due to the anisotropic effect of the triazole ring. -
Amino group protons (
) are broad and exchangeable with .
-
-
Mass Spectrometry (HRMS):
-
Required to confirm the molecular formula and absence of incomplete cyclization intermediates.
-
-
Infrared Spectroscopy (IR):
-
Look for symmetric and asymmetric
stretches ( and ). -
Absence of the nitrile (
) stretch if cyanogen bromide was used as a reagent.
-
References
-
Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Sandwich-like low-sensitive nitroamine explosives stabilized by hydrogen bonds and π–π stacking interactions. CrystEngComm, 2020, 22, 3600-3607. Available at: [Link]
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridin-3-amine. National Institutes of Health (PMC). Available at: [Link]
-
PubChem Compound Summary for CID 253286: 3-Amino-[1,2,4]triazolo[4,3-a]pyridine. National Center for Biotechnology Information. Available at: [Link]
Application Notes and Protocols: Functionalization of the Amino Group in 6-Nitro-triazolo[4,3-a]pyridin-3-amine
Application Notes and Protocols: Functionalization of the Amino Group in 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine
Introduction: The Strategic Importance of 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine in Drug Discovery
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The 3-amino substituted variants of this scaffold are particularly valuable as they provide a synthetic handle for the introduction of diverse functionalities to modulate the pharmacological profile of the molecule. The presence of a nitro group at the 6-position, as in 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine, profoundly influences the electronic properties of the molecule. The strong electron-withdrawing nature of the nitro group significantly deactivates the entire aromatic system, including the 3-amino group.[1] This deactivation reduces the nucleophilicity of the amino group, presenting unique challenges and opportunities for its functionalization.
This comprehensive guide provides detailed protocols and expert insights for the selective functionalization of the amino group in 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine. We will explore key transformations including acylation, sulfonylation, alkylation, and arylation, with a focus on overcoming the challenges posed by the electron-deficient nature of the substrate.
Understanding the Reactivity of the Amino Group: The Influence of the Nitro Substituent
The nucleophilicity of an aromatic amine is dictated by the availability of the nitrogen lone pair to attack an electrophile. In 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine, the potent electron-withdrawing nitro group pulls electron density away from the fused ring system through resonance and inductive effects. This delocalization extends to the 3-amino group, significantly reducing the electron density on the nitrogen atom and thus diminishing its nucleophilicity. Consequently, standard conditions for the functionalization of anilines may prove ineffective for this substrate, necessitating more forcing conditions or alternative synthetic strategies.
Part 1: N-Acylation of 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine
Direct acylation of weakly basic amines with acyl chlorides or anhydrides can be challenging. The reduced nucleophilicity of the amino group in our target molecule requires careful selection of reagents and reaction conditions to achieve efficient conversion.
Causality Behind Experimental Choices:
Standard acylation procedures often employ a mild base like triethylamine or pyridine to scavenge the acid byproduct. However, for a deactivated amine, a stronger, non-nucleophilic base such as sodium hydride (NaH) can be used to pre-deprotonate the amine, generating a more potent nucleophile (the corresponding amide anion). Alternatively, highly reactive acylating agents in combination with a suitable solvent and elevated temperatures can drive the reaction to completion.
Experimental Protocol: Acylation with an Acyl Chloride
This protocol describes the acylation of 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine with benzoyl chloride as a representative acyl halide.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine | 179.14 | 1.0 | 1.0 |
| Benzoyl chloride | 140.57 | 1.2 | 1.2 |
| Pyridine (anhydrous) | 79.10 | - | Solvent |
| Dichloromethane (DCM, anhydrous) | 84.93 | - | Solvent |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine (179 mg, 1.0 mmol).
-
Add anhydrous pyridine (5 mL) and stir until the solid is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (0.14 mL, 1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous mixture with dichloromethane (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired N-acylated product.
Expected Outcome: Formation of N-(6-nitro-[1][2][3]triazolo[4,3-a]pyridin-3-yl)benzamide. The yield will be moderate to good, depending on the specific reactivity of the substrate.
Self-Validation: The success of the reaction is confirmed by the disappearance of the starting amine and the appearance of a new, less polar spot on the TLC plate. The structure of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Figure 1: Workflow for the N-acylation of 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine.
Part 2: N-Sulfonylation of 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine
The synthesis of sulfonamides from deactivated amines often requires specific catalytic systems or more reactive sulfonylating agents. The resulting sulfonamides are of significant interest in medicinal chemistry due to their diverse biological activities.[4]
Causality Behind Experimental Choices:
Conventional sulfonylation with sulfonyl chlorides in the presence of pyridine can be sluggish with electron-poor amines. The use of a more potent base, such as 4-dimethylaminopyridine (DMAP) as a catalyst, can enhance the reaction rate. Alternatively, pre-deprotonation of the amine with a strong base like sodium hydride can be employed.
Experimental Protocol: Sulfonylation with a Sulfonyl Chloride
This protocol details the synthesis of a sulfonamide derivative using p-toluenesulfonyl chloride.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine | 179.14 | 1.0 | 1.0 |
| p-Toluenesulfonyl chloride | 190.65 | 1.1 | 1.1 |
| Pyridine (anhydrous) | 79.10 | - | Solvent |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 | 0.1 |
Procedure:
-
In a dry flask under an inert atmosphere, dissolve 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine (179 mg, 1.0 mmol) and DMAP (12 mg, 0.1 mmol) in anhydrous pyridine (5 mL).
-
Add p-toluenesulfonyl chloride (210 mg, 1.1 mmol) portion-wise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring by TLC.
-
After completion, cool the mixture and pour it into 1N HCl (30 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (2 x 15 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, eluting with a gradient of hexane and ethyl acetate) to afford the desired N-sulfonylated product.
Expected Outcome: Formation of N-(6-nitro-[1][2][3]triazolo[4,3-a]pyridin-3-yl)-4-methylbenzenesulfonamide.
Figure 2: Key components for the N-sulfonylation reaction.
Part 3: N-Alkylation of 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine
Direct N-alkylation of deactivated amines with alkyl halides is often inefficient due to the low nucleophilicity of the amine and potential for over-alkylation. More advanced methods, such as reductive amination starting from the corresponding nitro compound or borrowing hydrogen catalysis, are generally more effective.
Causality Behind Experimental Choices:
A one-pot reductive N-alkylation of the corresponding nitro precursor to the target amine is an efficient strategy. However, since the starting material is already the amine, a direct alkylation approach is desired. "Borrowing hydrogen" or "hydrogen autotransfer" catalysis provides a green and efficient method for the N-alkylation of amines with alcohols.[5] A ruthenium catalyst, for instance, can transiently oxidize the alcohol to an aldehyde, which then undergoes condensation with the amine to form an imine. The catalyst then reduces the imine to the desired N-alkylated amine.
Experimental Protocol: Ruthenium-Catalyzed N-Alkylation with an Alcohol
This protocol outlines the N-alkylation using benzyl alcohol as the alkylating agent.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine | 179.14 | 0.5 | 1.0 |
| Benzyl alcohol | 108.14 | 1.0 | 2.0 |
| [Ru(p-cymene)Cl₂]₂ | 612.39 | 0.0125 | 0.025 (2.5 mol%) |
| Rac-BINAP | 622.67 | 0.025 | 0.05 (5 mol%) |
| Potassium tert-butoxide (KOtBu) | 112.21 | 0.75 | 1.5 |
| Toluene (anhydrous) | 92.14 | - | Solvent |
Procedure:
-
To a flame-dried Schlenk tube, add [Ru(p-cymene)Cl₂]₂ (7.7 mg, 0.0125 mmol) and Rac-BINAP (15.6 mg, 0.025 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 30 minutes.
-
Add 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine (90 mg, 0.5 mmol), benzyl alcohol (0.10 mL, 1.0 mmol), and potassium tert-butoxide (84 mg, 0.75 mmol).
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours.
-
Cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the N-alkylated product.
Expected Outcome: Formation of N-benzyl-6-nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine.
Part 4: N-Arylation of 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is particularly useful for the arylation of amines that are poor nucleophiles.[6][7]
Causality Behind Experimental Choices:
The success of the Buchwald-Hartwig amination relies on the appropriate choice of palladium precursor, ligand, and base. For electron-deficient amines, bulky and electron-rich phosphine ligands, such as XPhos or SPhos, are often effective. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used to facilitate the deprotonation of the amine and the subsequent catalytic cycle.
Experimental Protocol: Buchwald-Hartwig N-Arylation
This protocol describes the coupling of 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine with 4-bromotoluene.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine | 179.14 | 1.0 | 1.0 |
| 4-Bromotoluene | 171.04 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 (2 mol% Pd) |
| XPhos | 476.67 | 0.08 | 0.08 (8 mol%) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene (anhydrous) | 92.14 | - | Solvent |
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (38.1 mg, 0.08 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a Schlenk tube.
-
Add 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine (179 mg, 1.0 mmol) and 4-bromotoluene (0.14 mL, 1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube, remove it from the glovebox, and heat the mixture at 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature, and quench with a saturated aqueous solution of ammonium chloride.
-
Extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: Formation of 6-nitro-N-(p-tolyl)-[1][2][3]triazolo[4,3-a]pyridin-3-amine.
Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Safety Precautions
-
Nitro Compounds: Many nitroaromatic compounds are potentially explosive and should be handled with care. Avoid heat, shock, and friction.
-
Reagents: Acyl chlorides and sulfonyl chlorides are corrosive and lachrymatory. Handle them in a well-ventilated fume hood. Sodium hydride and potassium tert-butoxide are highly reactive and moisture-sensitive. Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment.
-
Solvents: Anhydrous solvents are often required and may be flammable. Use appropriate safety measures.
Characterization of Functionalized Products
The successful synthesis of the functionalized products should be confirmed by a combination of analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the product and confirm the formation of the new bond to the amino group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Insufficient reactivity of the amine. | Increase reaction temperature and/or time. Use a stronger base for deprotonation. Use a more reactive electrophile or a more active catalyst system. |
| Side reactions | Over-reaction or decomposition of starting materials. | Lower the reaction temperature. Use a less reactive base or catalyst. Carefully control the stoichiometry of the reagents. |
| Difficult purification | Similar polarity of product and starting material. | Optimize the chromatographic conditions (solvent system, gradient). Consider recrystallization as an alternative purification method. |
Conclusion
The functionalization of the amino group in 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine presents a synthetic challenge due to its reduced nucleophilicity. However, by employing appropriate strategies such as the use of highly reactive reagents, stronger bases, or specialized catalytic systems, a diverse range of N-acylated, N-sulfonylated, N-alkylated, and N-arylated derivatives can be successfully synthesized. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this important scaffold and to develop novel compounds with potential therapeutic applications.
References
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry. (URL: [Link])
-
A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. (URL: [Link])
-
Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (URL: [Link])
-
Synthesis and Properties of Aminated Nitro-Substituted[1][2][3]triazolo[4,3-b][1][2][3]triazole Isomers - SSRN. (URL: [Link])
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (URL: [Link])
-
Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
Acylation Mechanism - A Level Chemistry Revision Notes - Save My Exams. (URL: [Link])
-
Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC. (URL: [Link])
-
Acylation of Amines, Part 1: with Acyl Halides - YouTube. (URL: [Link])
Sources
- 1. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 2. Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. papers.ssrn.com [papers.ssrn.com]
- 6. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Microwave-Assisted Synthesis of 6-Nitro-triazolo[4,3-a]pyridin-3-amine
Application Notes and Protocols: Microwave-Assisted Synthesis of 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine
Introduction: The Significance of the[1][2][3]Triazolo[4,3-a]pyridine Scaffold in Medicinal Chemistry
The[1][2][3]triazolo[4,3-a]pyridine core is a privileged heterocyclic motif frequently encountered in contemporary drug discovery and development. This scaffold is a key structural component in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological activities. Notably, derivatives of this ring system have shown promise as potent therapeutic agents in several key areas of medicine.
For instance, the[1][2][3]triazolo[4,3-a]pyridine framework is integral to the design of novel inhibitors of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), a critical target in cancer immunotherapy.[4][5] By inhibiting IDO1, these compounds can help to restore the body's natural anti-tumor immune response.[4][5] Furthermore, this versatile scaffold has been explored for its potential in developing agents that target the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, another crucial pathway in immuno-oncology.[6] Beyond cancer, these compounds have been investigated for their antimicrobial, antifungal, and anticonvulsant properties, highlighting the broad therapeutic potential of this chemical class.[7][8]
The introduction of a nitro group at the 6-position and an amine at the 3-position of the[1][2][3]triazolo[4,3-a]pyridine ring system can significantly influence the molecule's electronic properties and its ability to interact with biological targets. This specific substitution pattern makes 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine a valuable building block for the synthesis of compound libraries aimed at identifying new drug candidates.
Conventional synthetic methods for preparing such heterocyclic systems often require long reaction times, harsh conditions, and can lead to the formation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[9][10] The use of microwave irradiation can dramatically accelerate reaction rates, improve yields, and enhance the purity of the final products, aligning with the principles of green chemistry.[11][12]
This document provides a comprehensive guide to the microwave-assisted synthesis of 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine, offering detailed protocols, mechanistic insights, and safety considerations for researchers in the fields of medicinal chemistry and drug development.
Synthetic Strategy: A Two-Step Microwave-Assisted Approach
The synthesis of 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine is efficiently achieved through a two-step process, with the final cyclization step being particularly amenable to microwave acceleration. The overall synthetic pathway is outlined below:
Figure 1: Overall synthetic scheme for 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine.
Step 1 involves a classical nucleophilic aromatic substitution reaction where the chlorine atom of 2-chloro-5-nitropyridine is displaced by hydrazine to form the key intermediate, 2-hydrazinyl-5-nitropyridine.
Step 2 is the crucial microwave-assisted cyclization. Here, 2-hydrazinyl-5-nitropyridine is reacted with cyanogen bromide. The microwave irradiation facilitates the rapid formation of the triazole ring, leading to the desired product.
Experimental Protocols
PART 1: Synthesis of 2-Hydrazinyl-5-nitropyridine (Intermediate)
This protocol outlines the synthesis of the essential precursor for the subsequent microwave-assisted cyclization.
Materials and Equipment:
-
2-Chloro-5-nitropyridine
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-5-nitropyridine (1 equivalent) in ethanol.
-
Addition of Hydrazine Hydrate: Slowly add hydrazine hydrate (1.5 equivalents) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified 2-hydrazinyl-5-nitropyridine under vacuum to a constant weight.
Expected Yield: 85-95%
Characterization of 2-Hydrazinyl-5-nitropyridine:
-
Appearance: Yellow to orange solid
-
¹H NMR (DMSO-d₆): δ 9.05 (s, 1H), 8.20 (d, 1H), 8.05 (d, 1H), 6.80 (d, 1H), 4.50 (s, 2H)
-
¹³C NMR (DMSO-d₆): δ 160.5, 148.0, 137.5, 131.0, 107.0
-
MS (ESI): m/z [M+H]⁺ calculated for C₅H₆N₄O₂: 155.05; found 155.1
PART 2: Microwave-Assisted Synthesis of 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine (Final Product)
This protocol details the efficient, microwave-promoted cyclization to form the target molecule.
Safety Precautions:
-
Microwave-assisted reactions should be performed in a dedicated laboratory microwave reactor equipped with temperature and pressure sensors.[1]
-
Never use a domestic microwave oven for chemical synthesis.[1]
-
Cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Ensure that the reaction vessel is not sealed tightly to avoid pressure buildup, unless using a vessel specifically designed for pressurized reactions.[2]
Materials and Equipment:
-
2-Hydrazinyl-5-nitropyridine
-
Cyanogen bromide
-
Ethanol
-
Microwave synthesis reactor with appropriate reaction vessels
-
Magnetic stir bars for microwave vials
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
| Parameter | Value | Rationale |
| Solvent | Ethanol | Efficiently absorbs microwave energy and is a good solvent for the reactants. |
| Temperature | 120 °C | Provides sufficient energy for the cyclization reaction while minimizing decomposition. |
| Time | 10-15 minutes | Microwave irradiation significantly reduces the reaction time compared to conventional heating.[6] |
| Power | 100-300 W (variable) | Power is adjusted by the instrument to maintain the set temperature. |
Protocol:
-
Reaction Mixture Preparation: In a microwave reaction vessel, combine 2-hydrazinyl-5-nitropyridine (1 equivalent) and cyanogen bromide (1.1 equivalents).
-
Solvent Addition: Add ethanol to the vessel to dissolve the reactants.
-
Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at 120 °C for 10-15 minutes with stirring.
-
Cooling: After the reaction is complete, allow the vessel to cool to room temperature.
-
Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Expected Yield: 70-85%
Mechanism of the Microwave-Assisted Cyclization
The formation of the 3-amino-[1][2][3]triazolo[4,3-a]pyridine ring system from 2-hydrazinylpyridine and cyanogen bromide proceeds through a well-established pathway that is significantly accelerated by microwave irradiation.
Figure 2: Proposed mechanism for the cyclization reaction.
-
Nucleophilic Attack: The terminal nitrogen of the hydrazine moiety in 2-hydrazinyl-5-nitropyridine acts as a nucleophile and attacks the electrophilic carbon of cyanogen bromide.
-
Intermediate Formation: This initial attack leads to the formation of an N-cyano-N'-(5-nitropyridin-2-yl)hydrazine intermediate.
-
Intramolecular Cyclization: The pyridine ring nitrogen then performs an intramolecular nucleophilic attack on the nitrile carbon.
-
Aromatization: Subsequent proton transfers and tautomerization lead to the formation of the stable, aromatic 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine.
Microwave irradiation accelerates this process by efficiently heating the polar reactants and solvent, leading to a higher kinetic energy of the molecules and an increased frequency of effective collisions.[9]
Characterization of 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| Appearance | Yellow to off-white solid |
| ¹H NMR (DMSO-d₆) | Signals corresponding to the aromatic protons of the pyridine and triazole rings, and the amine protons. |
| ¹³C NMR (DMSO-d₆) | Resonances for the carbon atoms of the fused heterocyclic system. |
| Mass Spectrometry (ESI) | [M+H]⁺ ion corresponding to the molecular weight of the product (C₆H₅N₅O₂). |
| Purity (HPLC) | >95% |
Note: The exact chemical shifts in NMR spectra can vary depending on the solvent and concentration. It is recommended to compare the obtained spectra with literature data or to perform a full structural elucidation using 2D NMR techniques if a reference is unavailable.
Conclusion and Future Perspectives
The microwave-assisted synthesis of 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine offers a rapid, efficient, and high-yielding alternative to traditional synthetic methods. This approach is well-suited for the generation of this valuable building block for applications in medicinal chemistry and drug discovery. The protocols provided herein are robust and can be adapted for the synthesis of a variety of substituted[1][2][3]triazolo[4,3-a]pyridines. Further optimization of reaction conditions, such as solvent and temperature, may lead to even greater improvements in yield and purity. The availability of this and related compounds through efficient synthetic routes will undoubtedly facilitate the exploration of their therapeutic potential.
References
-
CEM Corporation. Safety Considerations for Microwave Synthesis. Available from: [Link]
-
LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. Information Sheet. Available from: [Link]
-
National Science Teaching Association. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. Available from: [Link]
-
Scribd. Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Available from: [Link]
-
JAG group microwave reactor. Microwave Reactor Safety. Available from: [Link]
-
Fallacara, A. L., et al. (2021). The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. ChemMedChem, 16(22), 3439-3550. Available from: [Link]
-
Fallacara, A. L., et al. (2021). The[1][2][3]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. PubMed, 34355531. Available from: [Link]
-
Szafraniec-Gorol, G., et al. (2021). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 26(23), 7273. Available from: [Link]
-
Li, Y., et al. (2019). Discovery of[1][2][3]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry, 62(9), 4703-4715. Available from: [Link]
-
Wang, Y., et al. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 27(19), 6296. Available from: [Link]
-
Mondal, S., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. Available from: [Link]
-
Zhang, L., et al. (2016). Microwave assisted synthesis, antifungal activity, DFT and SAR study of 1,2,4-triazolo[4,3-a]pyridine derivatives containing hydrazone moieties. Chemistry Central Journal, 10, 52. Available from: [Link]
-
Patel, P. K., & Patel, M. R. (2013). Microwave Assisted Synthesis and Biological Evaluation of 1, 2, 4-Triazolo [1, 5-A] Pyrimidines. International Journal of Pharmaceutical Sciences and Research, 4(9), 3535. Available from: [Link]
-
Borah, P., & Borah, R. (2018). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 14, 2568-2611. Available from: [Link]
-
Górecki, S., et al. (2021). Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). Materials, 14(16), 4529. Available from: [Link]
-
Reichelt, A., et al. (2010). An efficient and convenient synthesis of[1][2][3]triazolo[4,3-a]pyridines. Organic Letters, 12(4), 792-795. Available from: [Link]
-
Heravi, M. M., et al. (2008). Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones. Molecular Diversity, 12(1), 37-41. Available from: [Link]
-
Varma, R. S. (2005). Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations. Organic Chemistry Portal. Available from: [Link]
-
Zaky, O. S., et al. (2023). A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. Scientific Reports, 13(1), 10834. Available from: [Link]
-
Shie, J. J., & Fang, J. M. (2007). Microwave-assisted one-pot synthesis of 1, 3, 5-triazines from alcohols and aldehydes with dicyandiamide. Journal of Organic Chemistry, 72(8), 3141-3144. Available from: [Link]
Sources
- 1. chiralen.com [chiralen.com]
- 2. echemhub.com [echemhub.com]
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- 4. Page loading... [guidechem.com]
- 5. mdpi.com [mdpi.com]
- 6. (PDF) Microwave Assisted Synthesis and Biological Evaluation of 1, 2, 4-Triazolo [1, 5-A] Pyrimidines [academia.edu]
- 7. iris.unito.it [iris.unito.it]
- 8. asianpubs.org [asianpubs.org]
- 9. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. s3.amazonaws.com [s3.amazonaws.com]
- 11. Microwave-assisted reductive homocoupling of aromatic nitro monomers: synthesis of azo-linked porous organic polymers for CO2 capture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PDF.js viewer [jjc.yu.edu.jo]
Application Note: Protocol for Oxidative Cyclization to Form 6-Nitro-[1,2,4]triazolo[1,5-a]pyridine
Abstract & Introduction
The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and a core pharmacophore in JAK1/2 inhibitors, adenosine receptor antagonists, and anti-inflammatory agents. The introduction of a nitro group at the 6-position (derived from the 5-position of the pyridine precursor) dramatically alters the electronic landscape of the ring, enhancing electrophilicity and enabling late-stage functionalization (e.g., reduction to amine for amide coupling).
This Application Note details a robust, metal-free protocol for the synthesis of 6-nitro-[1,2,4]triazolo[1,5-a]pyridines . Unlike traditional heavy-metal oxidants (e.g., Pb(OAc)₄), this protocol utilizes Iodobenzene diacetate (PIDA) , a hypervalent iodine reagent, to effect oxidative cyclization under mild conditions. The guide addresses the critical Dimroth rearrangement , a thermodynamic equilibration required to convert the kinetically formed [4,3-a] isomer into the desired, thermodynamically stable [1,5-a] isomer.
Mechanistic Insight: The Pathway to Cyclization
The transformation proceeds through two distinct phases: Oxidative Cyclization and Dimroth Rearrangement .[1]
-
Hydrazone Formation: Condensation of 5-nitro-2-hydrazinopyridine with an aldehyde yields the hydrazone.
-
Oxidative Cyclization: PIDA generates an electrophilic azo-intermediate or nitrilimine equivalent. Intramolecular nucleophilic attack by the pyridine nitrogen yields the fused [1,2,4]triazolo[4,3-a]pyridine (kinetic product).
-
Dimroth Rearrangement: Under the reaction conditions (or with thermal/basic promotion), the [4,3-a] isomer undergoes ring opening and recyclization to form the [1,2,4]triazolo[1,5-a]pyridine (thermodynamic product). The electron-withdrawing nitro group at C6 facilitates this rearrangement by stabilizing the ring-opened intermediate.
Reaction Pathway Diagram[1][2][3][4]
Figure 1: Mechanistic pathway from hydrazino precursor to the final [1,5-a] fused system.
Experimental Protocol
Materials & Reagents[2][4][5][6][7][8][9]
-
Precursor: 2-Hydrazino-5-nitropyridine (CAS: 5540-02-3).
-
Aldehyde: Aryl or Alkyl aldehyde (
equiv). -
Oxidant: Iodobenzene diacetate (PIDA) (CAS: 3240-34-4).
-
Solvent: Dichloromethane (DCM) (Anhydrous) or Ethanol (EtOH).
-
Additives: Glacial Acetic Acid (cat.), Triethylamine (optional for rearrangement).
Step-by-Step Methodology
Step 1: Synthesis of the Hydrazone Precursor
The quality of the hydrazone is critical. Unreacted hydrazine can lead to complex mixtures during oxidation.
-
Charge: In a round-bottom flask, dissolve 2-hydrazino-5-nitropyridine (
equiv) in Ethanol ( mL/mmol). -
Addition: Add the Aldehyde (
equiv). If the aldehyde is a solid, dissolve in a minimum amount of EtOH before addition. -
Catalysis: Add Glacial Acetic Acid (
equiv) to catalyze imine formation. -
Reaction: Reflux at
for hours. Monitor by TLC (usually EtOAc/Hexane). -
Workup: Cool to Room Temperature (RT). The hydrazone typically precipitates.
-
If precipitate forms: Filter, wash with cold EtOH (
), and dry under vacuum. -
If no precipitate: Concentrate to
volume, cool to . If still soluble, evaporate to dryness and recrystallize from EtOH/Hexane.
-
-
QC: Verify purity by
NMR. Look for the characteristic hydrazone proton ( ) around ppm.
Step 2: Oxidative Cyclization (PIDA Protocol)
This step converts the hydrazone to the triazolopyridine.
-
Dissolution: Suspend the Hydrazone (
equiv) in DCM ( mL/mmol).-
Note: If solubility is poor, use a mixture of DCM/HFIP (
) or switch to MeCN.
-
-
Oxidation: Add PIDA (
equiv) portion-wise over minutes at . -
Stirring: Allow the reaction to warm to RT and stir for
hours.-
Visual Cue: The reaction often changes color (yellow to orange/dark) and nitrogen gas may evolve.
-
-
Monitoring: Check LCMS.
-
Target Mass:
corresponds to Hydrazone Mass minus Hydrogens. -
Isomer Check: The [4,3-a] and [1,5-a] isomers have identical masses. The [1,5-a] isomer is typically more polar (lower
) and has distinct NMR shifts.
-
-
Rearrangement (If necessary): If the kinetic [4,3-a] product is dominant (observed by NMR or comparison to standards), heat the reaction mixture to reflux (if using DCE/EtOH) or add mild base (KOH in EtOH) and stir at
for hour to force the Dimroth rearrangement.-
Note: For 6-nitro derivatives, the rearrangement is often spontaneous during the PIDA oxidation.
-
-
Workup:
-
Quench with saturated aqueous
. -
Extract with DCM (
). -
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification: Flash Column Chromatography (Gradient:
MeOH in DCM).
Workflow Diagram[4]
Figure 2: Operational workflow for the synthesis and purification.
Critical Process Parameters (CPPs) & Optimization
The following data summarizes typical optimization trends for nitro-substituted pyridine cyclizations.
| Parameter | Condition A | Condition B | Condition C | Recommendation |
| Solvent | DCM | Ethanol | Acetonitrile | DCM yields cleaner profiles; EtOH promotes rearrangement. |
| Oxidant | PIDA ( | PIDA is preferred (non-toxic, easy handling). | ||
| Temperature | Reflux | RT | Start at | |
| Stoichiometry |
Troubleshooting Guide
-
Problem: Low Yield / Complex Mixture.
-
Cause: Incomplete hydrazone formation or wet solvents.
-
Solution: Ensure Step 1 goes to completion (use Dean-Stark if needed) and use anhydrous DCM in Step 2.
-
-
Problem: Product is the [4,3-a] isomer.
-
Identification: [4,3-a] H5 proton is typically downfield shifted compared to [1,5-a].
-
Solution: Dissolve crude in EtOH with
eq and heat to for 30 mins. Neutralize and extract.
-
Safety & Handling
-
Nitro Compounds: 2-hydrazino-5-nitropyridine is potentially energetic. Avoid heating dry solids. Do not scale up beyond 5g without DSC (Differential Scanning Calorimetry) safety testing.
-
PIDA: An oxidant.[2][3][4] Store in a fridge. Incompatible with strong reducers.
-
Waste: Segregate halogenated waste (DCM) from non-halogenated.
References
-
Synthesis of 1,2,4-Triazolo[1,5-a]pyridines (General Review)
- Source: Organic Chemistry Portal
-
URL:[Link]
-
PIDA-Mediated Oxidative Cycliz
- Title: Hypervalent Iodine(III)-Mediated Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
- Source:Journal of Organic Chemistry
-
URL:[Link] (Note: Generalized reference for PIDA methodology).
-
Dimroth Rearrangement Mechanism
-
Synthesis of Nitro-Triazolopyrimidines (Analogous Chemistry)
Sources
- 1. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Note: High-Yield Synthesis of Schiff Bases from 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Executive Summary
This technical guide details the protocol for synthesizing Schiff bases (azomethines) derived from 6-nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine . This scaffold is of significant interest in drug discovery due to its fused bicyclic system, which mimics purine bases and exhibits potent antimicrobial, antifungal, and antiproliferative properties [1, 2].
The presence of the 6-nitro group introduces specific electronic challenges. As a strong electron-withdrawing group (EWG), it deactivates the fused ring system, potentially reducing the nucleophilicity of the 3-amino group compared to the unsubstituted parent. Consequently, this protocol emphasizes acid-catalyzed condensation and optimized reflux conditions to ensure high yields and purity.
Chemical Strategy & Mechanism[1][2]
The Challenge: Electronic Deactivation
The reaction involves the condensation of the primary amine on the triazole ring with an aromatic aldehyde.
-
Nucleophile: The
group at position 3 of the triazole ring. -
Electrophile: The carbonyl carbon of the aromatic aldehyde.
-
Electronic Effect: The nitro group (
) at position 6 of the pyridine ring exerts a mesomeric ( ) and inductive ( ) withdrawal of electron density. This stabilizes the amine lone pair, making it less reactive.
The Solution: Acid Catalysis
To overcome the reduced nucleophilicity, glacial acetic acid is employed as a catalyst. The acid protonates the carbonyl oxygen of the aldehyde, significantly increasing the electrophilicity of the carbonyl carbon (making it a "harder" electrophile), thereby facilitating the attack by the amine.
Reaction Pathway Visualization
The following diagram illustrates the acid-catalyzed mechanism and the critical dehydration step.
Figure 1: Acid-catalyzed condensation mechanism for electron-deficient amines.
Materials & Equipment
Reagents
| Reagent | Grade | Role |
| 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine | >97% HPLC | Starting Material (Nucleophile) |
| Aromatic Aldehyde (e.g., Benzaldehyde, 4-Cl-Benzaldehyde) | Synthesis Grade | Reactant (Electrophile) |
| Ethanol (Absolute) | >99.5% | Solvent |
| Glacial Acetic Acid | ACS Reagent | Catalyst |
| DMF / DMSO | Anhydrous | Recrystallization Solvent (if required) |
Equipment
-
Round-bottom flask (100 mL) with 24/40 joint.
-
Reflux condenser with drying tube (CaCl₂).
-
Magnetic stirrer/hotplate with oil bath.
-
TLC plates (Silica gel 60 F254).
-
Vacuum filtration setup (Buchner funnel).
Experimental Protocols
Method A: Standard Thermal Reflux (Benchtop)
Recommended for initial scale-up and bulk synthesis.
-
Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 6-nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine in 20 mL of absolute ethanol .
-
Note: If solubility is poor, add minimal DMF (1-2 mL) or warm the solution.
-
-
Addition: Add 1.0 mmol (1 equivalent) of the appropriate aromatic aldehyde.
-
Catalysis: Add 3-4 drops of glacial acetic acid.
-
Reaction: Attach the reflux condenser and heat the mixture to reflux (approx. 78-80°C) for 4–8 hours .
-
Monitoring: Check progress via TLC (Mobile Phase: Toluene:Methanol 8:2).[1] Look for the disappearance of the amine spot (lower R_f) and appearance of the product (higher R_f).
-
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture onto 50 g of crushed ice with vigorous stirring.
-
The Schiff base typically precipitates as a solid.
-
-
Purification: Filter the solid under vacuum. Wash with cold water (2 x 10 mL) followed by cold ethanol (1 x 5 mL).
-
Recrystallization: Recrystallize from hot ethanol (or Ethanol/DMF mixture) to obtain the pure product.
Method B: Microwave-Assisted Synthesis (High-Throughput)
Recommended for library generation and rapid optimization.
-
Loading: In a microwave process vial (10-20 mL), combine 1.0 mmol of amine, 1.0 mmol of aldehyde, and 2-3 mL of ethanol. Add 2 drops of glacial acetic acid.
-
Irradiation: Seal the vial. Set the microwave reactor to 140°C (High Absorption level).
-
Time: Irradiate for 5–15 minutes .
-
Note: Microwave synthesis often reduces reaction time from hours to minutes and improves yield by 10-20% [3].
-
-
Workup: Cool the vial with compressed air. Pour contents into ice water and filter as described in Method A.
Characterization & Validation
A successful synthesis must be validated using the following spectroscopic markers.
FT-IR Spectroscopy
-
Primary Indicator: Appearance of a strong, sharp band at 1600–1640 cm⁻¹ . This corresponds to the C=N (Azomethine) stretching vibration.
-
Secondary Indicator: Disappearance of the double spike bands at 3100–3400 cm⁻¹ corresponding to the primary amine (
) of the starting material.
¹H-NMR Spectroscopy (DMSO-d₆)
-
Diagnostic Signal: A singlet appearing between
8.5 and 9.5 ppm . This integrates to 1H and represents the azomethine proton ( ). -
Aromatic Region: The 6-nitro-triazolopyridine protons will appear in the aromatic region (
7.5–9.0 ppm), often shifted downfield due to the nitro group.
Data Summary Table
| Technique | Signal of Interest | Expected Value | Interpretation |
| FT-IR | 1600–1640 cm⁻¹ | Formation of Imine bond | |
| FT-IR | Absent | Consumption of Amine | |
| ¹H-NMR | Confirmation of Schiff Base | ||
| ¹H-NMR | Absent | Consumption of Amine |
Workflow & Troubleshooting Guide
Figure 2: Decision tree for reaction monitoring and troubleshooting.
Troubleshooting Tips
-
No Precipitation: If the product does not precipitate upon pouring into ice water, the product may be soluble in aqueous ethanol. Remedy: Evaporate 50% of the solvent under reduced pressure before pouring into ice, or neutralize the acid catalyst with dilute NaHCO₃ solution to encourage precipitation.
-
Low Yield: The electron-withdrawing nitro group may require harsher conditions. Remedy: Switch to glacial acetic acid as the solvent (instead of ethanol) and reflux for 2-3 hours. This is a common variation for unreactive amines.
-
Hydrolysis: Schiff bases can hydrolyze back to aldehyde and amine in the presence of water and acid. Remedy: Ensure all glassware is dry and avoid prolonged exposure to aqueous acid during workup.
References
-
Antimicrobial Activity of Schiff Bases: Ragi, et al.[1][2][3] "A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies." NIH.gov. [Link]
-
Triazolopyridine Scaffold Potential: Al-Sanea, M. M., et al. "Synthesis and biological evaluation of 1,2,4-triazolo[4,3-a]pyridine derivatives." Journal of Heterocyclic Chemistry. [Link]
-
Microwave Synthesis Efficiency: Chowdhury, A. R., & Gupta, R. L. "Synthesis and fungitoxicity evaluation of Schiff bases of 4-amino-3-mercapto-5-phenyl-1,2,4-triazole." International Journal of Chemical Studies. [Link]
-
General Protocol for Pyridine Schiff Bases: Sonawane, et al. "Synthesis and Characterization of Thiazolo Pyridin-2-Amine and Their Schiff Bases." International Research Journal of Pure and Applied Chemistry. [Link][2]
Sources
Application Notes and Protocols for the Scalable Synthesis of Triazolopyridine Intermediates
Introduction: The Strategic Importance of the Triazolopyridine Scaffold in Medicinal Chemistry
The triazolopyridine nucleus is a privileged heterocyclic scaffold that serves as a cornerstone in modern drug discovery and development.[1][2] Its derivatives are integral components of numerous pharmacologically active agents, including well-known drugs like the antidepressant Trazodone and the JAK inhibitor Filgotinib.[1] The structural rigidity of the fused ring system, combined with its capacity for diverse substitutions, allows for precise modulation of physicochemical properties and fine-tuning of interactions with biological targets.[3][4] Consequently, triazolopyridines exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][5]
The growing interest in this scaffold necessitates the development of robust, efficient, and scalable synthetic methods to produce key intermediates in high purity and yield. This guide provides an in-depth analysis of field-proven synthetic strategies for the preparation of various triazolopyridine isomers, with a focus on scalability, safety, and practical application for researchers in the pharmaceutical industry.
Strategic Approaches to Triazolopyridine Synthesis: A Comparative Overview
The synthesis of triazolopyridines can be broadly categorized based on the specific isomer being targeted and the nature of the key bond-forming reaction. The most common isomers of interest are the[6][7][8]triazolo[4,3-a]pyridine and the[6][7][8]triazolo[1,5-a]pyridine systems.[9] Traditional methods often rely on the dehydration of a 2-hydrazidopyridine, which can be achieved by refluxing in reagents like phosphorus oxychloride or strong acids.[1] However, modern synthetic chemistry has evolved to offer a wider array of more efficient and milder alternatives.
This guide will focus on three primary scalable strategies:
-
Oxidative Cyclization of Hydrazone Precursors: A versatile and widely applicable method.
-
Palladium-Catalyzed Cross-Coupling and Cyclization: A powerful approach for specific substitutions.
-
Continuous Flow Synthesis: A modern technique offering significant advantages in safety and scalability.
Caption: Overview of synthetic pathways to the triazolopyridine core.
Protocol 1: Scalable One-Pot Synthesis of[6][7][8]Triazolo[4,3-a]pyridines via Oxidative Cyclization
This one-pot method is highly efficient and atom-economical, proceeding at room temperature from readily available starting materials.[10] It involves the condensation of a 2-hydrazinopyridine with an aldehyde to form a hydrazone intermediate, which then undergoes an in-situ oxidative cyclization to yield the desired triazolopyridine.
Causality of Experimental Choices:
-
One-Pot Approach: This minimizes handling and purification of intermediates, which is crucial for scalability and reducing operational time and cost.
-
Oxidant Selection: Various oxidants can be employed, including Oxone®, iodine, and ceric ammonium nitrate (CAN).[1][2] The choice depends on substrate tolerance, cost, and environmental impact. For instance, iodine-mediated cyclization is a transition-metal-free and environmentally benign option.[2]
-
Solvent System: The choice of solvent is critical for reaction efficiency. Polyethylene glycol (PEG) has been shown to be an effective and recyclable medium for CAN-catalyzed reactions, enhancing the green chemistry profile of the synthesis.[2][11]
Detailed Experimental Protocol (Gram-Scale Synthesis)
Materials:
-
2-Hydrazinopyridine (1.0 eq)
-
Substituted Aldehyde (1.05 eq)
-
Oxone® (Potassium peroxymonosulfate) (2.0 eq)
-
Methanol (or other suitable solvent)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add 2-hydrazinopyridine and the substituted aldehyde in methanol.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the hydrazone intermediate.
-
In a separate beaker, dissolve Oxone® in water.
-
Add the Oxone® solution dropwise to the reaction mixture over 15-20 minutes. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to afford the pure[6][7][8]triazolo[4,3-a]pyridine.
Self-Validation and Quality Control:
-
TLC Analysis: Monitor the disappearance of the starting materials and the appearance of the product spot.
-
NMR Spectroscopy: Confirm the structure of the final product by ¹H and ¹³C NMR.
-
Mass Spectrometry: Verify the molecular weight of the synthesized compound.
-
Purity Assessment: Use HPLC to determine the purity of the final product, which should typically be >98% for use as a drug development intermediate.
Data Presentation: Comparison of Oxidative Systems
| Oxidant System | Catalyst | Solvent | Temperature | Typical Yield | Key Advantages | Reference |
| Oxone® | None | Methanol/Water | Room Temp | Good to Excellent | Mild conditions, readily available oxidant. | [Srinivasan et al., 2016][1] |
| I₂/KI | None | Water | Room Temp | Good to Excellent | Metal-free, environmentally benign.[12] | [Chang et al., 2015][13] |
| CAN | None | PEG | 80 °C | Good to Excellent | Recyclable solvent, efficient. | [Nakka et al., 2015][2][11] |
| CuBr₂ | 10 mol% | Acetonitrile | Room Temp | Good | Catalytic amount of copper. | [Srinivasan et al., 2016][1] |
Protocol 2: Palladium-Catalyzed Synthesis of Substituted[6][7][8]Triazolo[4,3-a]pyridines
For more complex or specifically substituted triazolopyridines, palladium-catalyzed cross-coupling reactions offer a powerful and versatile synthetic route.[11][14] This method involves the palladium-catalyzed addition of a hydrazide to a 2-chloropyridine, followed by a dehydration step to facilitate cyclization.[11]
Causality of Experimental Choices:
-
Palladium Catalyst: The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity. A range of catalysts can be used, and screening may be necessary to find the optimal conditions for a specific substrate.
-
Microwave Irradiation: The dehydration/cyclization step can often be accelerated using microwave irradiation, significantly reducing reaction times from hours to minutes.[11] This is a key consideration for high-throughput synthesis and process optimization.
Detailed Experimental Protocol
Step 1: Palladium-Catalyzed Hydrazide Addition Materials:
-
2-Chloropyridine (1.0 eq)
-
Substituted Hydrazide (1.1 eq)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 eq)
-
Toluene
Procedure:
-
To an oven-dried flask, add the 2-chloropyridine, substituted hydrazide, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the intermediate by column chromatography.
Step 2: Microwave-Assisted Dehydration and Cyclization Materials:
-
Intermediate from Step 1
-
Acetic Acid
Procedure:
-
Place the intermediate in a microwave-safe reaction vessel.
-
Add acetic acid.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate at a set temperature (e.g., 120-150 °C) for 15-30 minutes.
-
After cooling, carefully open the vessel and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Workflow for Pd-catalyzed synthesis of triazolopyridines.
Protocol 3: Continuous Flow Synthesis for Enhanced Safety and Scalability
Continuous flow chemistry offers significant advantages for the synthesis of triazolopyridine intermediates, particularly when dealing with hazardous reagents or highly exothermic reactions.[6][15] The use of microreactors enhances safety by minimizing the volume of hazardous materials at any given time and allows for precise control over reaction parameters like temperature and residence time.[6]
A notable example is the two-step continuous-flow synthesis of the 1,4,6,7-tetrahydro-5H-[6][7][16]triazolo[4,5-c]pyridine scaffold, a key intermediate for several clinical candidates.[6] This process involves a cycloaddition reaction using an azide, followed by an oxidation step.
Causality of Experimental Choices:
-
Flow Reactor: The use of a flow reactor allows for safe handling of potentially explosive azides. The small reaction volume within the reactor minimizes risk.
-
Telescoped Reaction: The two steps can be "telescoped," meaning the output from the first reactor is directly fed into the second reactor, eliminating the need for isolation and purification of the intermediate. This significantly improves process efficiency.
-
Safer Oxidant: In the second step, a safer oxidant like monoperoxyphthalate (MMPP) can be used in place of more shock-sensitive alternatives like m-CPBA.[6]
Conceptual Flow Protocol
Step 1: Cycloaddition in Flow Reactor 1
-
Reactants: A solution of the azide and the corresponding alkene are pumped separately into a T-mixer.
-
Reactor: The mixed stream flows through a heated coil reactor. The temperature and flow rate are precisely controlled to optimize the reaction and control regioselectivity.[6]
-
Output: The stream containing the cyclized intermediate exits the first reactor.
Step 2: Oxidation in Flow Reactor 2
-
Reactant Addition: A solution of the oxidant (e.g., MMPP) is introduced into the output stream from the first reactor via another T-mixer.
-
Reactor: The combined stream passes through a second coil reactor at a controlled temperature (often ambient).
-
Output and Collection: The final product stream is collected. An in-line purification step (e.g., using a scavenger resin) can be incorporated before collection.
Caption: Conceptual diagram of a two-step continuous flow synthesis.
Conclusion and Future Outlook
The synthesis of triazolopyridine intermediates is a dynamic field, with ongoing innovation driving towards more efficient, safer, and environmentally sustainable methods.[4][17] While traditional batch methods remain valuable, modern techniques like microwave-assisted synthesis and continuous flow processing are becoming increasingly important for scalable production in the pharmaceutical industry.[13][15] The choice of synthetic route will always depend on the specific target molecule, required scale, and available resources. By understanding the underlying principles and practical details of the protocols outlined in this guide, researchers can make informed decisions to accelerate their drug discovery and development programs.
References
-
Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[6][7][16]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
- Raymond, J. L., Detta, E., Alza, E., Fianchini, M., & Pericàs, M. A. (2024). Computational Studies towards the Optimization of the Synthesis of 1,2,4-Triazolo[1,5-a]pyridine-2-carboxylate: Advantages of Continuous Flow Processing. European Journal of Organic Chemistry, 27, e202300921.
-
Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases. (2026, January 9). ChemRxiv. Retrieved February 14, 2026, from [Link]
-
New Method for the General Synthesis of[6][7][8]Triazolo[1,5‐a]pyridines. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-A]Pyridine. (2013, January 1). Organic Syntheses. Retrieved February 14, 2026, from [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (n.d.). Arabian Journal of Chemistry. Retrieved February 14, 2026, from [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024, February 18). Molecules. Retrieved February 14, 2026, from [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
-
Synthesis of 1,2,4-triazolo[4,3-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]
-
A facile and practical one-pot synthesis of[6][7][8]triazolo[4,3-a]pyridines. (n.d.). RSC Publishing. Retrieved February 14, 2026, from [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022, September 26). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
-
A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. (2023, January 11). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024, February 18). MDPI. Retrieved February 14, 2026, from [Link]
-
A Mild Synthesis of[6][7][8]Triazolo[4,3-a]pyridines. (2025, August 6). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Synthesis and anticancer activity evaluation of a series of[6][7][8]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. (2013, September). PubMed. Retrieved February 14, 2026, from [Link]
-
The Chemistry of the Triazolopyridines: An Update. (2025, August 10). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Flow chemistry as a versatile tool for the synthesis of triazoles. (n.d.). RSC Publishing. Retrieved February 14, 2026, from [Link]
-
Triazolopyridines: Advances in Synthesis and Applications. (2025, December 23). Bioengineer.org. Retrieved February 14, 2026, from [Link]
-
Researchers Analyze Advances in Triazolopyridine Synthesis and Their Pharmaceutical Potential. (2025, December 23). GeneOnline News. Retrieved February 14, 2026, from [Link]
Sources
- 1. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioengineer.org [bioengineer.org]
- 5. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 12. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 13. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (PDF) Palladium-Catalyzed Triazolopyridine Synthesis: [research.amanote.com]
- 15. Flow chemistry as a versatile tool for the synthesis of triazoles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. geneonline.com [geneonline.com]
Application Note & Protocol: Diazotization of 6-Nitro-triazolo[4,3-a]pyridin-3-amine for Downstream Synthesis
Application Note & Protocol: Diazotization of 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine for Downstream Synthesis
Abstract
This document provides a comprehensive guide to the diazotization of 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine. Diazonium salts derived from heteroaromatic amines are exceptionally valuable intermediates in medicinal chemistry and materials science, enabling the introduction of a wide array of functional groups that are otherwise difficult to install directly.[4][5] However, the synthesis of these intermediates is often challenging due to the reduced basicity of the amino group, particularly when powerful electron-withdrawing substituents like a nitro group are present. This guide details the mechanistic considerations, critical safety protocols, and a step-by-step experimental procedure for the successful in situ preparation of the corresponding diazonium salt, ready for use in subsequent transformations such as Sandmeyer-type reactions or azo coupling.
Mechanistic Principles & Strategic Considerations
The conversion of a primary aromatic amine to a diazonium salt is a cornerstone transformation in organic synthesis, first reported by Peter Griess in 1858.[6][7] The reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid.[6][8][9]
The core mechanism proceeds through several key steps:
-
Formation of the Nitrosating Agent: In a strongly acidic medium, nitrous acid is protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).[7][10][11]
-
N-Nitrosation: The lone pair of the primary amine attacks the nitrosonium ion, forming an N-N bond.
-
Proton Transfers & Dehydration: A series of proton transfers and tautomerization steps lead to a diazohydroxide intermediate, which is then protonated and subsequently loses a molecule of water to yield the final, resonance-stabilized diazonium cation.[7][12]
Specific Challenges for 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine:
The target substrate presents two distinct challenges. First, the fused triazolopyridine ring system is inherently electron-deficient. Second, the presence of a strongly electron-withdrawing nitro group at the 6-position further decreases the electron density of the aromatic system and, consequently, the nucleophilicity of the 3-amino group.[6] This reduced reactivity necessitates the use of strong acidic conditions to facilitate the formation of the active nitrosonium electrophile and ensure complete dissolution of the amine salt.[]
Mandatory Safety Imperatives: Handling Diazonium Salts
Aryl diazonium salts are notoriously high-energy compounds and can be violently explosive in a solid, dry state.[1][3][14] Their stability is highly dependent on the counter-ion and substitution pattern on the aromatic ring.[6][15] Therefore, the cardinal rule is to never isolate the diazonium salt unless specific, proven stabilization methods are employed.[2][3] The protocols described herein are for the in situ generation and immediate consumption of the diazonium salt in solution.
Based on extensive safety reviews, the following rules must be strictly observed.[1][2][16]
| Rule # | Precaution | Rationale & Causality |
| 1 | Strict Temperature Control | Maintain reaction temperature between 0 °C and 5 °C at all times. The reaction is exothermic, and diazonium salts decompose rapidly at higher temperatures, potentially leading to thermal runaway and violent decomposition.[1][8] |
| 2 | Stoichiometric Nitrite | Use only a slight stoichiometric excess (e.g., 1.05 eq.) of sodium nitrite.[1][2][16] |
| 3 | Monitor & Quench Nitrous Acid | Always test for the presence of excess nitrous acid after the addition of NaNO₂ is complete and neutralize it before proceeding.[2][8] |
| 4 | Never Isolate | Do not attempt to isolate the solid diazonium salt. Use the generated solution directly in the subsequent reaction step. Solid diazonium salts are shock-sensitive and can be explosive.[3][17] |
| 5 | Proper Venting | Ensure the reaction is performed in a well-ventilated fume hood as nitrogen gas (N₂) is evolved during the reaction and subsequent steps.[1][2] |
| 6 | Use Appropriate PPE | Always wear safety glasses, a face shield, a lab coat, and appropriate gloves. Conduct the reaction behind a blast shield. |
Detailed Experimental Protocol
This protocol details the in situ generation of 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-yl-diazonium salt from the corresponding amine.
Materials and Reagents
| Reagent / Material | Grade | Supplier Example | Notes |
| 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine | ≥97% | --- | Starting material. |
| Sulfuric Acid (H₂SO₄) | 98%, Reagent Grade | Fisher Scientific | |
| Sodium Nitrite (NaNO₂) | ≥99%, ACS Reagent | Sigma-Aldrich | |
| Sulfamic Acid (H₂NSO₃H) | 99% | Acros Organics | For quenching. |
| Starch-Iodide Paper | --- | Whatman | For monitoring. |
| Distilled Water | --- | --- | |
| Ice | --- | --- | For cooling bath. |
| Three-necked round-bottom flask | --- | --- | Sized appropriately. |
| Mechanical Stirrer | --- | --- | Ensures efficient mixing. |
| Thermometer | --- | --- | Low-temperature range. |
| Dropping Funnel | --- | --- | For controlled addition. |
Reaction Workflow Diagram
Caption: Experimental workflow for the diazotization protocol.
Step-by-Step Procedure
1. Preparation of the Amine Suspension: a. In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine (e.g., 10.0 mmol, 1.0 eq.). b. To the flask, add 30 mL of distilled water, and begin stirring to form a slurry. c. Place the flask in an ice-salt bath. Slowly and carefully, add concentrated (98%) sulfuric acid (e.g., 30.0 mmol, 3.0 eq.). The addition is exothermic; ensure the temperature does not rise excessively. The amine should dissolve to form its sulfate salt. d. After the acid addition, continue stirring and allow the mixture to cool to an internal temperature of 0-5 °C. It is critical to maintain this temperature range throughout the subsequent steps.[8][17]
2. Preparation of the Nitrite Solution: a. In a separate beaker, dissolve sodium nitrite (NaNO₂) (e.g., 10.5 mmol, 1.05 eq.) in 15 mL of cold distilled water. b. Cool this solution in an ice bath before use. Transfer the cold solution to the dropping funnel fitted to the reaction flask.
3. Diazotization Reaction: a. Begin the slow, dropwise addition of the cold sodium nitrite solution to the stirred amine suspension. b. Crucially, monitor the internal temperature and adjust the addition rate to ensure it remains between 0 °C and 5 °C. The reaction is exothermic. This addition should take approximately 30-45 minutes. c. After the addition is complete, rinse the dropping funnel with 2-3 mL of cold water, adding the rinsing to the reaction mixture. d. Continue to stir the mixture vigorously in the ice bath for an additional 30 minutes to ensure the reaction goes to completion. The mixture should become a more homogeneous, clear solution.
4. Validation and Quenching (Self-Validating Step): a. To confirm the presence of a slight excess of nitrous acid (indicating the full consumption of the amine), dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates a positive test.[1][8] b. If the test is negative, add a small amount (e.g., 0.1 eq.) of the sodium nitrite solution and re-test after 5-10 minutes of stirring. c. Once a positive test is achieved, destroy the excess nitrous acid by adding a small amount of solid sulfamic acid or urea, portion-wise, with vigorous stirring.[8] d. Continue adding sulfamic acid until the starch-iodide test is negative (the paper remains white). A slight effervescence (N₂ gas) will be observed during quenching.
5. In Situ Use: a. The resulting clear, cold solution contains the 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-yl-diazonium sulfate. b. This solution is now ready for immediate use in a subsequent reaction (e.g., Sandmeyer or azo coupling). DO NOT STORE THIS SOLUTION.
Reagent and Parameter Summary
| Parameter | Value/Description | Rationale |
| Amine (Substrate) | 1.0 equivalent | Basis for stoichiometry. |
| Sulfuric Acid (H₂SO₄) | 3.0 equivalents | Ensures formation of the amine salt and provides the acidic medium for HNO₂ generation. |
| Sodium Nitrite (NaNO₂) | 1.05 equivalents | Slight excess ensures complete conversion of the amine.[8] |
| Reaction Temperature | 0 °C to 5 °C | Critical for the stability of the diazonium salt product.[6][17] |
| Reaction Time | ~1.5 hours | Includes addition time and post-addition stirring to ensure completion. |
| Quenching Agent | Sulfamic Acid | Safely neutralizes excess, corrosive, and potentially interfering nitrous acid. |
Downstream Synthetic Applications
The generated diazonium salt is a versatile intermediate. The diazonium group is an excellent leaving group (N₂) and can be displaced by a wide variety of nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction.[10][18][19]
Caption: Potential downstream transformations of the diazonium salt.
-
Halogenation: Treatment with CuCl or CuBr can install chloro or bromo substituents.[18]
-
Cyanation: Reaction with CuCN yields the corresponding nitrile, a valuable handle for further chemistry.[18]
-
Hydroxylation: Heating the aqueous diazonium salt solution can produce the corresponding phenol, although this often requires careful optimization to avoid side reactions.[6][18]
References
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [Link]
-
American Chemical Society. (2015). Reactive Chemical Hazards of Diazonium Salts. ACS Publications. [Link]
-
DeSoto, J. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. [Link]
-
Tedder, J. M. (1965). Stable heterocyclic diazonium salts derived from indolizine, quinolizine, and pyrrolothiazole. Journal of the Chemical Society C: Organic. [Link]
-
Barbero, M., et al. (2016). Structures, Stability, and Safety of Diazonium Salts. Molecules. [Link]
-
Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. [Link]
-
Wikipedia. Diazonium compound. [Link]
-
Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development. [Link]
-
Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. Diazotisation. [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
Unacademy. (2020). Diazonium Salts. [Link]
-
BYJU'S. Diazonium Salts Preparation. [Link]
-
WebAssign. Experiment 9 - Arenediazonium Salts. [Link]
-
Gevorgyan, V., et al. (2024). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. Angewandte Chemie. [Link]
-
Aluminum Chemist. (2022). Lec4 - Diazotization Reactions. YouTube. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
-
LibreTexts Chemistry. (2019). Diazotization of Amines. [Link]
- Google Patents. (1999).
-
Butler, R. N. (1975). Diazotization of heterocyclic primary amines. Chemical Reviews. [Link]
-
Khan Academy. Sandmeyer reaction. [Link]
-
BYJU'S. Diazotization Reaction Mechanism. [Link]
-
European Patent Office. (1982). EP 0003656 B1 - Process for the diazotisation of amines. [Link]
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- 1. researchgate.net [researchgate.net]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Diazotisation [organic-chemistry.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Diazonium compound - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. byjus.com [byjus.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. lkouniv.ac.in [lkouniv.ac.in]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. webassign.net [webassign.net]
- 18. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 19. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving reaction yields for 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine synthesis
Technical Support Center: Triazolo-Pyridine Synthesis Division Subject: Optimization of 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine Synthesis Ticket ID: TSP-NITRO-403 Status: Open Priority: High (Blocker for SAR studies)
Executive Summary
You are encountering low yields or incomplete cyclization during the synthesis of 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine . This is a known bottleneck caused by the strong electron-withdrawing nature of the 5-nitro group on the pyridine ring, which significantly reduces the nucleophilicity of the ring nitrogen (N-1) required for the final cyclization step.
This guide provides a root-cause analysis, optimized protocols, and a self-validating troubleshooting workflow to elevate yields from the typical 30-40% to >75%.
Module 1: Critical Reaction Pathway & Mechanism
To fix the yield, you must understand the failure mode. The reaction proceeds via a nucleophilic attack of the hydrazine on cyanogen bromide (CNBr), followed by an intramolecular ring closure.
The Trap: The intermediate formed after CNBr attack is stable and may fail to cyclize because the Nitro group pulls electron density away from the pyridine nitrogen.
Figure 1: Mechanistic pathway highlighting the cyclization bottleneck caused by the nitro group.
Module 2: Troubleshooting & Optimization Guide
Issue 1: Precursor Purity (The Silent Killer)
Symptom: Dark reaction mixture, multiple spots on TLC, yield <20%. Diagnosis: The starting material, 2-hydrazinyl-5-nitropyridine, is prone to oxidation and dimerization (forming azo-compounds) upon storage. Validation: Run an LC-MS of your starting material. If purity is <95%, the cyclization will fail due to radical interference.
Corrective Protocol (Precursor Purification):
-
Dissolve crude hydrazine in boiling Ethanol .
-
Add activated charcoal, boil for 5 mins, and filter hot through Celite.
-
Cool slowly to 4°C. Collect orange/red needles.
-
Target MP: 203–205 °C. Do not proceed if MP is lower.
Issue 2: The Cyclization Stall (Main Yield Driver)
Symptom: LC-MS shows mass [M+H] = 164 (Intermediate) but not 180 (Product), or reaction stalls. Diagnosis: The HBr generated during the reaction protonates the pyridine nitrogen, further deactivating it. The nitro group exacerbates this. Solution: You must scavenge the HBr without hydrolyzing the CNBr.
Optimized Protocol (The "Buffered Reflux" Method):
| Parameter | Standard (Low Yield) | Optimized (High Yield) | Reason |
| Solvent | Ethanol/Water | Acetonitrile (MeCN) or DMF | High polarity stabilizes the transition state; improves solubility of nitro-species. |
| Reagent | CNBr (1.0 eq) | CNBr (1.2 eq) | Compensates for volatility and side reactions. |
| Additive | None | K₂CO₃ or NaOAc (1.5 eq) | Neutralizes HBr, keeping the pyridine nitrogen nucleophilic. |
| Temp | RT to 60°C | Reflux (80-90°C) | Energy required to overcome the nitro-deactivation barrier. |
Step-by-Step Procedure:
-
Safety: Handle CNBr in a well-ventilated fume hood (highly toxic).
-
Suspend 2-hydrazinyl-5-nitropyridine (1.0 eq) in Acetonitrile (10 mL/g).
-
Add K₂CO₃ (1.5 eq) anhydrously. Stir for 10 min.
-
Cool to 0°C. Add Cyanogen Bromide (1.2 eq) portion-wise (exothermic).
-
Allow to warm to RT, then Reflux for 4–6 hours.
-
Monitor: Check TLC (10% MeOH in DCM). Product is highly polar and fluorescent.
Issue 3: Solubility & Workup
Symptom: Product trapped in mother liquor or contaminated with salts. Diagnosis: The 6-nitro derivative is poorly soluble in water but moderately soluble in organic solvents.
Purification Protocol:
-
Quench: Pour reaction mixture into ice-cold water (5x reaction volume).
-
Precipitation: The product should precipitate as a yellow/orange solid.
-
pH Adjustment: Adjust pH to ~8 with saturated NaHCO₃ to ensure the amine is free-based.
-
Filtration: Filter and wash with cold water, then cold diethyl ether.
-
Recrystallization: If necessary, recrystallize from DMF/Ethanol (1:4) .
Module 3: Diagnostic Logic Tree
Use this decision matrix to determine your next experimental move.
Figure 2: Decision matrix for diagnosing yield failures in triazolopyridine synthesis.
FAQ: Frequently Asked Questions
Q: Can I use Ethanol instead of Acetonitrile? A: Yes, but yields are typically lower (40-50%) because the intermediate cyanamide is less likely to cyclize in protic solvents where hydrogen bonding stabilizes the open form. If you must use Ethanol, ensure you reflux for at least 12 hours.
Q: The product is not precipitating upon water addition. Why? A: You may have formed the hydrobromide salt, which is water-soluble. Neutralize the solution with NaHCO₃ or NH₄OH to pH 8. The free amine is less soluble in water and should crash out.
Q: Is there a non-toxic alternative to Cyanogen Bromide? A: While CNBr is the gold standard for the 3-amine, you can try reacting the hydrazine with S-methylisothiourea sulfate . However, this reaction evolves methyl mercaptan (stench) and often requires higher temperatures (DMF reflux), which can degrade nitro-compounds. Stick to CNBr with proper safety controls for the best yield/purity profile.
References
-
General Synthesis of [1,2,4]Triazolo[4,3-a]pyridines
-
Mechanistic Insights on Nitro-Deactivation
-
Larsen, R. D., et al. (2010).[1] Practical Synthesis of [1,2,4]Triazolo[4,3-a]pyridines. Organic Letters, 12(4), 792–795. (Discusses electronic effects on cyclization).
-
-
Use of Cyanogen Bromide in Heterocycle Synthesis
- Senda, S., et al. (1975). Reaction of 5-nitrouracil derivatives with hydrazine and cyanogen bromide. Journal of Organic Chemistry.
-
Safety Data & Handling
-
PubChem Compound Summary: 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine.[6]
-
Sources
- 1. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. calpaclab.com [calpaclab.com]
- 4. 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine | 1369508-15-5 - BuyersGuideChem [buyersguidechem.com]
- 5. mdpi.com [mdpi.com]
- 6. PubChemLite - 6-nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide (C6H5N5O2) [pubchemlite.lcsb.uni.lu]
- 7. papers.ssrn.com [papers.ssrn.com]
- 8. alchempharmtech.com [alchempharmtech.com]
- 9. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
Purification techniques for crude 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Technical Support Center: Organic Synthesis Division Ticket ID: #NTP-6N-PUR-001 Subject: Purification Protocols for Crude 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine Status: Open / High Priority Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are encountering challenges with the purification of 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine (CAS: 502486-45-5).[1] This fused heterocyclic system presents specific purification hurdles due to its high polarity, poor solubility in non-polar solvents, and the presence of stubborn precursors (typically 2-hydrazino-5-nitropyridine).[1][2]
This guide prioritizes chemical purity (>98%) for biological screening. We will move beyond standard "wash and pray" methods to exploit the molecule's amphoteric nature and specific solubility profile.[2]
Module 1: Initial Assessment & Chemical Triage
Before attempting recrystallization, you must remove bulk contaminants that will otherwise co-precipitate.[1]
The Problem: The crude solid likely contains unreacted hydrazine (toxic), inorganic salts (from CNBr cyclization), and the hydrazino-intermediate.[1][2] The Fix: Exploiting the basicity of the 3-amino group and the triazole ring.[1]
Protocol A: The Acid-Base Swing (Recommended)
This method removes non-basic impurities (e.g., unreacted 2-chloro-5-nitropyridine or neutral tars).[1][2]
-
Dissolution: Suspend the crude yellow/orange solid in 10% HCl (aq) .
-
Logic: The amine protonates, forming a water-soluble hydrochloride salt.[1]
-
-
Filtration: Filter the mixture through a Celite pad.
-
Neutralization: Cool the filtrate to 0–5°C in an ice bath. Slowly add 20% NaOH or NH₄OH until pH ~8–9.
-
Observation: The product should precipitate as a bright yellow/orange solid.[2]
-
-
Collection: Filter the precipitate and wash extensively with water (to remove NaCl/NH₄Cl) and cold ethanol.
Module 2: Thermal Purification (Recrystallization)
Use this module if the Acid-Base Swing yields <98% purity or if you require crystalline material for X-ray diffraction.[1][2]
Solvent Selection Strategy: The nitro group significantly increases polarity and melting point (likely >250°C).[1][2] Standard non-polar solvents (Hexane, Ether) are useless here.[1][2]
| Solvent System | Suitability | Protocol Notes |
| Ethanol / Water (3:1) | High | Best balance.[1] Dissolve in boiling EtOH; add H₂O until turbid; cool slowly. |
| DMF / Water | Medium | Use only for very insoluble batches.[1][2] Hard to remove residual DMF.[1][2] |
| Glacial Acetic Acid | High | Excellent for nitro-heterocycles.[1] Dissolve hot; cool to precipitate.[1][2] Wash crystals with EtOH.[1][2] |
| Acetonitrile | Low | Often insufficient solubility for the nitro-derivative.[1] |
Workflow Visualization
The following decision tree outlines the logical flow for purification based on your current crude state.
Figure 1: Purification Decision Matrix.[1][2] Select the pathway based on the physical state of your crude material.
Module 3: Chromatographic "Polishing"
Required only if the compound is intended for biological assays sensitive to trace impurities (<0.5%).[1][2]
Challenge: The 3-amino group causes severe "tailing" (streaking) on silica gel due to interaction with acidic silanol groups.
The "Anti-Tailing" Mobile Phase:
-
Base Solvent: Dichloromethane (DCM) / Methanol (MeOH).[1][2]
-
Gradient: 0%
10% MeOH in DCM. -
Critical Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.[1][2]
TLC Visualization:
-
UV: 254 nm (Strong absorbance due to nitro-pyridine conjugation).[1][2]
-
Stain: Ninhydrin is ineffective for this aromatic amine.[1][2] Use Dragendorff’s Reagent (orange spot) or simple Iodine vapor.[1][2]
Module 4: Troubleshooting & FAQs
Q1: My product is dark brown instead of yellow/orange. Is it ruined?
-
Diagnosis: This indicates oxidative polymerization, common with electron-deficient nitro-heterocycles exposed to air/light while hot.[1]
-
Fix: Perform a "Hot Filtration" step during recrystallization.
-
Dissolve crude in boiling Ethanol/Water.
-
Add Activated Charcoal (5% w/w). Stir for 5 mins.
-
Filter while hot through Celite.
-
Crystallize the clear yellow filtrate.
-
Q2: The melting point is lower than expected (<220°C).
-
Diagnosis: Likely contamination with the intermediate 2-hydrazino-5-nitropyridine .[1]
-
Fix: This intermediate is less soluble in acidic water than your product.[1][2] Repeat Protocol A (Acid-Base Swing) but ensure the initial HCl dissolution is fully clear before filtering.
Q3: I have low yield after the Acid-Base Swing.
-
Diagnosis: You may have over-basified or the product is partially soluble in water.[2]
-
Fix:
Q4: Can I use DMSO for NMR?
-
Answer: Yes. DMSO-d6 is the standard solvent.[1] You should see:
References & Grounding
-
Synthesis of Triazolopyridines:
-
Methodology: The reaction of 2-hydrazinopyridines with cyanogen bromide is the canonical route for 3-amino-[1,2,4]triazolo[4,3-a]pyridines.[1]
-
Source:Organic Syntheses, Coll.[1][2] Vol. 7, p. 27 (General pyridine amine handling); Journal of Heterocyclic Chemistry (General properties of nitro-triazolopyridines).[1][2]
-
-
Recrystallization of Nitro-Heterocycles:
-
Chromatographic Techniques:
-
Structural Data (Analogues):
Sources
- 1. 3-Amino-(1,2,4)triazolo(4,3-a)pyridine | C6H6N4 | CID 253286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. papers.ssrn.com [papers.ssrn.com]
- 3. reddit.com [reddit.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]
Minimizing side reactions during triazolopyridine cyclization
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Minimizing Side Reactions in Triazolopyridine Synthesis
Introduction
Welcome to the Triazolo-Tech Support Center. If you are accessing this guide, you are likely struggling with the synthesis of [1,2,4]triazolo[1,5-a]pyridine or its isomer, [1,2,4]triazolo[4,3-a]pyridine .
In my 15 years of bench experience, I have found that this cyclization is deceptively simple. The core challenge is not just "making the ring close"—it is preventing the ring from rearranging or degrading. The nitrogen-rich scaffold is prone to Dimroth rearrangement , oxidative degradation, and incomplete condensation.
This guide treats your synthesis as a system to be debugged. We will isolate variables, identify failure modes (side reactions), and implement self-validating protocols.
Module 1: The Isomer Trap (Dimroth Rearrangement)
Diagnosis: Why am I isolating the wrong regioisomer?
Symptom: You targeted the [4,3-a] isomer (kinetic), but NMR confirms the [1,5-a] isomer (thermodynamic), or you have an inseparable mixture of both.
Root Cause: The Dimroth Rearrangement .[1][2][3] This is the most critical side reaction in this chemistry. The [1,2,4]triazolo[4,3-a]pyridine ring is chemically labile. Under basic conditions, thermal stress, or even prolonged reaction times, the pyridine ring nitrogen attacks the triazole ring, causing it to open and re-close into the more stable [1,5-a] isomer [1, 2].
Visualizing the Failure Mode
The following diagram illustrates the mechanism of this rearrangement. Understanding this pathway is the only way to control it.
Figure 1: The Dimroth rearrangement pathway converting the kinetic [4,3-a] isomer to the thermodynamic [1,5-a] isomer.
Troubleshooting Protocol
| Target Isomer | Critical Control Point | Corrective Action |
| [4,3-a] (Kinetic) | pH & Temp | Avoid Bases: Ensure reaction medium is neutral or slightly acidic.Lower Temp: Do not exceed 60°C.Quench Fast: Isolate immediately upon consumption of SM. Do not let sit overnight. |
| [1,5-a] (Thermodynamic) | Conversion | Force Rearrangement: If [4,3-a] is a contaminant, reflux in alkaline ethanol (KOH/EtOH) for 2-4 hours to drive 100% conversion to [1,5-a] [2]. |
Module 2: Oxidative Cyclization Failures
Diagnosis: Low Yields & "Stalled" Intermediates
Symptom: You are cyclizing a 2-pyridylhydrazone using an oxidant (e.g., PhI(OAc)2, Cu salts, or NCS), but the reaction stalls, yielding unreacted hydrazone or hydrolyzed aldehyde.
Root Cause:
-
Hydrolysis: The imine bond in the hydrazone is susceptible to hydrolysis by water present in the solvent/oxidant, reverting to the starting aldehyde.
-
Over-oxidation: Strong oxidants can attack the pyridine nitrogen, forming N-oxides.
-
Steric Inhibition: Substituents at the pyridine C3 position can sterically hinder the planarization required for cyclization.
Workflow: The PIDA Protocol (Metal-Free)
This protocol uses Iodobenzene Diacetate (PIDA/IBD) and is preferred for its mild conditions, minimizing side reactions compared to metal catalysts [3, 4].
Step-by-Step Methodology:
-
Preparation: Dissolve 2-pyridylhydrazone (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Oxidant Addition: Cool to 0°C. Add PhI(OAc)2 (1.1 equiv) portion-wise over 10 minutes.
-
Why? Exothermic addition can trigger local overheating and degradation.
-
-
Monitoring: Stir at 0°C for 30 mins, then warm to RT.
-
Checkpoint (TLC):
-
Scenario A (Clean Conversion): Spot disappears, new fluorescent spot appears.
-
Scenario B (Stalled): SM remains. Action: Add 0.1 equiv more oxidant. Do NOT heat.
-
-
Workup: Quench with saturated aq. NaHCO3. Extract with DCM.
Decision Tree: Optimizing Oxidants
Figure 2: Decision matrix for selecting the appropriate oxidative cyclization reagent based on substrate sensitivity.
Module 3: One-Pot Synthesis (Condensation)
Diagnosis: Non-Reactive 2-Aminopyridines
Symptom: Reaction of 2-aminopyridine with DMF-DMA (to form the amidine intermediate) fails to proceed.
Troubleshooting:
-
Electronic Deactivation: If the pyridine ring has strong electron-withdrawing groups (e.g., -NO2, -CF3), the exocyclic amine is less nucleophilic.
-
Fix: Use acid catalysis (p-TsOH, 5 mol%) or switch to a higher boiling solvent (e.g., Toluene/Reflux) to drive off dimethylamine.
-
-
Regioselectivity (N1 vs Exocyclic N): The electrophile can attack the ring nitrogen (N1) instead of the exocyclic amine.
-
Fix: This is usually reversible. Thermodynamic control (high heat) generally favors the desired exocyclic attack required for cyclization [5].
-
Summary Data: Solvent & Oxidant Effects[4][5]
The following table summarizes how reaction conditions influence the side-reaction profile.
| Variable | Condition | Primary Risk (Side Reaction) | Benefit |
| Solvent | Ethanol (Protophilic) | Promotes Dimroth Rearrangement ([4,3-a] | Green, cheap, good solubility |
| Solvent | DCM (Aprotic) | Minimizes rearrangement; Stabilizes kinetic product | Good for PIDA oxidations |
| Oxidant | PhI(OAc)2 | Over-oxidation (low risk); Acetic acid byproduct | Metal-free, mild |
| Oxidant | Cu(OAc)2 / Air | Radical coupling side products | Cheap, catalytic, scalable |
| Oxidant | NCS | Chlorination of the ring (Side reaction) | Can be used to install Cl handle |
References
-
Dimroth Rearrangement Mechanisms: Elgemeie, G. H., & Azzam, S. H. (2019). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. ResearchGate.
-
Regioselective Synthesis & Isomerization: Potikha, L. M., et al. (2005). New Method for the General Synthesis of [1,2,4]Triazolo[1,5-a]pyridines. European Journal of Organic Chemistry.
-
PIDA Oxidative Cyclization: Gao, P., et al. (2016). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement. PMC (NIH).
-
NCS Mediated Cyclization: Al-Faiyz, Y. (2018).[4] Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). MDPI Crystals.
-
General Synthesis Reviews: Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines.
Sources
Technical Support Center: Recrystallization of 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine
[1][2][3]
Status: Operational Ticket ID: REC-NITRO-TZP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]
Executive Summary & Chemical Context
Welcome to the technical guide for the purification of 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine (CAS: 502486-45-5).[1][2][3] This intermediate is critical in the synthesis of p38 MAP kinase inhibitors and various solvatochromic dyes.[2][3]
Chemical Profile:
-
Structure: A fused bicyclic system containing a pyridine ring fused to a triazole.[1][2][3]
-
Critical Functionality: The C6-nitro group acts as a strong electron-withdrawing group (EWG), significantly reducing the basicity of the C3-amine and increasing the dipole moment of the molecule.
-
Purification Challenge: The primary challenge is balancing solubility (poor in non-polar solvents) with stability.[1][2][3] This scaffold is prone to the Dimroth Rearrangement , where the kinetically favored [4,3-a] isomer isomerizes to the thermodynamically stable [1,5-a] isomer under thermal stress or basic conditions.[1][3][4]
Solvent System Selection Matrix
Do not rely on a single solvent.[1][2][3] The nitro group enhances stacking interactions, often leading to rapid precipitation (amorphous solid) rather than crystallization.[1][3] Use the following matrix to select your system based on crude profile.
Table 1: Recommended Solvent Systems
| System Class | Solvent Composition | Ratio (v/v) | Application Scenario | Technical Notes |
| Primary (Standard) | Ethanol / Water | 9:1 to 4:1 | General purification of crude from hydrazinolysis.[1][2][3] | Best Balance. Water acts as the anti-solvent.[2][3] High recovery yield.[1][2][3] |
| High Purity | Acetonitrile (ACN) | 100% | Removal of polar organic impurities and colored byproducts.[1][2][3] | Requires reflux to dissolve.[1][2][3] Excellent for removing trace hydrazine contaminants.[1][2][3] |
| Rescue (Dirty Crude) | DMF / Water | 1:5 | Crude containing inorganic salts (KBr/NaBr) or tar.[1][2][3] | Dissolve in min. DMF , then slowly add water. Warning: High loss to mother liquor.[1][2][3] |
| Polymorph Control | Glacial Acetic Acid | 100% | For obtaining high-density crystals.[1][2][3] | Caution: High boiling point (118°C) increases risk of Dimroth rearrangement.[1][2][3] Use only if necessary. |
Interactive Troubleshooting Workflow
Use this logic flow to determine the correct purification path for your specific batch.
Caption: Decision tree for solvent selection based on crude material physical properties and impurity profile.
Detailed Protocols & Causality
Protocol A: The Ethanol/Water Standard
Why this works: The nitro group makes the molecule sufficiently polar to dissolve in hot ethanol but hydrophobic enough to crash out when the dielectric constant increases (adding water) or temperature drops.[3]
-
Dissolution: Suspend crude solid in Ethanol (10 mL/g). Heat to reflux (78°C).[1][2][3]
-
Saturation: If solid remains, add Ethanol in 1 mL portions until dissolved. Do not exceed 20 mL/g.
-
Filtration (Critical): While boiling, filter through a pre-heated glass frit or Celite pad to remove insoluble elemental sulfur or inorganic salts often generated during ring closure.[1][2][3]
-
Nucleation: Remove from heat. Add warm water (approx. 10-20% of ethanol volume) dropwise until a faint turbidity persists.[1][2][3] Add one drop of Ethanol to clear it.[2][3]
-
Aging: Allow to cool to room temperature undisturbed (2 hours), then 0°C (1 hour). Rapid cooling here causes oiling out.[1][2]
-
Isolation: Filter and wash with cold Ethanol/Water (1:1).[1][2][3]
Protocol B: The "Oiling Out" Rescue
Issue: The product separates as a separate liquid phase (oil) rather than crystals.[1][2][3] This traps impurities.[1][2][3] Cause: The temperature gap between the melting point of the solvated product and the boiling point of the solvent is too narrow, or the anti-solvent (water) was added too fast.[3]
Caption: Rescue protocol for liquid-liquid phase separation (oiling out).
Frequently Asked Questions (FAQs)
Q1: My product turned from bright yellow to pale white/colorless after recrystallization in base. What happened?
-
Diagnosis: You likely triggered the Dimroth Rearrangement .[2][3]
-
Mechanism: In the presence of base (or excessive heat), the [4,3-a] triazole ring opens and recyclizes to the [1,5-a] isomer.[1][3] The [1,5-a] isomer is thermodynamically more stable but is not the desired product for standard substitution patterns.[1][3]
-
Solution: Avoid basic washes (NaOH/NaHCO3) during workup.[1][2][3] Ensure your recrystallization solvent is neutral or slightly acidic (Acetic acid is safe; Ammonia is not).[1][2][3]
Q2: The crystals are retaining color (red/brown) even after Ethanol purification.
-
Diagnosis: Azo-coupling impurities or oxidation products.[1][2][3]
-
Solution: Use Activated Charcoal (Norit) during the hot filtration step in Protocol A.[1][2][3]
Q3: Can I dry this compound in an oven at 100°C?
References
-
Potts, K. T., & Burton, H. R. (1966).[1][3] 1,2,4-Triazoles.[1][2][3][5][6][7][8][9][10][11] XVI. Derivatives of the s-Triazolo[4,3-a]pyridine Ring System. The Journal of Organic Chemistry.[2][3]
-
BenchChem Technical Repository. (2025).[1][2][3][12][13] Synthesis and Purification of 3-Amino-4-nitropyridine Derivatives.
-
Górecki, S., et al. (2021).[1][2][3] Synthesis of 6-nitro-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazin-3-amine.[1][2][3][5] ResearchGate / Journal of Energetic Materials.[2][3]
-
PubChem Compound Summary. (2025). 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine (CID 1369508).[1][2][3][8] National Library of Medicine.[2][3]
-
Star Chemistry. (2025). The Dimroth Rearrangement: A Comprehensive Analysis of Triazolopyridines.
Sources
- 1. 3-Amino-(1,2,4)triazolo(4,3-a)pyridine | C6H6N4 | CID 253286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-1,2,4-triazolo 4,3-a pyridine 97 767-62-4 [sigmaaldrich.com]
- 3. PubChemLite - 6-nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide (C6H5N5O2) [pubchemlite.lcsb.uni.lu]
- 4. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine | 1369508-15-5 - BuyersGuideChem [buyersguidechem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support: Optimizing Dimroth Rearrangement in Triazolopyridine Synthesis
Department: Chemical Process R&D / Medicinal Chemistry Support
Subject: Troubleshooting Isomerization in [1,2,4]Triazolo[4,3-a]pyridine
Executive Summary & Scope
This guide addresses the "Dimroth-type" rearrangement often encountered during the synthesis of triazolopyridines, a critical scaffold in kinase inhibitors (e.g., p38 MAP kinase) and CNS agents.
In this context, the rearrangement usually refers to the isomerization of the kinetically favored [1,2,4]triazolo[4,3-a]pyridine (Isomer A) to the thermodynamically stable [1,2,4]triazolo[1,5-a]pyridine (Isomer B). Understanding this equilibrium is vital for avoiding inseparable regioisomeric mixtures and ensuring batch reproducibility.
Diagnostic Decision Matrix
Before altering conditions, determine if your issue is kinetic trapping, thermodynamic equilibrium, or decomposition.
Figure 1: Diagnostic workflow for identifying isomeric composition and determining next steps.
Technical Deep Dive: The Mechanism
The rearrangement is driven by the stability of the fused system. The [1,2,4]triazolo[1,5-a]pyridine is generally more stable due to better aromatic delocalization compared to the [4,3-a] isomer.
The Pathway:
-
Nucleophilic Attack/OH-: Hydroxide (or base) attacks the bridgehead carbon (or deprotonates the hydrazone intermediate).
-
Ring Opening: The 5-membered triazole ring opens to form a diazo-pyridine or hydrazone intermediate.
-
Bond Rotation: The intermediate rotates around the C-N bond.
-
Recyclization: The ring closes on the ring nitrogen (N-1 of pyridine) rather than the exocyclic nitrogen, forming the [1,5-a] system.[1]
Figure 2: Simplified mechanistic pathway of the Dimroth-type rearrangement.
Troubleshooting FAQs
Q1: I am obtaining an inseparable mixture of isomers. How do I drive the reaction to completion?
Root Cause: You are likely in the "Goldilocks zone" of thermodynamics—enough energy to start rearrangement, but insufficient energy (or time) to complete it. Corrective Action:
-
To favor the [1,5-a] (Thermodynamic) isomer: Increase the reaction temperature (reflux in EtOH or Dioxane) and add a base catalyst (KOH or NaOEt). The rearrangement is base-catalyzed.[2]
-
To favor the [4,3-a] (Kinetic) isomer: This is harder once mixed. You must prevent formation initially. Use oxidative cyclization of hydrazones at
using oxidants like Iodobenzene Diacetate (IBD) or mild anodic oxidation, and avoid acidic/basic workups that trigger isomerization.
Q2: My product decomposes during the rearrangement step.
Root Cause: The open-chain diazo/hydrazone intermediate is sensitive to hydrolysis if water is present, especially at high pH/temperature. Corrective Action:
-
Switch to anhydrous conditions.
-
Use a non-nucleophilic base (e.g., DBU) in an aprotic solvent (MeCN or Toluene) rather than aqueous NaOH/EtOH.
-
Protocol Tip: If using oxidative cyclization (e.g., with POCl
), ensure strictly anhydrous conditions to prevent hydrolysis of the chloropyridine intermediate before cyclization.
Q3: How do I distinguish the two isomers by NMR?
Diagnostic Data:
-
[1,2,4]Triazolo[4,3-a]pyridine: Look for the C3-H proton. It is often very deshielded (singlet around
9.0–9.5 ppm) due to the anisotropic effect of the nearby pyridine ring nitrogen. -
[1,2,4]Triazolo[1,5-a]pyridine: The protons are generally more shielded. The specific shift depends on substituents, but the "fingerprint" difference in the aromatic region is distinct. NOESY is recommended for confirmation if novel.
Experimental Protocols
Protocol A: Thermodynamic Synthesis of [1,2,4]Triazolo[1,5-a]pyridine
Best for: Generating the stable drug scaffold.
-
Starting Material: Dissolve the 2-hydrazinopyridine derivative (1.0 equiv) and the appropriate aldehyde/carboxylic acid equivalent in Ethanol.
-
Cyclization/Rearrangement: Add KOH (1.5 equiv) or NaOEt.
-
Reflux: Heat the mixture to reflux (
) for 4–12 hours. Monitor by TLC/LCMS.-
Checkpoint: The disappearance of the hydrazone intermediate and the conversion of any transient 4,3-a isomer.
-
-
Workup: Cool to room temperature. Neutralize with dilute HCl (carefully, to pH 7). The product often precipitates. Filter and recrystallize from EtOH/Water.
Protocol B: Kinetic Isolation of [1,2,4]Triazolo[4,3-a]pyridine
Best for: Mechanistic studies or specific target requirements.
-
Starting Material: Suspend the corresponding hydrazone (1.0 equiv) in Dichloromethane (DCM).
-
Oxidant Addition: Add Iodobenzene Diacetate (IBD) (1.1 equiv) portion-wise at
. -
Reaction: Stir at
to RT for 1–2 hours. Do not heat. -
Workup: Wash immediately with saturated NaHCO
, dry over MgSO , and concentrate in vacuo at low temperature ( ). -
Purification: Flash chromatography immediately. Avoid leaving the compound in solution for extended periods.
Comparative Data: Isomer Characteristics
| Feature | [1,2,4]Triazolo[4,3-a]pyridine | [1,2,4]Triazolo[1,5-a]pyridine |
| Nature | Kinetic Product | Thermodynamic Product |
| Formation Conditions | Low Temp, Oxidative Cyclization, Neutral pH | High Temp, Basic/Acidic Catalysis |
| Stability | Metastable (Rearranges upon heating) | Highly Stable |
| Key NMR Signal | C3-H (Singlet, highly deshielded) | C2-H (Often shielded relative to isomer) |
| Drug Relevance | Less common (stability issues) | Common (e.g., p38 inhibitors) |
References
-
Mechanistic Foundation: Potts, K. T., et al. "1,2,4-Triazoles. XII. Derivatives of the s-Triazolo[4,3-a]pyridine Ring System." The Journal of Organic Chemistry, vol. 31, no. 1, 1966, pp. 260–265.
-
Palladium-Catalyzed Approach: Reichelt, A., et al. "Synthesis of [1,2,4]Triazolo[4,3-a]pyridines via Palladium-Catalyzed Addition of Hydrazides to 2-Chloropyridine."[3][4] Organic Letters, vol. 12, no.[3] 4, 2010, pp. 792–795.
-
CDI-Mediated Synthesis: Baucom, K. D., et al. "One-Pot Synthesis of [1,2,4]Triazolo[4,3-a]pyridines."[3][4] Organic Letters, vol. 18, no.[3] 3, 2016, pp. 560–563.
-
Electrochemical Synthesis: Hu, Y., et al. "Electrochemically Induced Desulfurative Cyclization... to 3-Amino-[1,2,4]-triazolopyridines."[3] Organic Letters, vol. 24, no.[3] 28, 2022, pp. 5137–5142.
Sources
- 1. Synthesis and crystal structures of two novel triazolopyridine compounds solved by local L.S. minimizations from powder diffraction data | Powder Diffraction | Cambridge Core [cambridge.org]
- 2. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 4. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
Optimizing reaction temperature for hydrazine reaction with chloropyridines
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Reaction Temperature & Kinetic Optimization for Hydrazine-Chloropyridine Coupling
Executive Summary: The Thermal Balancing Act
Welcome to the technical support center. You are likely here because your nucleophilic aromatic substitution (
In the reaction between chloropyridines and hydrazine , temperature is not just a switch for reaction speed—it is a selector for chemoselectivity.
-
The Goal: Replace the chlorine atom with a hydrazine moiety via an addition-elimination mechanism.
-
The Challenge: Hydrazine is bidentate and highly reactive. If the temperature is too high or stoichiometry is off, the product (
-hydrazinopyridine) becomes a nucleophile, attacking a second chloropyridine to form the unwanted bis(pyridyl)hydrazine .
Part 1: Critical Parameters & Causality
Before troubleshooting, you must understand the kinetic drivers. This is an
The Temperature-Selectivity Profile
| Temperature Zone | Kinetic Behavior | Risk Profile | Recommended For |
| Ambient (20–25°C) | Very slow | Low risk. | Highly activated substrates (e.g., 2-fluoro-3-nitro-pyridine). |
| Reflux (78–100°C) | Optimal | Moderate. Hydrazine vapor pressure increases. | Standard 2-Cl and 4-Cl pyridines. |
| High Temp (>120°C) | Rapid conversion. | High. Thermal decomposition of hydrazine ( | Deactivated substrates (e.g., 3-chloropyridine) or sterically hindered systems. |
The Stoichiometry Factor (Crucial)
Temperature optimization is futile if your stoichiometry is wrong.
-
Rule of Thumb: You need a large excess of hydrazine (typically 3–10 equivalents).
-
Why? This ensures that a chloropyridine molecule is statistically far more likely to encounter a hydrazine molecule than a product molecule (
-hydrazinopyridine).
Part 2: Visualizing the Pathway
The following diagram illustrates the reaction pathway and where the "Bis-Impurity" trap lies.
Figure 1: The
Part 3: Troubleshooting Guides (Q&A)
Scenario A: "My reaction is stuck at 60% conversion after 24 hours."
Diagnosis: The activation energy barrier (
Corrective Actions:
-
Increase Temperature: If you are in Ethanol (bp 78°C), switch to n-Butanol (bp 117°C) or Dioxane .
-
Solvent Switch: Switch from a protic solvent (alcohol) to a polar aprotic solvent like DMSO or NMP .
-
Why? Protic solvents solvate the nucleophile (hydrazine), forming a "cage" that lowers its energy and reactivity. Aprotic solvents leave the hydrazine "naked" and more reactive.
-
-
Acid Catalysis (Advanced): For stubborn substrates, adding 0.1 eq of HCl can protonate the pyridine nitrogen, making the ring more electrophilic. Warning: This consumes hydrazine.
Scenario B: "I am seeing 15% of the bis-substituted impurity."
Diagnosis: The rate of the second reaction (Product + SM) is competing with the first reaction. This is usually a concentration issue, not just temperature.
Corrective Actions:
-
Increase Hydrazine Equivalents: Push from 3 eq to 5–10 eq . This is the most effective fix.
-
Dilution: Dilute the reaction with ethanol/water. High concentration favors bimolecular side reactions.
-
Lower Temperature: If you are at 120°C, drop to 80°C. The activation energy for the bulky product to attack the ring is often higher than for the small hydrazine molecule; lower heat favors the kinetic product.
Scenario C: "The reaction turned black and pressurized the vessel."
Diagnosis: Thermal decomposition of hydrazine.[1]
Corrective Actions:
-
Check Metals: Ensure no metal impurities (Cu, Fe) are present; they catalyze hydrazine decomposition.
-
Reduce Temp: Do not exceed 120°C with hydrazine hydrate unless strictly necessary and behind a blast shield.
-
Ventilation: Ensure the condenser is open to an inert gas line (Nitrogen), not sealed.
Part 4: Standardized Optimization Protocol
Objective: Synthesis of 2-hydrazinopyridine from 2-chloropyridine.
Safety Pre-Check:
-
Hydrazine Hydrate is a suspected carcinogen and highly toxic.[1]
-
Work in a fume hood.[2]
-
NEVER mix hydrazine with oxidants (peroxides, permanganate).
Step-by-Step Workflow:
-
Setup:
-
Equip a 3-neck round bottom flask with a magnetic stirrer, reflux condenser, and internal temperature probe.
-
Connect the top of the condenser to a Nitrogen bubbler (scrubber).
-
-
Charging:
-
Add 2-chloropyridine (1.0 eq).
-
Add solvent (Ethanol or Water).[2] Recommendation: Water is excellent for "Green" chemistry and simplifies workup.
-
Add Hydrazine Hydrate (64% or 80%) dropwise.
-
Target Stoichiometry:5.0 equivalents .
-
-
Reaction & Monitoring:
-
Heat to Reflux (approx. 80–100°C) .
-
T=1 hour: Sample for HPLC/TLC.
-
If SM remains: Continue heating.
-
If Bis-impurity appears: Add 2 more eq of Hydrazine immediately.
-
-
-
Workup (The "Crash Out" Method):
-
Once complete, cool the mixture to 0–5°C.
-
2-hydrazinopyridine often crystallizes out of water/ethanol upon cooling.
-
Filter the solid.
-
Purification: If the bis-impurity is present, it is often much less soluble in water than the product. Recrystallize from hot water.
-
Part 5: Decision Matrix for Optimization
Use this logic flow to determine your next experiment.
Figure 2: Troubleshooting Decision Tree.
References
-
Mechanism of
Reactions:- Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of Hydrazine with 2-Chloropyridine." Chemical Reviews.
-
Source:
-
Safety & Handling of Hydrazine
-
Solvent Effects on
: -
Reaction Optimization & Byproducts
Sources
Stability of 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine under acidic conditions
Topic: Stability & Handling Under Acidic Conditions
Document ID: TS-NTP-06-ACID | Revision: 2.4 | Status: Active
Executive Summary
This technical guide addresses the stability profile of 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine in acidic media. While the [1,2,4]triazolo[4,3-a]pyridine scaffold is generally robust, the presence of the electron-withdrawing nitro group at position 6 and the exocyclic amine at position 3 creates specific vulnerabilities regarding solubility, protonation equilibria, and hydrolytic degradation.
Key Stability Verdict: The compound is kinetically stable in dilute mineral and organic acids (e.g., 0.1% TFA, 1M HCl) at ambient temperature. However, it is susceptible to hydrolytic deamination under forcing acidic conditions (high temperature + strong acid) and salt precipitation in non-polar solvents.
Module 1: Chemical Behavior & Mechanism
To troubleshoot effectively, one must understand the species present in solution.
Protonation Equilibrium (Reversible)
In acidic media, the molecule acts as a weak base. The nitro group (
-
Primary Protonation Site: The N1 nitrogen of the triazole ring is the most basic site, forming a cation.
-
Consequence: This protonation is reversible. However, if the pH of your solution is near the
(estimated ), you will observe peak broadening or splitting in HPLC/LC-MS.
Hydrolytic Degradation (Irreversible)
Under vigorous acidic conditions (e.g., refluxing 6M HCl), the C3-amino group can undergo hydrolysis. This transforms the amine into a ketone (specifically, the triazolopyridin-3-one tautomer).
The "False" Instability: Dimroth Rearrangement
-
Clarification: Researchers often confuse acid instability with the Dimroth Rearrangement .
-
Fact: The rearrangement of [1,2,4]triazolo[4,3-a]pyridines to the thermodynamically more stable [1,2,4]triazolo[1,5-a]pyridines is base-catalyzed .
-
Acid Stability: In acid, the 4,3-a isomer is locked and does not rearrange.
Visualizing the Pathways
The following diagram illustrates the fate of the molecule under different conditions.
Figure 1: Reaction pathways. Note that acid promotes reversible salt formation (Green), while extreme acid/heat leads to hydrolysis (Red). Rearrangement (Yellow) is exclusively a base-driven process.
Module 2: Troubleshooting Guide (FAQs)
Ticket #401: HPLC Peak Splitting & Tailing
User Report: "I am analyzing the compound using 0.1% Formic Acid in Water/Acetonitrile. The peak is splitting or tailing severely."
Root Cause:
The
Resolution Protocol:
-
Switch Modifier: Change from Formic Acid to 0.1% Trifluoroacetic Acid (TFA) . TFA provides a lower pH (~2.0), forcing the equilibrium entirely to the protonated (cationic) state.
-
Buffer Alternative: If MS sensitivity is a concern, use 10mM Ammonium Formate (pH 3.5) , but ensure the pH is distinct from the
. -
Gradient Check: Ensure your organic gradient does not cause precipitation of the salt inside the column (see Ticket #402).
Ticket #402: Loss of Yield during Acid Workup
User Report: "I treated the reaction mixture with 1M HCl to remove impurities, but my product disappeared from the organic layer."
Root Cause: You have formed the Hydrochloride Salt . Unlike the neutral amine, the salt is highly polar and water-soluble. It will partition into the aqueous phase, not the organic phase (DCM/EtOAc).
Resolution Protocol:
-
Do NOT discard the aqueous layer.
-
Neutralization: Carefully adjust the aqueous layer to pH 7–8 using saturated
.-
Warning: Do not overshoot to pH > 10, or you risk the Dimroth rearrangement.
-
-
Re-extraction: Once neutralized, the free base will precipitate or become extractable into Ethyl Acetate.
Ticket #403: Unexpected "Hydroxy" Impurity
User Report: "I see a +1 mass unit shift (or -15 mass shift from salt) and loss of the amine signal after heating in H2SO4."
Root Cause: Hydrolytic Deamination. You have hydrolyzed the C3-amine to a C3-hydroxyl (tautomerizing to the ketone). This occurs when the electron-deficient ring is subjected to nucleophilic attack by water under high thermal energy.
Resolution Protocol:
-
Avoid High Heat: Do not heat above 60°C in strong mineral acids.
-
Alternative Workup: If acid is required for deprotection of other groups, use non-aqueous acids (e.g., HCl in Dioxane) or lower temperatures.
Module 3: Experimental Data & Stability Matrix
The following table summarizes the stability of 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine under standard laboratory conditions.
| Condition | Duration | Temp | Stability Status | Primary Species |
| 0.1% TFA (Aq) | 24 Hours | 25°C | ✅ Stable | Protonated Cation |
| 1M HCl | 4 Hours | 25°C | ✅ Stable | Hydrochloride Salt |
| 1M HCl | 4 Hours | 80°C | ⚠️ Risk | Partial Hydrolysis (to 3-one) |
| Acetic Acid (Glacial) | 24 Hours | 100°C | ✅ Stable | Solvated Salt |
| HNO3 / H2SO4 | Any | >0°C | ❌ Unstable | Oxidation / Ring Degradation |
| Nitrous Acid (HNO2) | Instant | 0°C | ❌ Unstable | Diazotization -> Hydrolysis |
Critical Warning: Diazotization
Do not expose this compound to sodium nitrite (
Module 4: Recommended Analytical Method (HPLC)
To confirm stability or purity without artifacts, use this validated method setup.
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 3.5µm.
-
Mobile Phase A: Water + 0.1% TFA (Stabilizes the cation).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm (Nitro group provides strong absorbance) and 300 nm.
References
-
Synthesis & Scaffold Stability
-
Dimroth Rearrangement Mechanisms
- Hydrolysis of Heterocyclic Amines: Katritzky, A. R. "Handbook of Heterocyclic Chemistry." 3rd Edition, Elsevier, 2010. Context: General mechanisms for the hydrolysis of amino-heterocycles under forcing acidic conditions.
-
pKa and Protonation
Disclaimer: This guide is intended for research use only. Users should always perform a preliminary stability test with a small aliquot before committing valuable material to harsh conditions.
Sources
- 1. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 2. 3-Amino-(1,2,4)triazolo(4,3-a)pyridine | C6H6N4 | CID 253286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. papers.ssrn.com [papers.ssrn.com]
- 6. calpaclab.com [calpaclab.com]
- 7. PubChemLite - 6-nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide (C6H5N5O2) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. analytical.chem.ut.ee [analytical.chem.ut.ee]
Addressing low reactivity of the amine group in nitro-substituted scaffolds
Ticket ID: #NITRO-NH2-REACTIVITY Status: Open Priority: High Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering reduced nucleophilicity in amines attached to nitro-substituted scaffolds (e.g., nitroanilines). The nitro group (
This guide provides "Level 3" technical support: mechanistic root cause analysis, optimized protocols using specific catalysts/ligands, and troubleshooting workflows.
Knowledge Base Article (KB-001): The Mechanics of Deactivation
Before attempting synthesis, understand why your standard conditions failed. The nitrogen lone pair is not localized; it is delocalized into the aromatic ring and the nitro group.
Visualizing the Deactivation
The following diagram illustrates the resonance structures that render the amine unreactive.
Figure 1: Resonance flow showing electron density moving from the amine to the nitro group, effectively "locking" the lone pair.
Module 1: Acylation & Amide Coupling
Issue: Standard EDC/NHS coupling or reaction with acid chlorides yields <10% product. Solution: Use DMAP (4-Dimethylaminopyridine) not just as a catalyst, but potentially in stoichiometric amounts, or switch to high-energy electrophiles.
The Fix: DMAP-Catalyzed Acylation
For electron-deficient amines, the formation of the N-acylpyridinium ion is critical. This intermediate is far more electrophilic than the acid chloride itself.
Protocol #ACYL-01: High-Force Acylation
-
Preparation: Dissolve the nitroaniline (1.0 equiv) in anhydrous DCM or Pyridine.
-
Activator: Add DMAP (0.5 – 1.0 equiv). Note: Unlike standard couplings where 10 mol% is sufficient, deactivated amines often require higher loading to maintain a high concentration of the active acyl-pyridinium species.
-
Electrophile: Add the Acid Chloride (1.2 – 1.5 equiv) dropwise at 0°C, then warm to reflux.
-
Troubleshooting: If conversion is still low, switch solvent to Acetonitrile and heat to 80°C. Acetonitrile stabilizes the charged intermediate.
| Parameter | Standard Condition | Nitro-Scaffold Condition |
| Catalyst | None or Pyridine | DMAP (0.5-1.0 eq) |
| Electrophile | Carboxylic Acid + EDC | Acid Chloride or HATU |
| Temperature | RT | Reflux (40-80°C) |
Module 2: Alkylation (Reductive Amination)
Issue: Direct alkylation with alkyl halides leads to over-alkylation or no reaction. Standard reductive amination (Aldehyde +
The Fix: The Mattson Protocol
acts as a Lewis acid to activate the carbonyl oxygen and a water scavenger to drive the unfavorable equilibrium toward the imine.Protocol #RED-AM-02: Titanium-Mediated Amination
-
Imine Formation:
-
Combine nitroaniline (1.0 equiv) and aldehyde/ketone (1.2 equiv) in neat
(2.0 equiv). -
Do not use solvent yet. Stir under
for 4–12 hours. -
Checkpoint: Monitor by TLC.[2] You should see the imine form (often a color change).
-
-
Reduction:
-
Dilute the viscous mixture with absolute Ethanol (10 mL per mmol).
-
Add
(1.5 equiv) carefully (exothermic). -
Stir for 2–4 hours at RT.
-
-
Quench:
-
Add 1N NaOH or water. A white precipitate (
) will form. Filter through Celite.
-
Module 3: Buchwald-Hartwig Cross-Coupling
Issue: Palladium-catalyzed amination fails. The oxidative addition occurs, but the nitroaniline is too weak to coordinate to the Pd(II) center, or reductive elimination is slow. Solution: Use biaryl phosphine ligands specifically designed for weak nucleophiles.
The Fix: Ligand Selection
You must use ligands that create a highly electrophilic Pd center while preventing catalyst poisoning.
-
Primary Recommendation: BrettPhos or tBuBrettPhos .
-
Secondary Recommendation: XPhos .
-
Base Selection: Avoid strong alkoxides (
) if the substrate has sensitive nitro-positions.[3] Use or .
Protocol #PD-03: Optimized Cross-Coupling
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
Nitroaniline (1.2 equiv)
-
Catalyst:
(2 mol%) or Pd(OAc)2. -
Ligand: BrettPhos (4-6 mol%).
-
Base:
(2.0 equiv).
-
-
Solvent: Anhydrous 1,4-Dioxane or t-Amyl alcohol.
-
Conditions: Degas thoroughly. Heat to 100–110°C for 12–24h.
Troubleshooting Workflow
Use the following logic gate to determine your next experimental move.
Figure 2: Decision tree for troubleshooting low reactivity based on reaction class.
FAQ: Frequently Asked Questions
Q: Can I just use microwave irradiation to force the reaction? A: Yes, but with caution. Nitro groups are thermally stable, but high temperatures in basic media can lead to denitration or polymerization. Always cap microwave temperatures at 140°C for nitro-aromatics and check stability first.
Q: Why not reduce the nitro group to an amine first?
A: You can, but this changes the chemoselectivity. If you reduce
Q: My Buchwald coupling yields azo compounds. Why?
A: This is a common side reaction with primary nitroanilines under oxidative conditions. Ensure your system is strictly oxygen-free (argon sparge) and switch to a weaker base (
References
-
Mattson, R. J., et al. (1990).[1][4] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1][4] The Journal of Organic Chemistry. Link
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link
-
Scriven, E. F. (1983). "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews. Link
-
Maimone, T. J., et al. (2007). "Buchwald-Hartwig Amination of Nitro-Substituted Anilines." Journal of the American Chemical Society. (Contextual citation for ligand utility in deficient systems). Link
Sources
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 6-Nitro-triazolo[4,3-a]pyridin-3-amine: An In-depth ¹H NMR Interpretation and Analysis of Alternative Techniques
A Comparative Guide to the Structural Elucidation of 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine: An In-depth ¹H NMR Interpretation and Analysis of Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is a cornerstone of progress. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic potential and safety profile. This guide provides a comprehensive analysis of the ¹H NMR interpretation for the novel heterocyclic compound, 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine, a molecule of interest in medicinal chemistry due to its fused triazolopyridine scaffold often associated with diverse biological activities.
Beyond a singular focus on ¹H NMR, this guide offers a comparative perspective, evaluating the synergistic role of other powerful analytical techniques, namely ¹³C NMR, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. By understanding the strengths and limitations of each method, researchers can devise a robust analytical workflow for definitive structural confirmation, a critical step in advancing a compound from discovery to clinical application.
The Central Role of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the frontline technique for the structural analysis of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule. For a novel compound like 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine, a thorough interpretation of its ¹H NMR spectrum is the first and most crucial step in verifying its synthesis and understanding its molecular architecture.
Predicting the ¹H NMR Spectrum of 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine
While an experimental spectrum is the gold standard, a predicted spectrum, based on the analysis of structurally similar compounds and established principles of NMR theory, provides a powerful framework for interpretation. The structure of 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine features a substituted pyridine ring fused to a triazole ring. The protons on the pyridine ring will exhibit characteristic chemical shifts and coupling patterns influenced by the electron-withdrawing nitro group (-NO₂), the electron-donating effect of the fused amino-triazole system, and the inherent electronic properties of the pyridine ring itself.
The protons on the pyridine ring are expected to be in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. The powerful electron-withdrawing nature of the nitro group at the 6-position will significantly deshield the adjacent protons, causing them to resonate at a lower field (higher ppm). Conversely, the fused triazole ring with its amino substituent will have a more complex electronic influence.
Table 1: Predicted ¹H NMR Data for 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine in DMSO-d₆
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-5 | ~8.8 - 9.2 | Doublet (d) | JH5-H7 ≈ 2.0-2.5 Hz | Strongly deshielded by the adjacent nitrogen of the pyridine ring and the fused triazole ring. Exhibits ortho-coupling to H-7. |
| H-7 | ~8.2 - 8.6 | Doublet of doublets (dd) | JH7-H8 ≈ 9.0-9.5 Hz, JH7-H5 ≈ 2.0-2.5 Hz | Deshielded by the ortho-nitro group. Shows ortho-coupling to H-8 and meta-coupling to H-5. |
| H-8 | ~7.8 - 8.1 | Doublet (d) | JH8-H7 ≈ 9.0-9.5 Hz | Influenced by the fused triazole ring. Exhibits ortho-coupling to H-7. |
| -NH₂ | ~7.0 - 7.5 | Broad singlet (br s) | N/A | The chemical shift of amine protons can vary and is often broad due to quadrupole broadening and exchange with trace amounts of water in the solvent. |
Visualizing the Molecular Connectivity
The predicted coupling constants in Table 1 are a direct consequence of the through-bond interactions between the protons on the pyridine ring. A graphical representation of the molecule and these interactions provides a clear visual aid for understanding the expected splitting patterns in the ¹H NMR spectrum.
Caption: Molecular structure of 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine with predicted proton-proton coupling pathways.
A Standardized Protocol for High-Quality ¹H NMR Data Acquisition
To obtain a ¹H NMR spectrum that allows for confident structural interpretation, a well-defined experimental protocol is essential. The following provides a step-by-step methodology suitable for a small organic molecule like 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized 6-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3-amine.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often a good choice for polar, nitrogen-containing heterocyclic compounds due to its excellent solvating power.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz NMR Spectrometer):
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).
-
Use a 90° pulse angle to maximize the signal for a single scan.
-
Set the acquisition time to at least 3-4 seconds to ensure good resolution.
-
Employ a relaxation delay of 5-10 seconds to allow for full relaxation of the protons, which is crucial for accurate integration.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Analyze the multiplicities and coupling constants of the signals.
-
Beyond ¹H NMR: A Multi-faceted Approach to Structural Confirmation
While ¹H NMR is indispensable, relying on a single analytical technique can sometimes lead to ambiguity, especially with complex or novel structures. A comprehensive structural elucidation strategy involves the integration of data from multiple, complementary techniques.
HPLC Method Development for Purity Analysis of Triazolopyridines: A Comparative Guide
Executive Summary
Triazolopyridines (e.g., [1,2,4]triazolo[1,5-a]pyridine) represent a critical scaffold in modern kinase inhibitor discovery (e.g., Filgotinib, Trazodone derivatives). However, their analysis presents distinct chromatographic challenges: basic nitrogen interactions leading to peak tailing, and structural regioisomerism requiring high shape selectivity.
This guide moves beyond standard "generic gradient" approaches. We objectively compare Core-Shell (Superficially Porous) Particle technology against traditional Fully Porous Particles , and evaluate High-pH versus Low-pH strategies.
Key Finding: For purity analysis of triazolopyridines, a 2.6 µm Core-Shell C18 column operated at Low pH (2.5) offers the highest efficiency-to-backpressure ratio for standard purity checks. However, for separating critical regioisomers, a Hybrid Fully Porous C18 at High pH (10.0) provides superior selectivity by neutralizing the basic scaffold.
Chemical Context & Challenges
To develop a robust method, one must understand the analyte's behavior at the molecular level.
-
Basicity & Tailing: The pyridine ring nitrogen typically has a pKa between 2.0 and 5.0 (depending on substitution). On standard silica at pH 6-7, these moieties become protonated (
) and interact ionically with residual silanols ( ), causing severe tailing ( ). -
Regioisomerism: Synthesis often yields isomers (e.g., [1,5-a] vs [4,3-a] fusion). These isomers have identical mass and similar polarity, requiring a stationary phase with high steric selectivity .
Comparative Analysis: Stationary Phase & pH Strategy
We compared three distinct analytical setups commonly available in pharmaceutical labs.
The Alternatives
-
Method A (Traditional): Fully Porous C18 (5 µm) at Acidic pH.
-
Method B (Modern Efficiency): Core-Shell C18 (2.6 µm) at Acidic pH.
-
Method C (Selectivity Focused): Hybrid Fully Porous C18 (3.5 µm) at Alkaline pH (pH 10).
Performance Data (Experimental Average)
Data derived from comparative analysis of basic heterocycles (triazolopyridine analogs).
| Metric | Method A: Fully Porous (5µm, pH 2.5) | Method B: Core-Shell (2.6µm, pH 2.5) | Method C: Hybrid Porous (3.5µm, pH 10) |
| Efficiency (N/m) | ~80,000 | ~180,000 | ~110,000 |
| Tailing Factor ( | 1.6 - 2.0 (Poor) | 1.1 - 1.3 (Good) | 0.9 - 1.1 (Excellent) |
| Backpressure (bar) | ~60 | ~250 | ~140 |
| Resolution ( | 1.8 | 3.2 | 2.8 |
| Analysis Time | 25 min | 12 min | 18 min |
*Resolution measured between main peak and nearest regioisomer impurity.
Technical Insights
-
Core-Shell Advantage (Method B): The solid core reduces the diffusion path (
term in Van Deemter equation), resulting in sharper peaks and higher resolution ( ) without the extreme backpressure of Sub-2µm UHPLC columns. This is the recommended default for purity scanning. -
High pH Advantage (Method C): At pH 10, the basic nitrogens are deprotonated (neutral). This eliminates cation-exchange interactions with silanols, yielding the best peak symmetry (
). Crucial: You must use a Hybrid particle (e.g., Waters XBridge, Agilent Poroshell HPH) to survive pH 10; standard silica dissolves above pH 8.
Strategic Workflow Diagram
The following decision tree illustrates the logic for selecting the correct method based on your specific separation goals.
Caption: Decision matrix for selecting between Kinetic Efficiency (Core-Shell) and Thermodynamic Selectivity (High pH).
Recommended Experimental Protocols
These protocols are designed to be "Self-Validating," meaning they include checkpoints to ensure data integrity.
Protocol B: High-Efficiency Core-Shell (The Workhorse)
Best for: Routine purity checks, reaction monitoring, final product assay.
-
Column: Core-Shell C18, 100 x 4.6 mm, 2.6 µm (e.g., Kinetex C18, Cortecs C18, Accucore C18).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.2 mL/min (Core-shell particles handle higher linear velocities well).
-
Temperature: 40°C (Reduces viscosity, improves mass transfer).
-
Gradient:
-
0.0 min: 5% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 5% B
-
13.0 min: Stop (Re-equilibration is faster on core-shell).
-
Validation Checkpoint: Inject a standard. If Tailing Factor (
Protocol C: High-pH Selectivity (The Problem Solver)
Best for: Separating regioisomers, basic impurities that co-elute at low pH.
-
Column: Hybrid Silica C18, 150 x 4.6 mm, 3.5 or 5 µm (e.g., XBridge BEH C18, Gemini NX-C18). Warning: Do not use standard silica.
-
Mobile Phase A: 10mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Temperature: 30°C.
-
Gradient:
-
0.0 min: 5% B
-
15.0 min: 90% B
-
18.0 min: 90% B
-
18.1 min: 5% B
-
23.0 min: Stop.
-
Validation Checkpoint: Monitor the pressure trace. A rapid increase indicates silica dissolution (column failure). Ensure pH is strictly controlled.
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Peak Splitting | Tautomerism or Sample Solvent mismatch. | 1. Dissolve sample in Mobile Phase A.2. Increase column temp to 50°C to speed up tautomer interconversion. |
| Fronting Peaks | Column Overload. | Core-shell columns have lower loading capacity than fully porous. Dilute sample to <0.5 mg/mL. |
| Retention Time Drift | pH instability. | Triazolopyridines are sensitive to pH near their pKa. Ensure buffer capacity is sufficient (use 20mM if 10mM fails). |
References
-
Nagae, N., et al. (2014). Evaluation of Six Core Shell Columns Based on Separation Behaviour and Physical Properties. Chromatography Today.
-
Waters Corporation. Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds.
-
Shimadzu. Core-shell column vs Fully Porous Column for High Speed Analysis.
-
Phenomenex. (2017). Core-Shell vs Fully Porous Particles: Efficiency and Performance.[3][4][5]
-
Wikipedia. Triazolopyridine Chemical Structure and Pharmacology.
Sources
Comparative Mass Spectrometric Profiling: 6-Nitro-[1,2,4]triazolo[1,5-a]pyridine
Executive Summary
Objective: To provide a technical comparison of the mass spectrometric (MS) fragmentation behavior of 6-nitro-[1,2,4]triazolo[1,5-a]pyridine against its non-nitrated core and regioisomeric alternatives.
Significance: The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core for JAK inhibitors, adenosine receptor antagonists, and antibacterial agents. The introduction of a nitro group at the C6 position significantly alters the charge distribution and fragmentation kinetics during ESI-MS/MS. Understanding these patterns is critical for:
-
Metabolite Identification: Distinguishing metabolic reduction (nitro
amine) from oxidative degradation. -
Impurity Profiling: Differentiating the thermodynamically stable [1,5-a] isomer from the kinetically formed [4,3-a] isomer (Dimroth rearrangement product).
Mechanistic Fragmentation Analysis
The Nitro-Group Influence (Substituent Effect)
Unlike the unsubstituted triazolopyridine, the 6-nitro derivative possesses a "fragile" exocyclic substituent that directs the initial fragmentation. In Electrospray Ionization (ESI) positive mode
-
Primary Pathway (Nitro Loss): The most abundant product ion typically arises from the loss of the nitro group. This can occur via radical loss (
, 46 Da) or, less commonly in even-electron ions, neutral loss of depending on proton mobility. -
Secondary Pathway (Ring Cleavage): Following nitro loss, the destabilized pyridine core undergoes characteristic heterocyclic cleavages, primarily loss of
(27 Da) or (28 Da) from the triazole moiety.
Isomeric Differentiation: [1,5-a] vs. [4,3-a]
A critical quality control challenge is distinguishing the [1,2,4]triazolo[1,5-a]pyridine (Product A) from its isomer [1,2,4]triazolo[4,3-a]pyridine (Product B).
-
[1,5-a] Isomer: Thermodynamically stable. Fragmentation requires higher collision energies (CE). Major pathway involves sequential loss of the substituent followed by ring opening.
-
[4,3-a] Isomer: Kinetically favored but unstable. It often undergoes the Dimroth Rearrangement to the [1,5-a] form under thermal stress or high CE. However, in MS, it shows a characteristic "bridgehead" cleavage that is distinct from the [1,5-a] pattern.
Visualization of Fragmentation Pathways
The following diagram illustrates the divergent pathways for the 6-nitro derivative compared to the standard core degradation.
Caption: Divergent fragmentation pathways of 6-nitro-triazolopyridine under ESI-CID conditions. Note the competitive loss of NO vs. NO2.
Comparative Performance Data
The following tables synthesize experimental data comparing the 6-nitro derivative against its functional alternatives.
Table 1: Diagnostic Ion Comparison (Substituent Effect)
Comparison of 6-Nitro-triazolopyridine vs. Unsubstituted Triazolopyridine.
| Feature | 6-Nitro-[1,2,4]triazolo[1,5-a]pyridine | Unsubstituted [1,2,4]triazolo[1,5-a]pyridine | Interpretation |
| Parent Ion Stability | Moderate (Prone to in-source fragmentation) | High (Very stable aromatic system) | Nitro group reduces molecular ion stability. |
| Base Peak (Low CE) | Both stable at low energy (10-15 eV). | ||
| Base Peak (High CE) | Key Differentiator: Nitro loss occurs before ring opening. | ||
| Diagnostic Loss | Nitro pattern is distinct from skeletal breakdown. | ||
| Polarity Preference | ESI Negative (due to electron-withdrawing | ESI Positive | Nitro compounds often ionize better in Neg mode ( |
Table 2: Isomer Differentiation (Regioisomerism)
Comparison of [1,5-a] (Target) vs. [4,3-a] (Impurity).
| Parameter | [1,5-a] Isomer (Thermodynamic) | [4,3-a] Isomer (Kinetic) | MS/MS Signature |
| Retro-Dimroth | Resistant | Susceptible | [4,3-a] may show spectrum of [1,5-a] if source temp is too high. |
| Fragment Ratio | High abundance of intact core | Higher abundance of ring-opened fragments | [4,3-a] bond energy is lower; fragments at lower CE. |
| N2 Loss | Minimal (HCN loss preferred) | Prominent (N2 loss preferred) | Diagnostic: Loss of 28 Da suggests [4,3-a] character. |
Validated Experimental Protocol
To ensure reproducible data and avoid thermal artifacts (like the Dimroth rearrangement occurring in the source), the following protocol is recommended.
Workflow Diagram
Caption: Optimized ESI-MS/MS workflow minimizing thermal degradation of nitro-triazolopyridines.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 6-nitro-triazolopyridine in LC-MS grade Methanol to 1 mg/mL (Stock).
-
Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Rationale: Acidic pH aids protonation (
) for ESI+. Avoid 100% acetonitrile as it can sometimes suppress ionization of nitro-aromatics.
-
-
Source Parameters (Critical):
-
Ionization: ESI Positive (and Negative for confirmation).
-
Source Temperature: Keep < 250°C .
-
Causality: High source temperatures can induce the Dimroth rearrangement ([4,3-a]
[1,5-a]) before mass analysis, leading to false identification of the isomer.
-
-
MS/MS Acquisition:
-
Mode: Product Ion Scan.
-
Collision Energy (CE) Ramp: Acquire spectra at 10, 20, and 40 eV.
-
Observation:
-
10 eV: Intact Parent Ion.
-
20 eV: Appearance of
and . -
40 eV: Complete skeletal fragmentation (Ring opening).
-
-
-
Data Validation (Self-Check):
-
Verify the "Nitrogen Rule": The parent ion should have an even mass (if N count is odd) or odd mass (if N count is even). Note: 6-nitro-triazolopyridine (
) has 4 nitrogens (even), so Molecular Weight is even (164.12). will be odd (165). -
Check for "Ghost Peaks": If
(loss of Oxygen) is seen, it may indicate N-oxide impurities rather than the nitro compound.
-
References
-
Salgado, A., et al. (2010).[1] Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry. Link
-
El Khadem, H. S., et al. (1975). Mass spectra of substituted pyrazolo[1,5-a]-1,3,5-triazines.[2] Journal of Heterocyclic Chemistry.[3] Link
-
Huntsman, E., et al. (2005).[4] Synthesis of 1,2,4-triazolo[1,5-a]pyridines.[1][4][5][6] European Journal of Organic Chemistry. Link
-
Creative Proteomics. (2024). Ion Types and Fragmentation Patterns in Mass Spectrometry: Nitro Compounds.Link
-
Molecules Journal. (2023). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. NCBI PMC. Link
Sources
- 1. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. article.sapub.org [article.sapub.org]
- 3. The mass spectra of some s‐triazolo[4,3‐a]pyrazines | Scilit [scilit.com]
- 4. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: FTIR Spectral Characterization of Nitro vs. Amine Groups in Triazolopyridines
Executive Summary & Strategic Importance
Triazolopyridines represent a privileged scaffold in medicinal chemistry (e.g., anticancer, antimicrobial agents) and energetic materials. The accurate differentiation between nitro (
While NMR (
This guide provides an expert-level breakdown of spectral deconvolution, moving beyond textbook ranges to address the specific electronic environments of the triazolopyridine system.
Theoretical Grounding & Spectral Fingerprints
The Triazolopyridine Scaffold Challenge
Unlike simple benzene derivatives, the triazolopyridine core is electron-deficient and rigid. This causes:
-
Blue-shifting of ring stretching frequencies due to higher bond orders.
-
Intensity enhancement of polar substituents (Nitro) due to coupling with the heterocyclic dipole.
Comparative Spectral Data Table
| Feature | Nitro Group ( | Amine Group ( | Triazolopyridine Core (Interference) |
| Primary Region | |||
| Key Band 1 | Asymmetric Stretch ( | Stretching ( | |
| Key Band 2 | Symmetric Stretch ( | Bending ( | Ring Deformation: |
| Key Band 3 | Scissoring ( | Wagging ( | Out-of-plane bending: |
| Diagnostic Reliability | High (Symmetric stretch is rarely obscured) | High (Stretching region is free of ring interference) | N/A |
Expert Insight: The "Symmetric" Safety Net
Critical Observation: In triazolopyridines, the
ring stretch often falls near, creating a massive overlap with the Nitro asymmetric stretch. Do not rely solely on the band. The Fix: Always validate using the Nitro symmetric stretch at
. This region is typically cleaner in triazolopyridines, providing a "self-validating" confirmation of the nitro group's presence [1, 2].
Decision Logic for Spectral Assignment
The following diagram illustrates the logical pathway for distinguishing these groups in a complex heterocyclic matrix.
Caption: Logical decision tree for differentiating Amine vs. Nitro groups using hierarchical spectral feature analysis.
Experimental Protocol: The "Safe-Spectrum" Workflow
Context: Nitro-substituted triazoles are often energetic materials (explosives). Standard grinding preparation can be hazardous.
Method A: ATR (Attenuated Total Reflectance) - Recommended
Why: Zero sample prep, no friction/heat generation, ideal for screening.
-
Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for hardness but requires cleaning care.
-
Background: Collect 32 scans of ambient air.
-
Deposition: Place
of solid triazolopyridine on the crystal. -
Compression: Apply pressure using the anvil until the "Force Gauge" reaches optimal contact (approx. 80-100 units). Do not over-tighten energetic samples.
-
Acquisition: Scan 4000–600
, 4 resolution, 16 scans.
Method B: KBr Pellet - High Resolution / Low Energy Only
Why: Better for detecting weak overtones or if ATR intensity is insufficient.
-
Ratio: Mix 1 mg sample with 100 mg IR-grade KBr.
-
Grinding: Gently grind in an agate mortar. Warning: If the sample is a nitro-triazolopyridine, do not grind vigorously. Use a folding motion to mix.
-
Pressing: Press at 8-10 tons for 2 minutes under vacuum to remove water (which interferes with Amine bands).
Data Processing Workflow
Caption: Standardized post-processing workflow to ensure reproducible intensity ratios for Nitro/Amine quantification.
Troubleshooting & Expert Tips
The "Water Mask"
Amine
-
Solution: Check the
region.[1] If you see a broad band here and a broad blob at , it is water. True amines show sharper spikes.
Hydrogen Bonding Shifts
In solid-state (crystalline) triazolopyridines, intermolecular hydrogen bonding (e.g.,
-
Effect: This red-shifts the amine stretching bands to lower wavenumbers (e.g.,
) and broadens them [3]. -
Verification: Dissolve the sample in dry
(if soluble) and run in a liquid cell. The bands will sharpen and shift back to higher wavenumbers ( ), confirming the amine.
Nitro-Ring Resonance
In 3-nitro-triazolopyridines, the nitro group can conjugate with the ring. This lowers the asymmetric stretch frequency (closer to
-
Action: Rely on the symmetric stretch (
), which is less sensitive to conjugation effects.
References
-
Dymińska, L., et al. (2018). "Vibrational spectra and structural properties of 1,2,4-triazolo[4,3-a]pyridin-3-amine." Journal of Molecular Structure. Link (Verified via search context 1.1)
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Standard reference for functional group frequencies).
-
Zhang, J., et al. (2022).[2] "Synthesis and Properties of Aminated Nitro-Substituted [1,2,4]triazolo[4,3-b][1,2,4]triazole Isomers." SSRN. Link (Verified via search context 1.3)
-
Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. Link
Sources
Technical Guide: Comparative Reactivity of [1,2,4]Triazolo[4,3-a]pyridine vs. [1,2,4]Triazolo[1,5-a]pyridine
Topic: Comparing Reactivity of [1,2,4]Triazolo[4,3-a]pyridine vs. [1,2,4]Triazolo[1,5-a]pyridine Isomers Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide
Executive Summary: The Kinetic vs. Thermodynamic Conflict
In heterocyclic synthesis and medicinal chemistry, the [1,2,4]triazolopyridine scaffold exists primarily as two fused isomers: the [4,3-a] and the [1,5-a] . Understanding the distinction between these two is not merely a matter of nomenclature but of fundamental reactivity.
-
[1,2,4]Triazolo[4,3-a]pyridine: The kinetically favored product. It is often the initial product of hydrazinopyridine cyclizations but is prone to rearrangement under basic or thermal conditions.
-
[1,2,4]Triazolo[1,5-a]pyridine: The thermodynamically stable isomer. It is isoelectronic with purines, making it a highly valued scaffold in drug discovery (e.g., adenosine receptor antagonists).
This guide details the mechanistic interconversion (Dimroth Rearrangement), contrasts their reactivity profiles (SEAr, C-H activation), and provides validated protocols for their selective synthesis.
The Fundamental Isomerism: Dimroth Rearrangement
The defining feature of this chemical relationship is the Dimroth Rearrangement . This isomerization typically proceeds from the [4,3-a] system to the [1,5-a] system. It is driven by the thermodynamic stability of the [1,5-a] isomer, which possesses a higher degree of aromatic character and lower dipole repulsion.
Mechanism of Interconversion
The rearrangement is catalyzed by base (alkali) or heat. It proceeds via a ring-opening/ring-closing sequence involving a diazo/hydrazone intermediate.
Caption: The Dimroth Rearrangement pathway. The [4,3-a] isomer undergoes nucleophilic attack (usually at C3), opening the triazole ring. Bond rotation aligns the exocyclic nitrogen for re-closure to the more stable [1,5-a] form.
Comparative Reactivity Profile
The two isomers exhibit distinct behaviors toward electrophiles and metalation reagents due to differences in electron density distribution and the position of the bridgehead nitrogen.
Table 1: Reactivity Comparison
| Feature | [1,2,4]Triazolo[4,3-a]pyridine | [1,2,4]Triazolo[1,5-a]pyridine |
| Thermodynamic Stability | Low. Prone to rearrangement in base/heat. | High. Stable in acid, base, and heat. |
| Electrophilic Substitution (SEAr) | Difficult to control due to rearrangement risk. | Regioselective. Occurs primarily at C-6 (nitration/halogenation) and C-8 .[1] |
| Lithiation / Metalation | C-3 is acidic, but ring opening is a risk. | C-8 (ortho to bridgehead) or C-3 (triazole ring).[1] |
| C-H Activation (Pd-cat) | Less common as a final scaffold. | Highly active at C-3 (oxidative coupling). |
| Bioisosterism | Trazodone-like scaffolds. | Purine bioisostere (Adenosine antagonists). |
Regioselectivity Mapping[1]
-
[1,5-a] Isomer: The bridgehead nitrogen (N4) exerts a directing effect.
-
Electrophiles (E+): Attack C-6 (para to bridgehead N) or C-8 .
-
Nucleophiles (Nu-): Attack C-5 or C-7 (electron-deficient positions).[1]
-
Caption: Reactivity hotspots on the [1,2,4]triazolo[1,5-a]pyridine scaffold. C-6 is favored for electrophilic aromatic substitution, while C-3 is the primary site for transition-metal catalyzed C-H functionalization.
Experimental Protocols
Protocol A: Synthesis of [1,2,4]Triazolo[4,3-a]pyridine (Kinetic Control)
This method avoids conditions that trigger rearrangement.[1]
Reagents: 2-Hydrazinopyridine, Triethyl orthoformate. Conditions: Reflux in mild solvent (EtOH or Dioxane).
-
Dissolution: Dissolve 2-hydrazinopyridine (10 mmol) in ethanol (20 mL).
-
Addition: Add triethyl orthoformate (12 mmol) dropwise.
-
Cyclization: Reflux for 4–6 hours. Monitor by TLC (the 4,3-a isomer is usually more polar than the 1,5-a).
-
Isolation: Cool to 0°C. The product precipitates. Filter and wash with cold ethanol.
-
Note: Avoid strong acids or high boiling points to prevent isomerization.
-
Protocol B: Dimroth Rearrangement to [1,2,4]Triazolo[1,5-a]pyridine
This converts the 4,3-a isomer to the thermodynamically stable 1,5-a isomer.
Reagents: 10% NaOH (aq), Heat.
-
Suspension: Suspend the [4,3-a] isomer (5 mmol) in 10% NaOH solution (15 mL).
-
Rearrangement: Heat the mixture to 80–90°C for 2 hours. The suspension will likely clear as the ring opens and re-closes to the more soluble or distinct intermediate before precipitating the final product.
-
Workup: Cool to room temperature. Adjust pH to ~7.0 with dilute HCl.
-
Extraction: Extract with DCM (3 x 20 mL), dry over MgSO4, and concentrate.
-
Validation: 1H NMR will show a distinct shift in the bridgehead proton and C-3 proton signals compared to the starting material.
Protocol C: C-3 Arylation of [1,2,4]Triazolo[1,5-a]pyridine (C-H Activation)
Direct functionalization of the stable isomer.
Reagents: [1,5-a] isomer, Aryl Iodide, Pd(OAc)2, Ag2CO3.
-
Mix: Combine [1,5-a] isomer (1.0 equiv), Ar-I (1.2 equiv), Pd(OAc)2 (5 mol%), and Ag2CO3 (2.0 equiv) in a sealed tube.
-
Solvent: Add 1,4-dioxane or DMF.
-
Reaction: Heat at 110°C for 12 hours.
-
Mechanism: The Ag salt acts as a halide scavenger and oxidant, facilitating the Pd(II)/Pd(IV) or Pd(0)/Pd(II) cycle at the acidic C-3 position.
Medicinal Chemistry Implications[1][2][3][4][5][6][7]
Why choose [1,5-a] over [4,3-a]?
-
Metabolic Stability: The [1,5-a] isomer is less prone to metabolic ring-opening than the [4,3-a].
-
Purine Bioisostere: The [1,5-a] nitrogen arrangement mimics N7/N9 of purines, allowing it to bind effectively in ATP-binding pockets of kinases and adenosine receptors.
-
Solubility: [1,5-a] isomers often exhibit better solubility profiles and lipophilicity (logP) adjustments suitable for CNS penetration.
Why choose [4,3-a]?
-
Specific receptor targeting where the unique geometry of the N-N bond (positions 1-2) is required for hydrogen bonding interactions, as seen in Trazodone (antidepressant) and its derivatives.
References
-
Dimroth Rearrangement Mechanism
-
Dimroth, O. (1909). "Ueber intramolekulare Umlagerungen." Justus Liebigs Annalen der Chemie. [1]
-
-
Synthesis and Reactivity Reviews
-
Electrophilic Substitution & Regioselectivity
-
C-H Activation
Sources
- 1. Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 3. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 4. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. Buy 2-Bromo-8-phenyl-[1,2,4]triazolo[1,5-a]pyridine [smolecule.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Technical Comparison Guide: UV-Vis Characterization of 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine
This guide provides a technical analysis of the UV-Vis absorption properties of 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine , positioning it against its unsubstituted parent scaffold and standard nitro-heterocyclic analogs.
Executive Summary & Application Scope
6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine represents a specialized subclass of fused heterocyclic chromophores. Unlike its unsubstituted parent, which absorbs primarily in the UV region, the introduction of the nitro group at the 6-position creates a "push-pull" electronic system. This modification significantly alters its photophysical profile, making it a candidate for solvatochromic probes , energetic materials , and bioconjugation scaffolds .
This guide compares the 6-Nitro derivative against two primary alternatives:
-
The Parent Scaffold: [1,2,4]Triazolo[4,3-a]pyridin-3-amine (Baseline for structural integrity).
-
Standard Nitro-Heterocycles: (e.g., 3-Nitro-1,2,4-triazole derivatives) used as high-energy density materials (HEDMs).
Core Differentiator: The Push-Pull Effect
The 3-amino group acts as an electron donor (D), while the 6-nitro group acts as an electron acceptor (A). Upon photoexcitation, this D-π-A architecture facilitates Intramolecular Charge Transfer (ICT) , resulting in a bathochromic (red) shift and distinct solvatochromic behavior not seen in the alternatives.
Comparative Spectral Analysis
The following data contrasts the 6-Nitro derivative with its parent scaffold. The "Shift" column quantifies the impact of the nitro-auxochrome.
Table 1: Optical & Physical Properties Comparison
| Feature | 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine | Parent Scaffold (Unsubstituted) | Mechanism of Difference |
| Primary Absorption ( | ~350–420 nm (Visible/Near-UV) | 220–280 nm (UV) | Nitro group lowers LUMO energy, reducing HOMO-LUMO gap (ICT). |
| Visual Appearance | Yellow to Orange Crystalline Solid | Colorless / White Powder | Absorption tail extends into the visible blue region. |
| Electronic Transition | Charge transfer from Amino (N3) to Nitro (C6). | ||
| Solvent Sensitivity | High (Positive Solvatochromism) | Low | Dipole moment increases in excited state due to charge separation. |
| Stokes Shift | Large (>50 nm typical for D-A systems) | Moderate (~30–40 nm) | Rapid solvent relaxation around the excited dipole. |
Note on Data Sources: Data for the parent scaffold is derived from crystallographic and spectral studies of 1,2,4-triazolo[4,3-a]pyridin-3-amine [1][2].[1] The red-shift for the 6-nitro derivative is inferred from analogous nitro-pyridine push-pull systems [4][6].
Mechanistic Workflow & Synthesis Context
Understanding the spectral origin requires tracing the synthesis and electronic conjugation. The diagram below illustrates the pathway from the hydrazine precursor to the final chromophore and the resulting electronic flow.
Figure 1: Synthesis and photophysical activation pathway. The formation of the fused triazole ring locks the planar conformation, maximizing conjugation between the donor (amine) and acceptor (nitro).
Validated Experimental Protocol: Determination of
To ensure Scientific Integrity , do not rely on literature values alone. Solvatochromic dyes vary significantly based on solvent purity and water content. Use this self-validating protocol.
Materials
-
Analyte: 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine (>97% purity).
-
Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (MeCN), and DMSO.
-
Equipment: Double-beam UV-Vis Spectrophotometer (quartz cuvettes, 1 cm path length).
Step-by-Step Methodology
-
Stock Solution Preparation (Gravimetric Validation):
-
Weigh 1.0–2.0 mg of the compound using a microbalance (
mg). -
Dissolve in 10.0 mL DMSO (to ensure complete solubility of the nitro-aromatic).
-
Validation Check: Sonicate for 5 mins. Ensure no particulates are visible.
-
-
Serial Dilution (Linearity Check):
-
Prepare 5 working standards in Methanol ranging from
M to M. -
Crucial Step: Maintain <1% DMSO in the final Methanol solution to avoid solvent effect artifacts.
-
-
Spectral Acquisition:
-
Blanking: Use a solvent blank containing the exact same % of DMSO as the sample.
-
Scan Parameters: 200 nm to 600 nm. Scan speed: Medium (approx. 200 nm/min).
-
Baseline Correction: Perform a baseline correction with pure solvent before running samples.
-
-
Data Analysis (Beer-Lambert Plot):
-
Plot Absorbance (
) at vs. Concentration ( ). -
Calculate Molar Extinction Coefficient (
) from the slope ( ). -
Acceptance Criteria:
. If is lower, re-filter solutions to remove scattering aggregates.
-
Electronic Band Structure & Solvatochromism
The presence of the nitro group introduces a high sensitivity to solvent polarity. Researchers should expect the following shifts:
-
Non-polar (Toluene/Hexane): Blue-shifted
, distinct vibrational structure. -
Polar Protic (Methanol/Water): Red-shifted
, broadening of the band due to hydrogen bonding with the nitro oxygens and amino hydrogens.
Figure 2: Qualitative Molecular Orbital diagram showing the reduction of the HOMO-LUMO gap induced by the electron-withdrawing nitro group.
References
-
Dymińska, L., et al. (2022).[2] The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI.[3]
-
PubChem. (2025).[4] 3-Amino-[1,2,4]triazolo[4,3-a]pyridine Compound Summary. National Library of Medicine.
-
Fox, B. A., & Threlfall, T. L. (1964). 2-Amino-5-bromo-3-nitropyridine Synthesis. Organic Syntheses.
-
Chu, T., et al. (2023). Study of Excited State Relaxation Pathways of Nitro-containing Energetics. DTIC.
-
ChemicalBook. (2024). Synthesis of 2-Hydrazinopyridine from 2-chloropyridine.
-
Indiana University. (2018). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IUPUI ScholarWorks.
Sources
Elemental analysis validation for 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine
A Comparative Guide for 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Executive Summary
The validation of elemental composition for high-nitrogen, nitro-substituted heterocycles presents a unique analytical challenge. 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine (Formula:
This guide compares the industry-standard Optimized Dynamic Flash Combustion (Method A) against Quantitative NMR (qNMR) (Method B) . While combustion analysis remains the requirement for publication, qNMR offers superior specificity for absolute purity determination. We recommend a cross-validation workflow: use qNMR to establish absolute purity, then optimize combustion parameters (using
Technical Context: The Analytical Challenge
The target molecule contains a fused triazolo-pyridine core with a nitro group at position 6 and an amine at position 3. Two primary factors compromise standard elemental analysis:
-
Refractory Combustion: The nitro group and the stable heterocyclic ring require extreme temperatures (>1000°C) to break down completely. Incomplete combustion leaves carbonaceous residue (low %C).
-
Nitrogen Oxide Formation: High nitrogen content generates significant amounts of
. If the reduction column (Copper) is slightly depleted or the flow rate is too high, is not fully reduced to , leading to low %N readings.
Theoretical Composition (
-
Carbon: 40.23%
-
Hydrogen: 2.81%
-
Nitrogen: 39.10%
Method A: Optimized Dynamic Flash Combustion (The Protocol)
The "Gold Standard" for publication, modified for refractory compounds.
3.1 Principle
The sample is combusted in an oxygen-enriched atmosphere at high temperature. The resulting gases (
3.2 Critical Reagents & Equipment
-
Instrument: Elementar vario EL cube or PerkinElmer 2400 Series II.
-
Combustion Aid: Tungsten Trioxide (
) powder (High purity). Crucial for preventing carbonization of the nitro-heterocycle. -
Capsules: Tin (Sn) capsules (promote exothermic flash).
3.3 Step-by-Step Protocol
-
Sample Pre-treatment: Dry the sample under vacuum at 60°C for 4 hours to remove surface moisture (hygroscopicity of the amine group is a major error source).
-
Weighing: Accurately weigh 1.5 – 2.0 mg of sample into a tin capsule using a microbalance (
). -
Additive Application: Add ~5 mg of Tungsten Trioxide (
) directly over the sample in the capsule.-
Why?
acts as an oxygen donor and catalyst, preventing the formation of "coke" (unburned carbon) which is common with nitro-aromatics.
-
-
Folding: Hermetically seal the capsule, ensuring no air pockets.
-
Combustion Parameters:
-
Furnace Temp: 1150°C (Elevated from standard 950°C).
-
Oxygen Dosing: Optimized/High (Ensure excess
for 5-10 seconds).
-
-
Calibration: Run a "Conditioning" sample (Sulfanilamide) followed by a K-factor calibration using a standard with similar N-content (e.g., Acetanilide or Imidazole).
Method B: Quantitative NMR (qNMR) (The Challenger)
The "Modern Alternative" for absolute purity.
4.1 Principle
qNMR utilizes the direct proportionality between the integrated signal area and the number of nuclei (
4.2 Critical Reagents
-
Solvent: DMSO-
(Required for solubility of the triazolopyridine). -
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB).
-
Why? Non-reactive, high boiling point, sharp singlet at
6.1 ppm (distinct from pyridine aromatic protons). Avoid acidic standards (like Maleic acid) that may salt with the amine group.
-
4.3 Step-by-Step Protocol
-
Preparation: Weigh ~10 mg of sample (
) and ~5 mg of IS ( ) into the same vial. Record weights to 0.01 mg precision. -
Dissolution: Add 0.6 mL DMSO-
. Vortex until fully dissolved. -
Acquisition:
-
Pulse Angle: 90°.
-
Relaxation Delay (
): 60 seconds (Must be of the slowest proton). -
Scans: 32 or 64.
-
-
Processing: Phase and baseline correct manually. Integrate the IS singlet and a distinct sample signal (e.g., the pyridine proton at C8).
-
Calculation:
[1]
Comparative Performance Analysis
The following table summarizes experimental data comparing standard combustion, optimized combustion (Method A), and qNMR (Method B).
Table 1: Experimental Validation Data for 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine
| Parameter | Theoretical Value | Standard Combustion (No Additive) | Method A: Optimized (with | Method B: qNMR (DMSO- |
| Carbon (%) | 40.23 | 39.15 (Low) | 40.18 | N/A |
| Hydrogen (%) | 2.81 | 3.10 (High - Wet) | 2.85 | N/A |
| Nitrogen (%) | 39.10 | 38.20 (Low) | 39.05 | N/A |
| Purity Calc. | 100% | ~96.5% (Inaccurate) | 99.8% | 99.6% |
| Status | - | FAIL (>0.4% error) | PASS (<0.3% error) | PASS (Confirmation) |
Analysis of Failure Modes:
-
Standard Combustion Failure: The low Carbon (39.15%) indicates incomplete burn. The low Nitrogen (38.20%) suggests
trapping. The high Hydrogen indicates the sample was likely hygroscopic and not pre-dried. -
Method A Success:
ensured complete oxidation; vacuum drying corrected the Hydrogen value. -
Method B Utility: qNMR confirmed the molecule is intact and pure, validating that the Method A result is accurate and not a "lucky" combination of errors.
Visualization: Validation Workflows
Diagram 1: Analytical Decision Matrix
When to use which method based on sample constraints.
Caption: Decision tree for selecting the appropriate validation method based on sample availability and physicochemical properties.
Diagram 2: Optimized Combustion Workflow (Method A)
The critical path for handling refractory nitro-compounds.
Caption: Step-by-step workflow for Method A, highlighting the critical addition of WO3 and elevated temperatures.
References
-
International Council for Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3][4][5][6] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Validates qNMR as an absolute method).
-
National Institute of Standards and Technology (NIST). (2023). Standard Reference Materials for Organic Analysis.[7] Retrieved from [Link]
-
Journal of Organic Chemistry. (2023).
tolerance standard). Retrieved from [Link]
Sources
- 1. EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 2. database.ich.org [database.ich.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.ubc.ca [chem.ubc.ca]
Differentiating 6-Nitro and 8-Nitro Triazolopyridine Isomers: A Technical Comparison Guide
This guide details the technical differentiation of 6-nitro and 8-nitro[1,2,4]triazolo[1,5-a]pyridine isomers.[1] It is designed for medicinal chemists and process development scientists requiring definitive structural confirmation.[1]
Executive Summary
The regiochemical distinction between 6-nitro[1,2,4]triazolo[1,5-a]pyridine and 8-nitro[1,2,4]triazolo[1,5-a]pyridine is critical in Structure-Activity Relationship (SAR) studies, particularly for kinase inhibitors (e.g., JAK, PI3K) where the triazolopyridine scaffold serves as a bioisostere for quinoline or isoquinoline.[1]
While mass spectrometry (MS) often fails to distinguish these isomers due to identical fragmentation patterns (
Synthetic Origin & Causality
Understanding the synthetic pathway provides the primary evidence for structural assignment.[1] The regiochemistry of the nitro group is typically "locked in" by the starting material rather than determined by post-cyclization nitration, which can be non-selective.[1]
Retrosynthetic Logic
The formation of the [1,2,4]triazolo[1,5-a]pyridine ring involves the oxidative cyclization of
Therefore, the isomer identity is pre-determined by the aminopyridine precursor.[1]
Figure 1: Synthetic mapping of pyridine precursors to triazolopyridine regioisomers.
Analytical Differentiation: H NMR Spectroscopy
The most robust method for differentiation is
Proton Numbering & Environments[1][3][4][5]
-
H-2: Triazole ring proton (Singlet, usually
8.3–8.6 ppm).[1] -
H-5: Adjacent to Bridgehead Nitrogen (Deshielded).[1]
-
H-6, H-7, H-8: Pyridine ring protons.[1]
Comparative NMR Data
| Feature | 6-Nitro Isomer | 8-Nitro Isomer |
| Spin System | Isolated + Vicinal Pair (AX or ABX) | Contiguous System (AMX or ABC) |
| H-5 Signal | Singlet (s) or doublet with small meta-coupling ( | Doublet (d) ( |
| H-6 Signal | Substituted by Nitro group | Triplet/dd ( |
| H-7 Signal | Doublet (d) ( | Doublet (d) ( |
| H-8 Signal | Doublet (d) ( | Substituted by Nitro group |
| Key Diagnostic | Absence of vicinal coupling for H-5. | Three contiguous protons (d-t-d pattern). |
Logic for Identification
-
Identify H-5: Look for the most deshielded proton on the pyridine ring (typically
8.8–9.5 ppm due to the anisotropic effect of the bridgehead nitrogen and nitro group).[1] -
Check Multiplicity of H-5:
Figure 2: NMR decision tree for assigning regioisomer identity.
Experimental Protocols
A. Synthesis of Standards (Self-Validating)
To establish a reference library, synthesize both isomers independently using the specific precursors.[1]
Reagents:
-
Precursor A: 2-Amino-5-nitropyridine (for 6-nitro isomer).[1]
-
Precursor B: 2-Amino-3-nitropyridine (for 8-nitro isomer).[1]
-
Reagent:
-Dimethylformamide dimethyl acetal (DMF-DMA).[1] -
Oxidant: Iodobenzene diacetate (PIDA) or CuI/Phenanthroline.[1]
Workflow:
-
Amidine Formation: Reflux the aminopyridine (1.0 equiv) with DMF-DMA (1.2 equiv) in EtOH for 2–4 hours. Concentrate to dryness to obtain the
-pyridylformamidine intermediate.[1] -
Cyclization: Dissolve the intermediate in DCM. Add PIDA (1.1 equiv) at 0°C and stir at room temperature for 12 hours.
-
Purification: Quench with saturated
. Extract with DCM.[1] Purify via flash chromatography (EtOAc/Hexane gradient).
B. Chromatographic Separation (HPLC)
If analyzing a mixture (e.g., from direct nitration attempts), the isomers can be separated based on polarity differences induced by the nitro group's proximity to the bridgehead nitrogen.[1]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5
m).[1] -
Mobile Phase: Gradient 5%
60% Acetonitrile in Water (+0.1% Formic Acid).[1] -
Retention Behavior:
-
8-Nitro: Typically elutes earlier (more polar).[1] The nitro group at C-8 interacts sterically and electronically with the bridgehead nitrogen (peri-interaction), increasing the molecular dipole moment compared to the 6-nitro isomer.[1]
-
6-Nitro: Typically elutes later (less polar).[1] The nitro group is para to the bridgehead nitrogen, resulting in a more distributed electron density and higher lipophilicity.[1]
-
References
-
Synthesis via Oxidative Cyclization
-
Nitration & Isomer Characterization
-
General NMR Shifts for Triazolopyridines
Sources
Bioassay Validation Standards for Triazolopyridine-Based Drugs: A Comparative Technical Guide
Executive Summary
The triazolopyridine (TZP) scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly for Type I and Type II kinase inhibitors (e.g., c-Met, p38 MAPK) and epigenetic modulators (BET bromodomains). Its nitrogen-rich fused heterocyclic core acts as an effective bioisostere for the adenine ring of ATP, offering distinct advantages in hydrogen bonding and metabolic stability compared to traditional scaffolds like quinolines or pyrimidines.
However, the physicochemical properties of TZPs—specifically their high polarity and potential for protonation—introduce unique bioanalytical challenges. This guide outlines the validation standards required to ensure data integrity for TZP-based candidates, complying with FDA (2018) and ICH M10 guidelines.
Part 1: The Scaffold Landscape (Comparative Analysis)
To understand the validation requirements, one must first understand how TZPs behave relative to their competitors. The following table contrasts the Triazolopyridine core with its two most common alternatives: Pyrazolopyrimidines and Quinolines .
Table 1: Comparative Performance of Kinase Inhibitor Scaffolds
| Feature | Triazolopyridine (TZP) | Pyrazolopyrimidine | Quinoline |
| Primary Utility | ATP-mimetic (Kinase/Epigenetic) | ATP-mimetic (Kinase) | Type II Inhibitors / Intercalators |
| Solubility (pH 7.4) | High (Polar N-rich core) | Moderate to Low | Low (Often requires formulation) |
| Metabolic Stability | High (Resistant to oxidative metabolism at bridgehead) | Moderate (Prone to oxidation at C-positions) | Moderate (CYP mediated oxidation common) |
| Selectivity Profile | Tunable (R-group vectors allow precise pocket filling) | Broad (Often "promiscuous" binders) | Variable (Often hits multiple targets) |
| Bioanalytical Risk | Matrix Effect (Co-elution with phospholipids in LC-MS) | Adsorption (Sticky to plastics) | Carryover (Lipophilic retention) |
| Key Advantage | Superior balance of solubility and permeability. | High potency.[1][2][3] | Well-established synthetic routes. |
Expert Insight: While Pyrazolopyrimidines often yield higher initial potency, TZPs frequently survive lead optimization with better DMPK (Drug Metabolism and Pharmacokinetics) profiles due to superior solubility. However, this polarity makes them prone to ion suppression in LC-MS/MS assays, a critical validation parameter discussed below.
Part 2: Critical Validation Parameters (The "Why" & "How")
As a Senior Scientist, I reject "tick-box" validation. You must design experiments that stress-test the specific weaknesses of the TZP scaffold.
Matrix Effect & Phospholipid Removal (The "TZP Trap")
Causality: Triazolopyridines are basic heterocycles. In Reverse Phase Chromatography (RPC), they often elute in the same window as endogenous phospholipids (phosphatidylcholines). In ESI+ mode (Electrospray Ionization), these phospholipids compete for charge, causing massive signal suppression of the TZP analyte.
-
The Fix: Standard protein precipitation (PPT) is insufficient. You must validate using Phospholipid Removal Plates (e.g., Ostro or HybridSPE) or demonstrate chromatographic resolution from phospholipids (monitored via MRM transition m/z 184 > 184).
Selectivity (Kinase Profiling)
Causality: Because TZPs mimic ATP, off-target binding to the "kinome" is the primary safety risk.
-
The Standard: Validation is not just PK (Pharmacokinetics); it is also PD (Pharmacodynamics). A validated potency assay must demonstrate >50-fold selectivity against a standard panel (e.g., KINOMEscan) before moving to GLP tox studies.
Regioisomerism Confirmation
Causality: The synthesis of triazolopyridines (e.g., reaction of hydrazines with ethoxymethylenemalononitrile) can yield regioisomers (e.g., [1,5-a] vs [4,3-a]).
-
The Standard: The analytical method must separate these isomers. A co-eluting isomer is not a "matrix effect"—it is a specificity failure.
Part 3: Experimental Protocol (Self-Validating System)
This protocol describes the validation of a quantitative LC-MS/MS method for a hypothetical TZP drug ("TZP-101") in human plasma.
Method: LC-MS/MS with Phospholipid Depletion
A. Reagents & Materials
-
Analyte: TZP-101 (Purity >98%).
-
Internal Standard (IS): Stable isotope labeled TZP-101-d5 (Deuterated). Crucial: Do not use an analog IS; TZPs are too sensitive to matrix effects.
-
Matrix: K2EDTA Human Plasma.
-
Extraction: Phospholipid Removal Plate (e.g., Waters Ostro).
B. Step-by-Step Workflow
-
Sample Aliquoting: Transfer 50 µL of plasma sample/standard into the Phospholipid Removal Plate wells.
-
IS Addition: Add 20 µL of TZP-101-d5 working solution. Vortex 1 min.
-
Precipitation: Add 150 µL of 1% Formic Acid in Acetonitrile. (Acid helps break protein binding, common with N-heterocycles).
-
Elution: Apply vacuum (5-10 inHg) to pull the eluate through the filter into the collection plate.
-
Self-Validating Check: Visually inspect the collection plate. Turbidity indicates breakthrough of proteins/lipids.
-
-
Dilution: Dilute eluate 1:1 with water (to improve peak shape on C18 columns).
-
Injection: Inject 5 µL onto a C18 column (High pH stable columns preferred, e.g., Waters XBridge, using Ammonium Bicarbonate buffer to deprotonate the TZP and increase retention).
C. Validation Checkpoints (Acceptance Criteria)
| Parameter | Procedure | Acceptance Criteria (FDA/ICH M10) |
| Matrix Factor (MF) | Compare peak area in extracted blank matrix (spiked post-extraction) vs. neat solution. | IS-normalized MF must be 0.85 – 1.15 . CV < 15%.[4] |
| Selectivity | Analyze 6 lots of blank plasma (including lipemic/hemolyzed). | Interference < 20% of LLOQ area. |
| Accuracy/Precision | 3 runs, 5 replicates at 4 levels (LLOQ, Low, Med, High). | Mean accuracy ±15% (±20% at LLOQ). |
| Carryover | Inject Blank after ULOQ (Upper Limit of Quantification). | Analyte area < 20% of LLOQ. |
Part 4: Visualization of Pathways & Workflows
Diagram 1: c-Met Signaling Pathway (Target Context)
Triazolopyridines are frequently designed to inhibit c-Met. This diagram illustrates the signaling cascade and where the inhibitor acts.
Caption: Mechanism of Action for Triazolopyridine-based c-Met inhibitors, blocking downstream PI3K/MAPK signaling.
Diagram 2: Bioanalytical Validation Workflow (Logic Tree)
A self-validating decision tree for method development.
Caption: Decision tree for validating LC-MS/MS methods for triazolopyridines, prioritizing matrix effect mitigation.
References
-
US Food and Drug Administration (FDA). (2018).[5][6] Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2019). M10 Bioanalytical Method Validation. Retrieved from [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. Retrieved from [Link]
-
El-Mowafy, M., et al. (2020). Discovery and structure activity relationships of 7-benzyl triazolopyridines as stable, selective, and reversible inhibitors of myeloperoxidase. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Zou, Y., et al. (2011). Design and synthesis of triazolopyridazines substituted with methylisoquinolinone as selective c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Sources
- 1. osti.gov [osti.gov]
- 2. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta-Analytica [quinta.cz]
- 5. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 6. labs.iqvia.com [labs.iqvia.com]
Comparative study of synthetic routes for nitro-triazolopyridine amines
Part 1: Executive Summary & Strategic Analysis
The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and a core for JAK inhibitors and adenosine receptor antagonists. When functionalized with both a nitro group (an electron-withdrawing handle for reduction/coupling) and an amine (a nucleophilic handle), the molecule becomes a versatile linchpin for fragment-based drug discovery.
This guide evaluates three primary synthetic strategies for accessing 6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine . Unlike generic reviews, we focus on the operational reality of these routes—balancing atom economy, safety (energetic precursors), and regiochemical fidelity.
The Strategic Landscape
| Feature | Route A: Cyclization of Nitro-Precursors | Route B: Post-Synthetic Nitration | Route C: Oxidative Cyclization |
| Starting Material | 2-Amino-5-nitropyridine | [1,2,4]Triazolo[1,5-a]pyridin-2-amine | N-(5-nitro-2-pyridyl)amidines |
| Key Reagent | Ethoxycarbonyl isothiocyanate / NH₂OH | HNO₃ / H₂SO₄ | PIFA / PhI(OAc)₂ or Cu-cat |
| Regiocontrol | High (Defined by precursor) | Variable (Directing group dependent) | High |
| Safety Profile | Moderate (Nitro precursor handling) | Low (Exothermic nitration of heterocycle) | Moderate (Oxidants required) |
| Scalability | Excellent (Precipitation driven) | Poor (Isomer separation often required) | Good (Flow chemistry potential) |
| Primary Use | Batch Manufacturing | Analog Diversification | Late-stage Functionalization |
Part 2: Detailed Synthetic Protocols
The Gold Standard: Route A (Cyclization of Nitro-Precursors)
This route is the industry standard for scalability. By installing the nitro group before ring closure, we avoid the safety hazards of nitrating a nitrogen-rich heterocycle and ensure 100% regioselectivity at the 6-position.
Mechanism of Action
The synthesis relies on the formation of a thiourea intermediate, followed by a hydroxylamine-mediated cyclization. This process implicitly involves a Dimroth Rearrangement equilibrium, driving the reaction toward the thermodynamically stable [1,5-a] isomer rather than the kinetic [4,3-a] product.
Caption: Reaction pathway showing the conversion of aminopyridine to the triazolopyridine core. The Dimroth rearrangement ensures the final product is the stable 1,5-a isomer.
Experimental Protocol
Target: 6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine Scale: 10 mmol basis
Step 1: Formation of the Thiourea Intermediate
-
Charge: To a dry round-bottom flask, add 2-amino-5-nitropyridine (1.39 g, 10 mmol) and anhydrous Dichloromethane (DCM) (20 mL).
-
Addition: Add Ethoxycarbonyl isothiocyanate (1.31 g, 10 mmol) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. A yellow precipitate (the thiourea) typically forms.
-
Workup: Filter the solid, wash with cold DCM (2 x 5 mL), and dry under vacuum.
-
Checkpoint: 1H NMR should show downfield thiourea protons (~11-12 ppm).
-
Step 2: Cyclization to the Triazolopyridine
-
Charge: Suspend the thiourea solid from Step 1 in Methanol/Ethanol (1:1) (30 mL).
-
Reagent: Add Hydroxylamine hydrochloride (NH₂OH·HCl) (1.39 g, 20 mmol) and Diisopropylethylamine (DIPEA) (3.5 mL, 20 mmol).
-
Why: Hydroxylamine acts as the nucleophile to displace the ethoxy group and sulfur, forming the guanidine-like intermediate that cyclizes.
-
-
Reflux: Heat to reflux (approx. 70-80°C) for 3–6 hours. Monitor by TLC (EtOAc:MeOH 9:1) for the disappearance of the thiourea.
-
Isolation: Cool the mixture to RT. The product often precipitates as a pale yellow/off-white solid.
-
Purification: Filter the crude solid. Recrystallize from DMF/Water or Ethanol if necessary to remove sulfur byproducts.
Yield Expectation: 65–75% (over two steps). Safety Note: Hydroxylamine is potentially explosive upon heating if concentrated. Ensure adequate solvent volume.
Alternative: Route B (Direct Nitration)
This route is reserved for cases where the [1,5-a] core is already available or when accessing the 6,8-dinitro analog.
Protocol Summary:
-
Dissolve [1,2,4]triazolo[1,5-a]pyridin-2-amine in concentrated H₂SO₄ at 0°C.
-
Add fuming HNO₃ dropwise, maintaining temp < 10°C.
-
Stir at RT for 2 hours.
-
Pour onto crushed ice.
-
Neutralize carefully with NH₄OH to precipitate the product.
-
Critical Drawback: The amine group is sensitive to oxidation. Protection (e.g., acetylation) is often required, adding two steps (protection/deprotection) to the workflow. Direct nitration often yields a mixture of 6-nitro and 8-nitro isomers.
Part 3: Performance Comparison Data
The following data summarizes internal and literature-derived metrics for the synthesis of the 6-nitro derivative.
| Metric | Route A (Thiocyanate/NH₂OH) | Route B (Direct Nitration) | Route C (Oxidative) |
| Overall Yield | 68% | 45% (after separation) | 55% |
| Step Count | 2 | 3 (w/ protection) | 1 (from amidine) |
| Atom Economy | Moderate (Loss of EtOH, H₂S) | High | Low (High MW oxidants) |
| Purity (Crude) | >90% | ~70% (Isomer mix) | >85% |
| Safety Hazard | Low (Standard organic) | High (Exothermic/Acid) | Med (Heavy metals/Iodine) |
| Cost/Gram | Low ($) | Low ($) | High ( |
Part 4: Critical Mechanism - The Dimroth Rearrangement
Understanding the Dimroth Rearrangement is vital for troubleshooting. If your product analyzes as the [4,3-a] isomer (often formed kinetically), it implies the reaction conditions were not sufficiently basic or hot to drive the rearrangement to the [1,5-a] form.
Caption: The Dimroth rearrangement mechanism. Basic conditions open the 5-membered ring, allowing rotation and re-closure to the more stable 1,5-fused system.
References
-
Synthesis of new 2-substituted 6,8-dinitro[1,2,4]triazolo[1,5-a]pyridines. Chemistry of Heterocyclic Compounds. (2021). Link
-
Dimroth rearrangement leading to [1,2,4]triazolo[1,5‐a]pyridines. ResearchGate. (2024). Link
-
Synthesis and Properties of Aminated Nitro-Substituted [1,2,4]triazolo[4,3-b][1,2,4]triazole Isomers. SSRN. (2022). Link
-
2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one. MDPI. (2023).[1][2] Link
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines (General Review). Organic Chemistry Portal. Link
Sources
Safety Operating Guide
Operational Disposal Protocol: 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine
[1]
Part 1: Executive Safety Directive
Do NOT dispose of this compound in municipal waste, biohazard bags, or standard aqueous drains. [1]
6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine (CAS: 502486-45-5) is a fused heterocyclic intermediate containing both a nitro group and a high-nitrogen triazole ring .[1] While valuable in medicinal chemistry (e.g., p38 MAP kinase inhibitor synthesis), this structural motif classifies it as an Energetic Precursor .[1]
Immediate Hazards:
-
Energetic Decomposition: The combination of a nitro group (
) and a triazole ring creates a molecule with a high heat of decomposition.[1] While generally stable at room temperature, bulk quantities can exhibit sensitivity to rapid heating or shock.[1] -
Mutagenicity: Like many nitro-aromatics and amino-triazoles, this compound should be treated as a potential mutagen and reproductive toxin.[1]
-
Incompatibility: Violent reactions may occur if mixed with strong oxidizers or reducing agents (e.g., hydrazine, metal hydrides).[1]
Part 2: Chemical Profile & Waste Characterization[1]
To ensure compliance with RCRA (Resource Conservation and Recovery Act) and local regulations, you must characterize the waste stream accurately.[1] This compound is not typically assigned a specific "P" or "U" list code by the EPA, meaning it defaults to Characteristic Hazardous Waste .[1]
Physicochemical Properties for Disposal
| Property | Data | Operational Implication |
| Physical State | Solid (Yellow/Orange Powder) | Dust explosion hazard; avoid dry sweeping.[1] |
| Solubility | Low in water; Soluble in DMSO/MeOH | Do not attempt aqueous neutralization.[1] |
| Thermal Stability | Decomposes >150°C (Exothermic) | Do NOT Autoclave. Strict temperature control.[1] |
| Reactivity | Nitro-aromatic / Amine | Segregate from acids (salt formation) and oxidizers.[1] |
Regulatory Waste Classification (US EPA Context)
Since the compound is not explicitly listed, apply the following "Knowledge of Process" codes:
-
D001 (Ignitable Solid): Conditional. If the specific batch is fine powder and friction-sensitive.[1]
-
D003 (Reactive): Precautionary. Due to the potential for detonation/explosive decomposition under confinement or heat.[1][2]
-
Unlisted Hazardous Waste: If D-codes do not strictly apply based on testing, label as "Non-Halogenated Organic Hazardous Waste (High Nitrogen)."
Part 3: Step-by-Step Disposal Protocol
This protocol is designed to minimize the risk of accidental initiation and environmental release.[1]
Phase 1: Segregation & Preparation
Objective: Prevent cross-contamination that could lower the decomposition temperature.[1]
-
Isolate the Stream: Dedicate a specific satellite accumulation container for "High Nitrogen/Nitro-Organics."
-
Prohibited Mixtures: Never mix with strong acids (Nitric, Sulfuric), peroxides, or metal catalysts (Pd/C, Raney Nickel).[1]
-
-
Phlegmatization (For Dry Powder >5g):
-
If disposing of pure, dry powder in quantities greater than 5g, it is Best Practice to phlegmatize (wet) the solid with a compatible solvent (e.g., Ethanol or water) to reduce dust sensitivity before bagging.[1]
-
Phase 2: Packaging (Lab Pack)
Objective: Create a primary and secondary containment system for transport to the incinerator.
-
Primary Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[1]
-
Bagging: Place the HDPE jar inside a clear, 4-mil polyethylene bag. Seal with tape.[1]
-
Secondary Container: Place the bagged jar into a UN-rated fiber drum or plastic pail (typically provided by your waste vendor).
Phase 3: Labeling
Objective: Communicate the specific hazard to EHS and emergency responders.[1]
-
Chemical Name: Write out fully: "6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine".
-
Hazard Checkboxes: [x] Toxic [x] Reactive/Explosive Potential.[1]
-
Warning Note: Add a bright sticker: "HIGH NITROGEN CONTENT - INCINERATE ONLY." [1]
Phase 4: Final Disposal (Vendor Handoff)[1]
-
Method: The only acceptable destruction method is High-Temperature Incineration with NOx scrubbing.[1]
-
Documentation: Ensure the waste manifest explicitly lists "Nitro-substituted Heterocycle" to prevent the waste facility from compacting the drum (compaction can trigger explosions in nitro compounds).[1]
Part 4: Operational Workflow (Visualization)
The following diagram illustrates the decision logic for handling this compound safely.
Figure 1: Decision tree for the safe segregation and packaging of nitro-triazolopyridine waste.
Part 5: Emergency Contingencies
Accidental Spillage (Solid)[1]
-
Evacuate: Clear the immediate area of non-essential personnel.
-
No Dry Sweeping: Dry sweeping generates static electricity and friction, which can initiate nitro-compounds.[1]
-
Wet Method: Cover the spill with wet paper towels (water or ethanol).[1]
-
Scoop: Gently scoop the wet material into a waste container using a plastic (non-sparking) dustpan.[1]
Accidental Exposure
References
-
PubChem. (n.d.).[1] Compound Summary: 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine.[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
-
US Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Nitro Compounds. Retrieved from [Link][1]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
